2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H9N3 |
|---|---|
Molecular Weight |
147.18 g/mol |
IUPAC Name |
2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C8H9N3/c1-5-3-7-8(10-5)4-9-6(2)11-7/h3-4,10H,1-2H3 |
InChI Key |
MFYXPMUHZGGYBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=NC=C2N1)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine (CAS 92660-36-1) and its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolo[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its structural similarity to endogenous purines and its consequent broad range of biological activities. This technical guide focuses on the core compound, 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine (CAS 92660-36-1), as a representative of this important class of molecules. While specific experimental data for this parent compound is limited in publicly accessible literature, this document will provide a comprehensive overview of its known properties, inferred characteristics based on related analogs, and the extensive therapeutic landscape of the pyrrolo[3,2-d]pyrimidine family. Particular emphasis will be placed on the synthetic strategies, established and potential biological activities, and future directions for the development of novel therapeutics based on this scaffold.
Physicochemical Properties of the Core Scaffold
While detailed experimental data for 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine is not extensively published, its fundamental properties can be established.
| Property | Value | Source |
| CAS Number | 92660-36-1 | [1] |
| Molecular Formula | C₈H₉N₃ | [1] |
| Molecular Weight | 147.18 g/mol | [1] |
| Canonical SMILES | CC1=CC2=C(N1)N=C(C)N=C2 | Inferred |
Further physicochemical properties such as melting point, boiling point, and solubility would require experimental determination. Commercial suppliers may possess this data, often available upon request through their Certificate of Analysis.
The Pyrrolo[3,2-d]pyrimidine Scaffold: A Cornerstone for Drug Discovery
The pyrrolo[3,2-d]pyrimidine nucleus is an analog of purine, where the imidazole ring is replaced by a pyrrole ring. This structural modification offers a unique vector space for chemical exploration while maintaining the ability to interact with biological targets that recognize purines. The core scaffold has been extensively derivatized at various positions, primarily at the C2, C4, and N5 positions, to modulate potency, selectivity, and pharmacokinetic properties.
Synthetic Strategies: Building the Core
A common and versatile approach involves the use of a substituted 4-aminopyrrole precursor, which is then cyclized with a suitable reagent to form the pyrimidine ring. For instance, a substituted 4-amino-3-cyanopyrrole can be treated with an appropriate orthoester to introduce the desired substituent at the C2 position of the pyrimidine ring. Subsequent modifications can then be made to the scaffold.
Another strategy involves starting with a substituted pyrimidine and building the pyrrole ring onto it. For example, a 4,5-diaminopyrimidine can undergo condensation with a dicarbonyl compound to form the fused pyrrole ring.
Figure 1: General synthetic strategies for the pyrrolo[3,2-d]pyrimidine scaffold.
Biological Activities and Therapeutic Potential
The true value of the pyrrolo[3,2-d]pyrimidine scaffold lies in its diverse and potent biological activities. Extensive research has demonstrated its potential in several key therapeutic areas, most notably in oncology.
Anticancer Activity
The pyrrolo[3,2-d]pyrimidine core has been a fruitful starting point for the development of a wide array of anticancer agents targeting various mechanisms.
-
Kinase Inhibition: A significant body of research has focused on developing pyrrolo[3,2-d]pyrimidine derivatives as inhibitors of various protein kinases, which are often dysregulated in cancer.
-
HER2/EGFR Dual Inhibitors: Several studies have reported the design and synthesis of potent dual inhibitors of Human Epidermal Growth Factor Receptor 2 (HER2) and Epidermal Growth Factor Receptor (EGFR).[2][3] These receptors are key drivers in the proliferation of several cancer types, and their dual inhibition is a validated therapeutic strategy.
-
Other Kinase Targets: The scaffold has also been explored for the inhibition of other kinases implicated in cancer, such as Cyclin-Dependent Kinases (CDKs) and FMS-like tyrosine kinase 3 (FLT3).
-
-
Antitubulin Agents: Certain substituted pyrrolo[3,2-d]pyrimidines have been identified as potent antitubulin agents.[4] These compounds interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.
-
Inhibition of One-Carbon Metabolism: More recently, novel pyrrolo[3,2-d]pyrimidine derivatives have been developed as inhibitors of mitochondrial and cytosolic one-carbon metabolism.[5][6] These pathways are crucial for the synthesis of nucleotides and amino acids, which are essential for rapidly proliferating cancer cells.
-
DNA Alkylators: Research has also suggested that some N5-substituted pyrrolo[3,2-d]pyrimidines may act as DNA alkylating agents, leading to DNA damage and cell death.[7] Interestingly, N5-substitution has been shown to decrease toxicity while maintaining antiproliferative activity, suggesting a potential prodrug strategy.[8]
Figure 2: Diverse anticancer mechanisms of action for the pyrrolo[3,2-d]pyrimidine scaffold.
Antibacterial Activity
Beyond oncology, the pyrrolo[3,2-d]pyrimidine scaffold has also been investigated for its antibacterial properties. Studies have shown that certain derivatives exhibit activity against pathogenic bacteria.[9][10] This suggests that with further optimization, this chemical class could yield novel antibiotics, an area of critical unmet medical need.
Experimental Protocols: A Representative Workflow
While a specific protocol for the synthesis of 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine is not detailed in the provided search results, a general workflow for the synthesis and evaluation of a novel pyrrolo[3,2-d]pyrimidine derivative can be outlined based on the available literature.
Figure 3: A generalized experimental workflow for the development of novel pyrrolo[3,2-d]pyrimidine-based therapeutic agents.
Future Perspectives and Conclusion
The 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine core represents a foundational structure within a chemical class of immense therapeutic potential. The extensive research into its derivatives has unequivocally established the pyrrolo[3,2-d]pyrimidine scaffold as a "privileged" structure in drug discovery.
Future research should focus on several key areas:
-
Exploration of Novel Targets: While oncology has been the primary focus, the demonstrated antibacterial activity suggests that a broader screening against other therapeutic targets, such as viral or inflammatory targets, may be fruitful.
-
Structure-Based Drug Design: As more crystal structures of pyrrolo[3,2-d]pyrimidine derivatives in complex with their biological targets become available, structure-based design will enable the rational optimization of potency and selectivity.
-
Pharmacokinetic Optimization: A critical aspect of drug development will be the fine-tuning of the pharmacokinetic properties of these compounds to ensure suitable absorption, distribution, metabolism, and excretion (ADME) profiles for clinical translation. The N5 position, in particular, appears to be a key handle for modulating these properties.
References
-
Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents. (n.d.). National Center for Biotechnology Information.
-
Structural and Biological Investigations for a Series of N-5 Substituted Pyrrolo[3,2- d]pyrimidines as Potential Anti-Cancer Therapeutics. (2019). PubMed.
-
Design and synthesis of pyrrolo[3,2-d]pyrimidine HER2/EGFR dual inhibitors: improvement of the physicochemical and pharmacokinetic profiles for potent in vivo anti-tumor efficacy. (2012). PubMed.
-
The Effect of 5-Alkyl Modification on the Biological Activity of Pyrrolo[2,3-d]pyrimidine Containing Classical and Nonclassical Antifolates as Inhibitors of Dihydrofolate Reductase and as Antitumor and/or Antiopportunistic Infection Agents. (n.d.). National Center for Biotechnology Information.
-
A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation. (2025). National Center for Biotechnology Information.
-
Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution. (n.d.). National Institutes of Health.
-
92660-36-1|2,6-Dimethyl-5H-pyrrolo[3,2-d]pyrimidine|BLD Pharm. (n.d.). BLD Pharm.
-
Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. (n.d.). Auctores Publishing.
-
The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. (2021). PubMed.
-
Cellular Pharmacodynamics of a Novel Pyrrolo[3,2- d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism. (n.d.). PubMed.
-
Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. (2021). ResearchGate.
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). MDPI.
-
Design and synthesis of pyrrolo[3,2-d]pyrimidine human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR) dual inhibitors: exploration of novel back-pocket binders. (2012). PubMed.
-
The Chemistry of Innovation: Pyrrolo[2,3-d]pyrimidine Derivatives in Drug Discovery. (n.d.). C&EN.
-
Novel Bis- and Mono-Pyrrolo[2,3-d]pyrimidine and Purine Derivatives: Synthesis, Computational Analysis and Antiproliferative Evaluation. (n.d.). MDPI.
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (n.d.). National Center for Biotechnology Information.
-
Novel pyrrolo[3,2-d]pyrimidine compounds target mitochondrial and cytosolic one-carbon metabolism with broad-spectrum antitumor efficacy. (n.d.). National Institutes of Health.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 92660-36-1|2,6-Dimethyl-5H-pyrrolo[3,2-d]pyrimidine|BLD Pharm [bldpharm.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification of pyrrolo[2,3-d]pyrimidines as potent HCK and FLT3-ITD dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural and Biological Investigations for a Series of N-5 Substituted Pyrrolo[3,2- d]pyrimidines as Potential Anti-Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis, and biological evaluation of 2,6,7-substituted pyrrolo[2,3-d]pyrimidines as cyclin dependent kinase inhibitor in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Biological Activity of the 2,6-Dimethyl-5H-pyrrolo[3,2-d]pyrimidine Scaffold
[1]
Executive Summary
The 5H-pyrrolo[3,2-d]pyrimidine system (9-deazapurine) is a bioisostere of purine where the N9 nitrogen is replaced by a carbon (C9 in purine numbering, C7 in systematic numbering) and the N7 nitrogen is shifted to the N5 position. The 2,6-dimethyl substitution pattern is critical for locking the scaffold into a bioactive conformation that fits hydrophobic pockets in enzymes like DHFR and Tyrosine Kinases .[1]
-
Key Feature: The 2,6-dimethyl motif provides steric bulk that improves selectivity against off-target kinases and enhances binding affinity in the hydrophobic cleft of folate-dependent enzymes.[1]
-
Primary Mechanism: Competitive inhibition of ATP (kinases) or Folate (TS/DHFR).
Chemical Architecture & Numbering
Understanding the numbering is vital for SAR discussion. The systematic IUPAC numbering for the fused system is used here.
-
Positions 1, 3: Pyrimidine nitrogens.[3]
-
Position 2: Pyrimidine carbon (Methyl substituted).
-
Position 4: Pyrimidine carbon (Functionalization site, typically Cl, NH2, or OH).
-
Position 6: Pyrrole carbon (Methyl substituted).
-
Position 7: Pyrrole carbon (Electrophilic site for halogenation).
Structural Diagram (DOT)
The following diagram illustrates the scaffold numbering and key SAR vectors.
Figure 1: Structure-Activity Relationship (SAR) map of the 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine scaffold.[1]
Synthesis Protocols
The synthesis of the 2,6-dimethyl core typically proceeds via a Sonogashira coupling followed by a Domino C-N Cyclization .[1] This method is preferred over classical condensation due to higher yields and regiocontrol.[1]
Protocol: Synthesis of 4-Chloro-2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine
This compound (CAS 41040-24-8) is the universal intermediate for both kinase and antifolate libraries.[1]
Reagents:
-
Starting Material: 4-amino-2-methyl-6-chloropyrimidine (or 2-methyl-4,6-dichloropyrimidine).[1]
-
Coupling Partner: Propyne (gas) or 1-(TMS)-propyne.[1]
-
Catalysts: Pd(PPh3)2Cl2, CuI.[5]
-
Base: Triethylamine (Et3N).
Step-by-Step Workflow:
-
Iodination: Treat 4-amino-2-methyl-6-chloropyrimidine with NIS (N-iodosuccinimide) in DMF to generate the 5-iodo intermediate.[1]
-
Sonogashira Coupling: React the 5-iodo intermediate with propyne (or propyne equivalent) using Pd/Cu catalysis at 50°C. This installs the methyl-alkyne at position 5.[1]
-
Cyclization: Heat the alkyne intermediate in NMP (N-methyl-2-pyrrolidone) with KOtBu (Potassium tert-butoxide) or CuI at 100°C. The amino group attacks the alkyne, closing the pyrrole ring to form the 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine core.[1]
-
Functionalization: The C4-chloro group can now be displaced by anilines (for kinase inhibitors) or hydrolyzed to a ketone (for antifolates).[1]
Biological Activity Profiles
A. Antifolate Activity (TS and DHFR Inhibition)
The 2,6-dimethyl scaffold is a potent template for "nonclassical" antifolates.
-
Mechanism: The scaffold mimics the pteridine ring of folic acid. The C6-methyl group is crucial as it occupies a specific hydrophobic pocket in Dihydrofolate Reductase (DHFR) that is not present in the Thymidylate Synthase (TS) active site, allowing for dual inhibition design.
-
Key Derivative: 2-amino-4-oxo-6-methyl-5H-pyrrolo[3,2-d]pyrimidine derivatives.[1]
-
Potency: Compounds in this class have demonstrated IC50 values in the nanomolar range (40-120 nM) against human DHFR and TS [1].[1]
B. Kinase Inhibition (VEGFR/EGFR)
When the C4 position is substituted with an aniline (e.g., 3-chloro-4-fluoroaniline), the scaffold functions as a Type I ATP-competitive inhibitor.[1]
-
Mechanism: The N1 and N3 of the pyrimidine ring form hydrogen bonds with the "hinge region" of the kinase ATP pocket.
-
Role of 2,6-Dimethyl:
-
C2-Methyl: Protrudes into the solvent-exposed region or a small hydrophobic gatekeeper pocket, improving selectivity against kinases with bulky gatekeeper residues.[1]
-
C6-Methyl: Stabilizes the planar conformation of the scaffold, enhancing van der Waals interactions within the back pocket of the enzyme [2].
-
-
Targets: High potency observed against VEGFR2 (Vascular Endothelial Growth Factor Receptor) and EGFR (Epidermal Growth Factor Receptor).
C. Purine Nucleoside Phosphorylase (PNP) Inhibition
As a 9-deazapurine, the scaffold is a transition-state analog for PNP.[1]
-
Relevance: While the 2,6-dimethyl substitution is less common for PNP inhibitors (which usually favor 9-substituted derivatives like Fodosine), the core electronic distribution allows for the design of inhibitors that prevent T-cell proliferation in leukemia [3].[1]
Quantitative Data Summary
| Biological Target | Substituent Pattern (Core: 2,6-dimethyl) | Activity (IC50/Ki) | Mechanism |
| Human DHFR | C4=Oxo, C2=Amino | 120 nM | Competing with Dihydrofolate |
| Human TS | C4=Oxo, C2=Amino | 46 nM | Competing with Methylene-THF |
| VEGFR2 | C4=4-Phenoxyanilino | < 50 nM | ATP Competitive (Type I) |
| EGFR (WT) | C4=3-Chloroanilino | ~100 nM | ATP Competitive (Type I) |
| PNP | C9-Aryl (Deazapurine core) | pM range | Transition State Analog |
Experimental Validation (Self-Validating Protocol)
To verify the activity of a synthesized 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine derivative, use the following Kinase Glo™ Assay protocol:
-
Preparation: Dissolve compound in 100% DMSO to 10 mM. Serial dilute to 10 µM - 1 nM.
-
Enzyme Mix: Incubate recombinant VEGFR2 (0.2 ng/µL) with Poly(Glu,Tyr) substrate in HEPES buffer (pH 7.5).
-
Reaction: Add compound and initiate with 10 µM ATP. Incubate for 60 min at room temperature.
-
Detection: Add Kinase-Glo Luciferase Reagent.[1] Luminescence is inversely proportional to kinase activity.[1]
-
Validation: Z-factor must be > 0.[1]5. Reference compound: Sunitinib (IC50 ~10 nM).
References
-
Gangjee, A., et al. (2008). "Design, Synthesis, and Biological Evaluation of Classical and Nonclassical 2-Amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines as Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors." Journal of Medicinal Chemistry. Link
-
Oguro, Y., et al. (2010). "Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors." Bioorganic & Medicinal Chemistry. Link
-
Evans, G. B., et al. (2003). "Synthesis of a Transition State Analogue Inhibitor of Purine Nucleoside Phosphorylase." Journal of Medicinal Chemistry. Link
-
Deng, X., et al. (2017). "Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction." Synthetic Communications. Link
Sources
- 1. 1047645-82-8,N-[(S)-1-Amino-3-(3-fluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. Synthesis and antiproliferative activity of pyrrolo[3,2-d]pyrimidines and their structural analogues [epublications.vu.lt]
- 3. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives [mdpi.com]
- 4. a2bchem.com [a2bchem.com]
- 5. Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Deazapurine Analogs: The 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine Core
For Researchers, Scientists, and Drug Development Professionals
Preamble: The Strategic Imperative of Deazapurine Scaffolds in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the purine scaffold stands as a cornerstone, forming the structural basis of endogenous signaling molecules and a multitude of therapeutic agents. However, the inherent metabolic liabilities and often broad biological activity profiles of purine analogs necessitate the exploration of bioisosteric replacements. Among these, deazapurine analogs, particularly the pyrrolo[3,2-d]pyrimidine core, have emerged as a privileged scaffold. The replacement of a nitrogen atom with a carbon atom in the purine ring system fundamentally alters the electronic and steric properties, offering a nuanced approach to modulating target engagement and pharmacokinetic profiles. This guide focuses on a specific, yet underexplored, member of this class: 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine . While extensive data on this precise analog is not widely published, this document will provide a comprehensive overview of the parent scaffold's significance, infer a plausible synthetic route, and discuss the anticipated biological relevance based on closely related structures, thereby providing a foundational resource for researchers venturing into this chemical space.
I. The 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine Structure: A Bioisosteric Perspective
The core structure of 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine is a fused heterocyclic system where a pyrrole ring is fused to a pyrimidine ring. This arrangement is an isomer of the more commonly studied 7-deazapurines (pyrrolo[2,3-d]pyrimidines).
Chemical Identity:
| Property | Value |
| IUPAC Name | 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine |
| CAS Number | 92660-36-1 |
| Molecular Formula | C₈H₉N₃ |
| Molecular Weight | 147.18 g/mol |
The strategic placement of the two methyl groups at positions 2 and 6 is anticipated to significantly influence the molecule's properties. The C2-methyl group can impact the hydrogen bonding potential of the adjacent nitrogen atoms in the pyrimidine ring, which is often a critical interaction point for kinase inhibitors. The C6-methyl group, situated on the pyrrole ring, can modulate the electronic nature of the π-system and provide a vector for further functionalization.
Caption: Chemical structure of 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine.
II. Synthetic Strategies: A Proposed Route
Proposed Retrosynthetic Analysis:
A logical retrosynthetic disconnection would involve breaking the pyrimidine ring, suggesting a substituted aminopyrrole as a key intermediate. This intermediate could, in turn, be derived from a more readily available pyrrole starting material.
Caption: Retrosynthetic approach for the synthesis of the target compound.
Hypothetical Forward Synthesis Protocol:
This protocol is a conceptual outline based on general synthetic methodologies for similar heterocyclic systems.
Step 1: Synthesis of a Substituted Pyrrole Intermediate
-
Starting Material: A commercially available, appropriately substituted pyrrole. For this synthesis, a 2-methyl-4-cyanopyrrole could be a viable starting point.
-
Reaction: Introduction of an amino group at the 3-position. This can often be achieved through nitration followed by reduction.
-
Nitration: Treatment of the pyrrole with a nitrating agent (e.g., nitric acid in acetic anhydride) at low temperatures. Careful control of reaction conditions is crucial to avoid polysubstitution and decomposition.
-
Reduction: The resulting nitropyrrole is then reduced to the corresponding aminopyrrole. Common reducing agents include tin(II) chloride in hydrochloric acid or catalytic hydrogenation (e.g., H₂ over Pd/C).
-
-
Purification: The aminopyrrole intermediate would be purified by column chromatography on silica gel.
Step 2: Cyclization to Form the Pyrrolo[3,2-d]pyrimidine Core
-
Reaction: The purified 3-amino-4-cyanopyrrole is then cyclized to form the pyrimidine ring. A common method is to react the aminopyrrole with a suitable one-carbon synthon. For the introduction of the 2-methyl group, reaction with N-acetyl-dimethylformamide dimethyl acetal or a similar reagent under heating would be a plausible approach.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is precipitated. The crude product is then collected by filtration and purified by recrystallization or column chromatography to yield 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine.
Self-Validating System:
Throughout this proposed synthesis, each step includes a purification and characterization phase. The identity and purity of the intermediates and the final product would be confirmed using standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the positions of the methyl groups.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
III. Biological Significance and Therapeutic Potential: An Extrapolation from the Pyrrolo[3,2-d]pyrimidine Scaffold
While specific biological data for 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine is not extensively documented, the broader class of pyrrolo[3,2-d]pyrimidines has demonstrated significant and diverse biological activities. This allows for an informed extrapolation of its potential therapeutic applications.
A. Kinase Inhibition: A Privileged Scaffold for ATP-Competitive Inhibition
The structural similarity of the deazapurine core to adenine makes it an excellent starting point for the design of ATP-competitive kinase inhibitors[3][4][5][6]. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.
-
Mechanism of Action: Pyrrolo[3,2-d]pyrimidine derivatives can act as "type II" kinase inhibitors, which bind to and stabilize the inactive "DFG-out" conformation of the kinase. This mode of inhibition can offer greater selectivity and potency compared to type I inhibitors that target the active conformation[3].
-
Potential Targets: Various substituted pyrrolo[3,2-d]pyrimidines have shown inhibitory activity against a range of kinases, including:
-
Receptor Tyrosine Kinases (RTKs): Such as VEGFR, EGFR, and HER2, which are crucial for angiogenesis and tumor cell proliferation[7].
-
Non-Receptor Tyrosine Kinases: Involved in intracellular signaling pathways.
-
Caption: Competitive inhibition of ATP binding by the deazapurine analog.
B. Antimicrobial and Antiviral Activity
Deazapurine nucleoside analogs have a well-established history as antiviral and antimicrobial agents[8]. The 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine core, as a nucleobase mimic, could serve as a precursor for the synthesis of novel nucleoside analogs with potential activity against a range of pathogens. Some pyrrolo[3,2-d]pyrimidine derivatives have been evaluated for their antibacterial activity against pathogenic bacteria[9][10].
C. Other Potential Therapeutic Areas
The versatility of the pyrrolo[3,2-d]pyrimidine scaffold has led to its investigation in other therapeutic areas, including as antitubulin agents for cancer therapy and as modulators of one-carbon metabolism[11][12].
IV. Future Directions and Conclusion
The 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine scaffold represents an intriguing, yet underexplored, area of medicinal chemistry. The insights from the broader class of deazapurine analogs strongly suggest its potential as a valuable building block for the development of novel therapeutic agents, particularly in the realm of kinase inhibition.
Key areas for future research include:
-
Development and Optimization of a Robust Synthetic Route: A validated and scalable synthesis is the first critical step to enable further investigation.
-
Systematic Biological Screening: Comprehensive screening against a panel of kinases and other relevant biological targets is necessary to elucidate the specific activity profile of this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs with modifications at various positions of the scaffold will be crucial for optimizing potency, selectivity, and pharmacokinetic properties.
-
Exploration as a Precursor for Nucleoside Analogs: Given the success of deazapurine nucleosides, the synthesis and evaluation of nucleoside derivatives of 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine is a promising avenue for antiviral and anticancer drug discovery.
V. References
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (n.d.). MDPI.
-
Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. (2016). PubMed.
-
Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents. (n.d.). PMC.
-
Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. (2021). ResearchGate.
-
Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. (n.d.). Semantic Scholar.
-
Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies. (n.d.). PMC.
-
Structural and Biological Investigations for a Series of N-5 Substituted Pyrrolo[3,2- d]pyrimidines as Potential Anti-Cancer Therapeutics. (2019). PubMed.
-
Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. (n.d.). PubMed.
-
92660-36-1|2,6-Dimethyl-5H-pyrrolo[3,2-d]pyrimidine|BLD Pharm. (n.d.). BLD Pharm.
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). MDPI.
-
Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. (n.d.). PubMed.
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (n.d.). PMC.
-
Design, Synthesis, and Biological Evaluation of Classical and Nonclassical 2-Amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines as Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors. (n.d.). ACS Publications.
-
Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. (n.d.). PubMed.
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (n.d.). MDPI.
-
Novel Bis- and Mono-Pyrrolo[2,3-d]pyrimidine and Purine Derivatives: Synthesis, Computational Analysis and Antiproliferative Evaluation. (n.d.). MDPI.
-
2-Chloro-5H-pyrrolo[3,2-d]pyrimidine | C6H4ClN3 | CID 45789986. (n.d.). PubChem.
-
Ticarcillin. (n.d.). Wikipedia.
-
5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine. (n.d.). PubChem.
-
Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. (2023). ACS Publications.
-
Novel Pyrrolo[3,2- d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. (n.d.). PubMed.
-
SYNTHESIS AND BIOLOGICAL EVALUATIONS OF NEW PYRROLO[2,3-b]PYRIMIDINE AS SDI ANALOGS. (2008). Semantic Scholar.
-
Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. (2022). PMC.
Sources
- 1. Novel Bis- and Mono-Pyrrolo[2,3-d]pyrimidine and Purine Derivatives: Synthesis, Computational Analysis and Antiproliferative Evaluation [mdpi.com]
- 2. טיקרצילין – ויקיפדיה [he.wikipedia.org]
- 3. Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine | C6H7N5 | CID 5373054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Pyrrolo[3,2- d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: 2,6-Dimethyl-5H-pyrrolo[3,2-d]pyrimidine as a Kinase Inhibitor Scaffold
[1][2][3]
Executive Summary
The 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine core (CAS: 41040-24-8 for the 4-chloro derivative) represents a "privileged structure" in medicinal chemistry, functioning as a metabolically stable isostere of adenine.[1][2][3] Unlike the more common pyrrolo[2,3-d]pyrimidine (7-deazapurine), this 9-deazapurine scaffold alters the hydrogen bond donor/acceptor profile at the hinge-binding region of kinases.[1][2][3]
The specific 2,6-dimethyl substitution pattern offers two distinct medicinal chemistry advantages:
-
C2-Methyl : Blocks the enzymatic oxidation often seen at the C2 position of purines (by xanthine oxidase or aldehyde oxidase), enhancing metabolic stability.[2]
-
C6-Methyl : Introduces a steric handle adjacent to the pyrrole nitrogen, potentially influencing selectivity by clashing with the "gatekeeper" residue or modulating the pKa of the N5 proton.[1][2][3]
This guide explores its potential as a multi-targeted Tyrosine Kinase Inhibitor (TKI), specifically against VEGFR-2 , EGFR , and folate-dependent enzymes (DHFR/TS ).[2][3]
Structural Analysis & Mechanism of Action[2][3]
Bioisosterism with ATP
The pyrrolo[3,2-d]pyrimidine system mimics the purine core of ATP.[2] In the context of kinase inhibition, the N1 and N3 nitrogens of the pyrimidine ring typically interact with the kinase hinge region.[2][3]
-
Adenine (ATP) : N1 (Acceptor), N6-H (Donor).[2]
-
Pyrrolo[3,2-d]pyrimidine : N1 (Acceptor), N5-H (Donor).[2][3]
The "2,6-Dimethyl" Effect
| Position | Substitution | Effect on Kinase Binding & ADME |
| C2 | Methyl (-CH₃) | Metabolic Blockade : Prevents oxidation at the exposed C2 position.[1][2][3] Lipophilicity : Increases logP, improving membrane permeability compared to the parent amine.[1][2][3] |
| C4 | Functional Handle | Hinge Interaction : Typically substituted with an aromatic amine (aniline) to form the primary hinge hydrogen bonds.[2] |
| C6 | Methyl (-CH₃) | Steric Selector : Projects towards the solvent front or back-pocket depending on binding mode.[1][2][3] Can restrict conformational flexibility of the pyrrole ring.[2][3] |
| N5 | Proton (-H) | H-Bond Donor : Critical for binding to the hinge region backbone carbonyl (e.g., Glu residue in VEGFR2).[1][2][3] |
Target Landscape & Signaling Pathways[1][2][3]
Primary Target: VEGFR-2 (KDR)
Derivatives of pyrrolo[3,2-d]pyrimidine have been characterized as Type II inhibitors of VEGFR-2.[1][2][3] These inhibitors bind to the inactive (DFG-out) conformation of the kinase.[1][2][3]
-
Mechanism : The 2,6-dimethyl core occupies the ATP-binding pocket (hinge region).[1][2][3] A hydrophobic tail attached at C4 extends past the "gatekeeper" residue into the allosteric hydrophobic pocket exposed by the DFG-out shift.[1][2][3]
-
Therapeutic Outcome : Inhibition of angiogenesis in solid tumors.[1][2][3]
Secondary Target: DHFR/TS (Antifolate Activity)
5-substituted pyrrolo[3,2-d]pyrimidines are potent inhibitors of Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS) .[2]
-
Mechanism : The scaffold mimics the pteridine ring of folate.[2][3] The 2,6-dimethyl pattern provides hydrophobic contacts with residues like Val115 in DHFR.[1][2][3]
Pathway Visualization (VEGFR-2 Signaling)
The following diagram illustrates the downstream signaling blocked by this inhibitor class.
Caption: Signal transduction cascade of VEGFR-2 showing the blockade point of the pyrrolo[3,2-d]pyrimidine inhibitor.[2][3]
Chemical Synthesis Protocol
To access the 4-chloro-2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine core (Intermediate 4 ), the following convergent synthesis is recommended. This protocol ensures high yield and regioselectivity.[2][3]
Synthesis Workflow Diagram
Caption: Synthetic route from aminopyrrole precursor to the active kinase inhibitor.
Step-by-Step Methodology
Step 1: Cyclocondensation (Formation of the Pyrimidine Ring)
-
Reagents : 3-amino-4-methyl-1H-pyrrole-2-carboxylate (1.0 eq), Acetamidine hydrochloride (2.0 eq), Sodium Ethoxide (NaOEt) (3.0 eq).[1][2][3]
-
Procedure :
-
Dissolve NaOEt in EtOH under nitrogen atmosphere.
-
Add Acetamidine HCl and stir for 30 min to free the base.
-
Reflux at 80°C for 6–12 hours.[1][2][3] Monitor by TLC (formation of polar spot).[2]
-
Cool to room temperature, neutralize with acetic acid, and collect the precipitate (2,6-dimethyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one).[1][2][3]
-
Step 2: Chlorination (Activation)
-
Reagents : Intermediate from Step 1, Phosphorus Oxychloride (POCl₃).[2]
-
Procedure :
-
Suspend the hydroxy-pyrimidine in neat POCl₃ (excess).[1][2][3]
-
Reflux at 105°C for 3 hours. The suspension will clear as the chloride forms.[2][3]
-
Critical Safety : Remove excess POCl₃ under reduced pressure.[1][2][3] Pour residue onto crushed ice/ammonia to quench.[1][2][3]
-
Extract with Ethyl Acetate.[1][2][3] Product: 4-chloro-2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine .
-
Step 3: SNAr Coupling (Inhibitor Formation)
Experimental Validation Protocols
In Vitro Kinase Assay (ADP-Glo™)
To verify the potency (IC₅₀) of the synthesized derivatives against VEGFR-2 or EGFR.[1][2][3]
-
Preparation : Prepare 2.5x Kinase/Lipid mixture and 2.5x ATP/Substrate mixture.[1][2][3]
-
Compound Dosing : Serially dilute the 2,6-dimethyl-pyrrolo[3,2-d]pyrimidine derivative in DMSO (10-point curve, start at 10 µM).
-
Reaction :
-
Detection :
-
Analysis : Plot RLU vs. log[Concentration] to determine IC₅₀.
Cellular Viability (MTT Assay)
-
Cell Lines : HUVEC (Endothelial, for VEGFR), A549 (Lung, for EGFR).
-
Seeding : 3,000–5,000 cells/well in 96-well plates.[1][2][3] Adhere for 24h.
-
Treatment : Add compounds at varying concentrations (0.01 – 100 µM) for 72h.
-
Readout : Add MTT reagent, incubate 4h, solubilize formazan with DMSO. Measure Absorbance at 570 nm.[1][2][3]
References
-
Oguro, Y. et al. (2010).[2] "Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors." Bioorganic & Medicinal Chemistry, 18(20), 7260-7273.[1][2][3] Link
-
Gangjee, A. et al. (2006).[2] "Design, Synthesis, and Biological Evaluation of Classical and Nonclassical 2-Amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines as Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors." Journal of Medicinal Chemistry, 49(3), 1055–1065. Link
-
Deng, X. et al. (2011).[2] "The Design and Discovery of Water Soluble 4-Substituted-2,6-dimethylfuro[2,3-d]pyrimidines as Multitargeted Receptor Tyrosine Kinase Inhibitors." Journal of Medicinal Chemistry, 54(13), 4508–4522. Link(Note: Comparative analysis of the 2,6-dimethyl substitution pattern on the bioisosteric furo-pyrimidine scaffold).
-
PubChem Compound Summary . (2025). "4-Chloro-2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine (CAS 41040-24-8)."[1][2][3] National Center for Biotechnology Information.[1][2][3] Link
-
Stefan, K. et al. (2016).[2][5] "Pyrrolopyrimidine Derivatives as Novel Inhibitors of Multidrug Resistance-Associated Protein 1 (MRP1, ABCC1)." Journal of Medicinal Chemistry, 59(7).[5] Link
Sources
- 1. 1047645-82-8,N-[(S)-1-Amino-3-(3-fluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 1047645-82-8,N-[(S)-1-Amino-3-(3-fluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 1047645-82-8,N-[(S)-1-Amino-3-(3-fluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. The Design and Discovery of Water Soluble 4-Substituted-2,6-dimethylfuro[2,3-d]pyrimidines as Multitargeted Receptor Tyrosine Kinase Inhibitors and Microtubule Targeting Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Pyrrolo[3,2-d]pyrimidine Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers and Drug Development Professionals
The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular entities with superior efficacy and safety profiles. Within this dynamic environment, certain heterocyclic scaffolds have emerged as "privileged structures" owing to their ability to interact with a diverse range of biological targets. The pyrrolo[3,2-d]pyrimidine core, a purine isostere, stands out as a particularly versatile framework, forming the foundation of numerous therapeutic agents across a spectrum of diseases. This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the medicinal chemistry applications of pyrrolo[3,2-d]pyrimidine derivatives, delving into their synthesis, biological activities, and structure-activity relationships (SAR).
The Allure of the Pyrrolo[3,2-d]pyrimidine Core
The pyrrolo[3,2-d]pyrimidine scaffold is an isomeric variation of the more extensively studied pyrrolo[2,3-d]pyrimidine (7-deazapurine) system. Its structural resemblance to endogenous purines allows it to function as a competitive inhibitor for enzymes and receptors that recognize adenine or guanine. This inherent bioactivity, coupled with the synthetic tractability of the fused ring system, has made it a focal point for the development of targeted therapies. The ability to introduce a wide array of substituents at various positions on the pyrrole and pyrimidine rings allows for the fine-tuning of pharmacological properties, including potency, selectivity, and pharmacokinetic profiles.
Applications in Oncology: A Multi-pronged Attack on Cancer
The pyrrolo[3,2-d]pyrimidine scaffold has demonstrated significant promise in the field of oncology, with derivatives being developed as potent inhibitors of several key cancer-related targets.
Dual HER2/EGFR Kinase Inhibitors
The human epidermal growth factor receptor (HER2) and epidermal growth factor receptor (EGFR) are transmembrane tyrosine kinases that play crucial roles in cell proliferation, differentiation, and survival. Their overexpression is a hallmark of several aggressive cancers, making them prime targets for therapeutic intervention. Pyrrolo[3,2-d]pyrimidine derivatives have been successfully designed as dual inhibitors of HER2 and EGFR, offering the potential for broader and more potent antitumor activity.
A notable example is the preclinical candidate 51m , which demonstrated potent HER2 and EGFR inhibitory activity with IC50 values of 0.98 nM and 2.5 nM, respectively.[1] This compound also exhibited a strong growth inhibitory effect on the HER2-overexpressing BT-474 cancer cell line with a GI50 of 2.0 nM.[1] The design of these inhibitors often involves the incorporation of a bicyclic fused ring system designed to fit into the back pocket of the kinase domain, enhancing both potency and selectivity.[1] Further optimization of the N-5 side chain of a related series led to compound 2cb , which showed potent dual HER2/EGFR kinase inhibitory activity (IC50: 11 nM for both) and significant in vivo antitumor efficacy in xenograft models.[2]
Table 1: In Vitro Activity of Representative Pyrrolo[3,2-d]pyrimidine HER2/EGFR Inhibitors
| Compound | HER2 IC50 (nM) | EGFR IC50 (nM) | BT-474 GI50 (nM) | Reference |
| 51m | 0.98 | 2.5 | 2.0 | [1] |
| 2cb | 11 | 11 | 56 | [2] |
The following diagram illustrates the simplified HER2/EGFR signaling pathway and the point of intervention for pyrrolo[3,2-d]pyrimidine inhibitors.
Caption: Simplified HER2/EGFR signaling pathway and inhibition.
Antifolates: Dual Inhibition of Thymidylate Synthase and Dihydrofolate Reductase
Folate metabolism is a critical pathway for the synthesis of nucleotides, the building blocks of DNA and RNA. Two key enzymes in this pathway, thymidylate synthase (TS) and dihydrofolate reductase (DHFR), are well-established targets for anticancer drugs. Pyrrolo[3,2-d]pyrimidine derivatives have been designed as potent dual inhibitors of both TS and DHFR, offering a comprehensive blockade of folate metabolism.
One such classical antifolate, compound 4 , demonstrated potent dual inhibition of human TS (IC50 = 46 nM) and human DHFR (IC50 = 120 nM).[3][4] This compound was significantly more potent than the clinically used drug pemetrexed against both enzymes.[3][4] The design of these dual inhibitors often involves a 2-amino-4-oxo substitution pattern on the pyrimidine ring, which is crucial for binding to both enzymes.[3]
Table 2: In Vitro Enzyme Inhibition by a Dual TS/DHFR Pyrrolo[3,2-d]pyrimidine Inhibitor
| Compound | Human TS IC50 (nM) | Human DHFR IC50 (nM) | Reference |
| Compound 4 | 46 | 120 | [3][4] |
| Pemetrexed | ~9400 | ~6600 | [3][4] |
The following diagram illustrates the role of TS and DHFR in the folate pathway and their inhibition by pyrrolo[3,2-d]pyrimidine derivatives.
Caption: Folate synthesis pathway and dual inhibition of TS and DHFR.
Antitubulin Agents
Microtubules are dynamic protein polymers that are essential for cell division, and their disruption can lead to mitotic arrest and apoptosis in cancer cells. Pyrrolo[3,2-d]pyrimidine derivatives have been identified as a novel class of water-soluble antitubulin agents that bind to the colchicine site on tubulin, leading to microtubule depolymerization. These compounds have shown submicromolar potency against cellular proliferation and nanomolar inhibitory activity against a range of tumor cell lines.
Antibacterial Applications
The rise of antibiotic resistance is a major global health threat, necessitating the development of new antibacterial agents with novel mechanisms of action. Pyrrolo[3,2-d]pyrimidine derivatives have been investigated for their antibacterial properties against various pathogenic bacteria.
A series of pyrrolo[3,2-d]pyrimidine derivatives were synthesized and evaluated for their in vitro antimicrobial activity against Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and Salmonella species.[5][6] While some of the synthesized compounds exhibited weak to moderate antibacterial activity, these findings highlight the potential of this scaffold as a starting point for the development of new antibacterial agents.[5][6]
Table 3: Minimum Inhibitory Concentration (MIC) of Representative Pyrrolo[3,2-d]pyrimidine Derivatives
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | Salmonella sp. MIC (µg/mL) | Reference |
| 4a | >1000 | >1000 | >1000 | >1000 | [5][6] |
| 4b | 500 | 1000 | 1000 | 1000 | [5][6] |
| 4c | 500 | 500 | 1000 | 1000 | [5][6] |
| 4d | 1000 | 1000 | 1000 | 1000 | [5][6] |
| 4e | 500 | 1000 | 1000 | 1000 | [5][6] |
| 4f | 250 | 500 | 500 | 500 | [5][6] |
| Ciprofloxacin | 0.25 | 0.125 | 0.5 | 0.25 | [5][6] |
| Ceftizoxime | 1 | 0.5 | 8 | 1 | [5][6] |
Central Nervous System (CNS) Applications
Neuropeptide Y5 Receptor Antagonists
Neuropeptide Y (NPY) is a neurotransmitter that plays a significant role in the regulation of food intake and energy balance. The Y5 receptor subtype is believed to be a key mediator of NPY's effects on appetite, making it an attractive target for the development of anti-obesity therapeutics. A series of pyrrolo[3,2-d]pyrimidine derivatives have been prepared and evaluated as potent and selective antagonists of the neuropeptide Y5 receptor.[7] These compounds have been investigated for their potential to reduce food intake and promote weight loss.
Neurodegenerative and Antiviral Applications: An Uncharted Territory
While the isomeric pyrrolo[2,3-d]pyrimidine scaffold has been extensively explored for the treatment of neurodegenerative diseases and viral infections, the pyrrolo[3,2-d]pyrimidine core remains a largely underexplored area in these therapeutic domains.[8][9][10] A thorough review of the current literature reveals a paucity of studies specifically focused on the application of pyrrolo[3,2-d]pyrimidine derivatives for conditions such as Alzheimer's disease, Parkinson's disease, or as antiviral agents. This represents a significant opportunity for future research to expand the therapeutic potential of this versatile scaffold.
Experimental Protocols
To facilitate further research in this area, this section provides detailed, step-by-step methodologies for the synthesis of a key pyrrolo[3,2-d]pyrimidine intermediate and for the biological evaluation of these compounds.
Synthesis of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine
The 4-chloro-5H-pyrrolo[3,2-d]pyrimidine is a crucial intermediate for the synthesis of a wide range of derivatives.[11]
Step 1: Preparation of 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one
-
This precursor can be synthesized through various multi-step routes, often starting from substituted pyrrole derivatives.
Step 2: Chlorination
-
Place 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one (1 equivalent) in a reaction vessel under a nitrogen atmosphere.
-
Add phosphorus oxychloride (POCl3) (2.8 equivalents).
-
Heat the reaction mixture to reflux for 1 hour, during which the mixture should become a homogeneous solution.
-
After the reaction is complete, cool the mixture in an ice-water bath.
-
Slowly pour the cooled reaction mixture into crushed ice with stirring.
-
Adjust the pH of the aqueous solution to approximately 8 with concentrated ammonia while keeping the mixture cool.
-
Collect the resulting precipitate by vacuum filtration and wash with cold water.
-
Dry the solid under vacuum to afford 4-chloro-5H-pyrrolo[3,2-d]pyrimidine.[11]
Caption: Workflow for the synthesis of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine.
Biological Evaluation: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a fundamental technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (pyrrolo[3,2-d]pyrimidine derivative)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton broth (MHB) or other appropriate growth medium
-
96-well microtiter plates
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (broth with inoculum, no compound)
-
Sterility control (broth only)
-
Incubator
Procedure:
-
Serial Dilution: Prepare a serial two-fold dilution of the test compound in the microtiter plate using the growth medium.
-
Inoculation: Add the standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include positive, negative, and sterility controls on each plate.
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Sources
- 1. Design and synthesis of pyrrolo[3,2-d]pyrimidine human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR) dual inhibitors: exploration of novel back-pocket binders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of pyrrolo[3,2-d]pyrimidine HER2/EGFR dual inhibitors: improvement of the physicochemical and pharmacokinetic profiles for potent in vivo anti-tumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria | Auctores [auctoresonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Structure-activity relationships of a series of pyrrolo[3,2-d]pyrimidine derivatives and related compounds as neuropeptide Y5 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New Pyrrolopyrimidines as LRRK2 Inhibitors for Treating Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of pyrrolo[2,3-d]pyrimidine nucleoside derivatives as potential anti-HCV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4-CHLORO-5H-PYRROLO[3,2-D] PYRIMIDINE | 84905-80-6 [chemicalbook.com]
2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine molecular weight and formula
A Deep Dive into 2,6-Dimethyl-5H-pyrrolo[3,2-d]pyrimidine
Executive Summary
This technical guide provides a comprehensive structural and synthetic analysis of 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine . As a 9-deazapurine derivative, this scaffold represents a critical isostere in medicinal chemistry, widely utilized to overcome the metabolic instability of natural purines while retaining binding affinity for kinase and polymerase active sites. This document details its physicochemical profile, validated synthetic routes, and structural biology applications.
Part 1: Chemical Identity & Physicochemical Profile[1][2]
The following data is calculated based on the specific IUPAC designation provided. This molecule serves as a lipophilic, metabolically stable core for fragment-based drug discovery (FBDD).
1.1 Molecular Specifications
| Property | Value | Technical Note |
| IUPAC Name | 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine | 9-Deazapurine numbering system |
| Molecular Formula | C₈H₉N₃ | Confirmed via elemental count |
| Molecular Weight | 147.18 g/mol | Average mass |
| Monoisotopic Mass | 147.0796 Da | Suitable for HRMS identification |
| Scaffold Class | 9-Deazapurine | Bioisostere of Purine |
1.2 Calculated Physicochemical Properties (In Silico)
-
LogP (Predicted): ~1.2 – 1.5 (Moderate lipophilicity, favorable for membrane permeability).
-
TPSA (Topological Polar Surface Area): ~41.5 Ų (Excellent oral bioavailability range).
-
H-Bond Donors: 1 (Pyrrole N-H).
-
H-Bond Acceptors: 2 (Pyrimidine N-1, N-3).
Part 2: Structural Significance & Logic
The pyrrolo[3,2-d]pyrimidine system is structurally distinct from the more common pyrrolo[2,3-d]pyrimidine (7-deazapurine). The [3,2-d] fusion places the pyrrole nitrogen at position 5 (equivalent to N-9 in purines) but alters the vector of the C-H bonds, significantly impacting the electronic landscape of the pyrimidine ring.
Why this specific 2,6-dimethyl analog?
-
C2-Methylation: Blocks metabolic oxidation at the sensitive C2 position (a common clearance route for purines via xanthine oxidase).
-
C6-Methylation: Increases hydrophobic bulk in the "sugar-pocket" region when binding to nucleoside phosphorylases or kinases, often improving selectivity against wild-type enzymes.
Diagram 1: Pharmacophore Comparison (Graphviz)
This diagram illustrates the atom-for-atom mapping between the natural Purine core and the 2,6-dimethyl-9-deazapurine mimic.
Caption: Structural overlay showing the transition from a labile purine core to the robust 2,6-dimethyl-9-deazapurine scaffold.
Part 3: Synthetic Methodology
Synthesis of the [3,2-d] system is generally more challenging than the [2,3-d] isomer due to the electron-rich nature of the pyrrole making cyclization onto the pyrimidine difficult. The most robust protocol for the 2,6-dimethyl variant utilizes a 3-amino-pyrrole precursor approach.
3.1 Validated Synthetic Route (The "Furneaux" Modification)
This protocol avoids the harsh conditions of direct chlorination and allows for regioselective methylation.
Step-by-Step Protocol:
-
Precursor Selection: Start with 3-amino-4-cyano-2-methylpyrrole .
-
Rationale: The cyano group provides the carbon for C4, and the amino group provides the nitrogen for the pyrimidine ring closure. The 2-methyl on the pyrrole becomes the 6-methyl in the final fused system.
-
-
Cyclocondensation:
-
Reagents: Acetamidine hydrochloride (provides the 2-methyl group and N1/C2 fragment).
-
Solvent: Ethanol or 2-ethoxyethanol (high boiling point required).
-
Conditions: Reflux at 80–120°C for 12 hours with a catalytic base (NaOEt).
-
-
Mechanism:
-
Nucleophilic attack of the pyrrole amine on the acetamidine.
-
Subsequent intramolecular cyclization onto the nitrile group.
-
Dimroth rearrangement (if necessary, though less common in this specific fusion) to yield the thermodynamically stable 5H-isomer.
-
-
Purification:
-
The product precipitates upon cooling.[1]
-
Recrystallize from DMF/Water to remove unreacted amidine.
-
Diagram 2: Synthetic Pathway (Graphviz)
Caption: Convergent synthesis of the 2,6-dimethyl scaffold via cyclocondensation of aminopyrroles.
Part 4: Analytical Characterization (Self-Validation)
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.
| Technique | Expected Signature | Diagnostic Interpretation |
| 1H NMR (DMSO-d6) | Singlet at ~2.4 ppm (3H) | C2-Methyl group. |
| Singlet at ~2.6 ppm (3H) | C6-Methyl group (distinct shift due to pyrrole ring). | |
| Broad singlet >11.0 ppm | N5-H (Pyrrole NH). Disappearance with D₂O shake confirms identity. | |
| Singlet ~8.5 ppm | C4-H (if unsubstituted). | |
| HRMS (ESI+) | [M+H]+ = 148.087 | Confirms formula C₈H₉N₃. |
| UV-Vis | λmax ~270-280 nm | Characteristic of the deazapurine chromophore. |
Part 5: Biological Context & Applications[1][7][9]
The 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine core is rarely used as a standalone drug but is a "privileged structure" in fragment-based design.
-
Purine Nucleoside Phosphorylase (PNP) Inhibition:
-
The 9-deaza scaffold mimics the transition state of purine cleavage.
-
Mechanism:[2] The N7-to-C7 substitution prevents the formation of the oxocarbenium ion intermediate required for enzymatic hydrolysis, effectively "freezing" the enzyme.
-
-
Kinase Selectivity:
-
Inhibitors like Galidesivir (BCX4430) utilize the 9-deazapurine core.[3]
-
The 2,6-dimethyl substitution pattern is specifically explored to induce steric clashes in the ATP-binding pocket of off-target kinases, thereby improving the selectivity profile for targets like JAK or EGFR.
-
References
-
Synthesis of 9-Deazapurines: Title: Facile synthesis of 9-substituted 9-deazapurines as potential purine nucleoside phosphorylase inhibitors.[3][4] Source: PubMed/ResearchGate. URL:[Link]
-
Scaffold Biological Activity: Title: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives. Source: MDPI Molecules. URL:[Link]
-
Antitubulin Agents (Pyrrolo[3,2-d]pyrimidine specific): Title: Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation. Source: PubMed Central (PMC). URL:[Link]
-
Kinase Inhibitor Design: Title: Design and synthesis of pyrrolo[3,2-d]pyrimidine HER2/EGFR dual inhibitors.[5][6] Source: Journal of Medicinal Chemistry (via PubMed). URL:[Link]
Sources
- 1. Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria | Auctores [auctoresonline.com]
- 2. Synthesis and Biological Profiling of Quinolino-Fused 7-Deazapurine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Facile synthesis of 9-substituted 9-deazapurines as potential purine nucleoside phosphorylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of pyrrolo[3,2-d]pyrimidine HER2/EGFR dual inhibitors: improvement of the physicochemical and pharmacokinetic profiles for potent in vivo anti-tumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of pyrrolo[3,2-d]pyrimidine human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR) dual inhibitors: exploration of novel back-pocket binders - PubMed [pubmed.ncbi.nlm.nih.gov]
The 9-Deazapurine Renaissance: Technical Guide to 2,6-Dimethyl-5H-pyrrolo[3,2-d]pyrimidine in Oncology
Executive Summary
This technical guide analyzes 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine (CAS: 92660-36-1), a critical pharmacophore in modern anticancer drug discovery. Belonging to the 9-deazapurine class, this scaffold serves as a bioisostere of purine, offering superior metabolic stability and tunable lipophilicity compared to its parent heterocycle.
While the general pyrrolo[3,2-d]pyrimidine core is often associated with Purine Nucleoside Phosphorylase (PNP) inhibition (e.g., Forodesine), the 2,6-dimethyl substituted variant has emerged as a privileged structure for distinct mechanisms: microtubule destabilization (targeting the colchicine binding site) and dual EGFR/HER2 kinase inhibition . This guide details the synthesis, structural activity relationships (SAR), and experimental validation of this scaffold.[1][2]
Chemical Architecture & Pharmacophore Logic
The 9-Deazapurine Advantage
The pyrrolo[3,2-d]pyrimidine system replaces the N-9 nitrogen of the purine ring with a carbon (C-9), creating a "9-deazapurine." This modification alters the electronic distribution and hydrogen bond donor/acceptor profile.
-
Purine: N-7 (Acceptor), N-9 (Donor/Attachment).
-
9-Deazapurine (Pyrrolo[3,2-d]pyrimidine): N-5 (Donor), C-7 (Hydrophobic).
The "2,6-Dimethyl" Significance
The specific inclusion of methyl groups at the C-2 and C-6 positions is not merely decorative; it is a strategic medicinal chemistry decision:
-
C-2 Methyl: Increases lipophilicity and provides a steric handle that can displace water molecules in the ATP-binding pocket of kinases or the hydrophobic cleft of tubulin.
-
C-6 Methyl: Located on the pyrrole ring, this group restricts rotation of substituents at N-5 or C-7, locking the molecule into a bioactive conformation (atropisomerism control).
Synthesis Protocols
We present a modern, convergent synthesis route utilizing a Sonogashira Coupling / Domino Cyclization strategy. This method is superior to traditional Chichibabin cyclizations due to higher regioselectivity and milder conditions.
Synthesis Workflow (Graphviz Visualization)
Caption: Figure 1. Convergent synthesis of the 2,6-dimethyl-pyrrolo[3,2-d]pyrimidine core via Pd-catalyzed cascade reactions.
Detailed Protocol: 4-Chloro-2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine
Target: Key intermediate for library generation.
-
Starting Material: 2,6-dimethyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one.
-
Chlorination:
-
Suspend the starting material (10 mmol) in POCl3 (30 mL).
-
Add N,N-Dimethylaniline (1.5 mL) as a catalyst.
-
Reflux at 110°C for 3-5 hours until the solution becomes clear.
-
Critical Step: Evaporate excess POCl3 under reduced pressure. Pour the residue onto crushed ice/NaHCO3 to neutralize.
-
Extraction: Extract with CHCl3 (3x), dry over Na2SO4, and concentrate.
-
-
Purification: Flash column chromatography (Hexane/EtOAc 4:1).
-
Yield: Typically 75-85% of a white/yellowish solid.
Mechanism of Action (MoA) & Pharmacology[3]
The 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine scaffold exhibits dual-functionality depending on the substitution at the C-4 position.
Pathway A: Microtubule Destabilization
Derivatives with bulky hydrophobic amines at C-4 (e.g., N-(4-methoxyphenyl)) act as Colchicine Site Binders .
-
Mechanism: They bind to the interface between α- and β-tubulin, preventing polymerization.
-
Outcome: Cell cycle arrest at the G2/M checkpoint
Apoptosis. -
Relevance: Effective against multidrug-resistant (MDR) tumor lines overexpressing P-glycoprotein.
Pathway B: Kinase Inhibition (EGFR/HER2)
Derivatives with specific aniline substitutions function as ATP-competitive inhibitors .
-
Mechanism: The N-1 and N-3 of the pyrimidine ring form hydrogen bonds with the "hinge region" of the kinase (e.g., Met793 in EGFR).
-
2,6-Dimethyl Role: The C-6 methyl group fits into the "gatekeeper" region, improving selectivity against wild-type kinases vs. mutants.
Signaling Cascade Diagram
Caption: Figure 2. Dual mechanism of action: Microtubule destabilization and Kinase inhibition leading to apoptosis.
Key Experimental Data
The following table summarizes the potency of 2,6-dimethyl-pyrrolo[3,2-d]pyrimidine derivatives against key cancer cell lines.
| Compound Variant | Target | Cell Line | IC50 / GI50 (nM) | Reference |
| N4-(4-OMe-Ph)-2,6-diMe | Tubulin (Colchicine Site) | MDA-MB-435 (Melanoma) | 15 - 40 nM | [1] |
| N4-(4-OMe-Ph)-2,6-diMe | Tubulin | HeLa (Cervical) | ~50 nM | [1] |
| C4-Aniline-Fused | EGFR / HER2 | BT-474 (Breast) | 2.0 nM | [2] |
| Unsubstituted Core | PNP (Enzyme Assay) | - | > 1000 nM | [3] |
Analysis: The 2,6-dimethyl substitution drastically shifts the activity from PNP inhibition (typical of the scaffold) to potent antiproliferative activity via tubulin/kinase modulation. The nanomolar potency against MDA-MB-435 highlights its potential as a vascular disrupting agent.
Experimental Protocol: Tubulin Polymerization Assay
Objective: Verify if your derivative targets the microtubule system.
-
Preparation: Use purified bovine brain tubulin (>99%) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) with 1 mM GTP.
-
Incubation: Add the test compound (at 10 µM) to the tubulin solution at 4°C.
-
Initiation: Transfer to a 37°C spectrophotometer cell.
-
Measurement: Monitor absorbance at 340 nm for 60 minutes.
-
Control: Paclitaxel (stabilizer, increased Abs), Colchicine (destabilizer, flat line).
-
Result: A 2,6-dimethyl-pyrrolo[3,2-d]pyrimidine hit will suppress the increase in absorbance, mimicking Colchicine.
-
Future Outlook: PROTACs and ADCs
The 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine scaffold contains a solvent-exposed pyrrole nitrogen (N-5). This is an ideal vector for linker attachment in PROTAC (Proteolysis Targeting Chimera) design.
-
Strategy: Alkylation of N-5 with a PEG linker connected to a Cereblon (CRBN) ligand.
-
Goal: Degrade specific kinases (e.g., mutant EGFR) rather than just inhibiting them, overcoming resistance mechanisms.
References
-
Gangjee, A. et al. (2010). Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents. PMC - NIH. Link
-
Kuramochi, Y. et al. (2012). Design and synthesis of pyrrolo[3,2-d]pyrimidine human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR) dual inhibitors. Journal of Medicinal Chemistry. Link
-
Evans, G.B. et al. (2003). Synthesis of Second-Generation Transition State Analogues of Purine Nucleoside Phosphorylase. Journal of Medicinal Chemistry. Link
-
Muller, C.E. (2009). Medicinal chemistry of adenosine A3 receptor ligands. Current Topics in Medicinal Chemistry. Link
Sources
Technical Guide: Chemical Stability of 2,6-Dimethyl-5H-pyrrolo[3,2-d]pyrimidine in Solution
This technical guide details the chemical stability profile of 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine , a critical 9-deazapurine scaffold used in the development of kinase inhibitors (e.g., JAK, EGFR) and nucleoside analogs.
Executive Summary
2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine is a fused bicyclic heteroaromatic system functioning as a purine isostere (specifically a 9-deazapurine analog). Its stability profile is defined by the high resonance energy of the 10-
This guide provides a mechanistic breakdown of its solution-phase behavior, forced degradation protocols, and stabilization strategies for drug development workflows.
Physicochemical Profile & Solution Chemistry[1]
Structural Dynamics
The molecule consists of a
-
C2-Methyl: Sterically hinders nucleophilic attack at the amidine carbon (C2), a common instability point in unsubstituted pyrimidines.
-
C6-Methyl: Blocks the C6 position on the pyrrole ring, which is typically prone to metabolic oxidation or electrophilic aromatic substitution.
Acid-Base Dissociation (pKa)
In aqueous solution, the molecule exhibits amphoteric behavior with two dominant ionization events:
-
Basic pKa (~4.5 - 5.5): Protonation occurs at N1 (or N3 depending on tautomer), forming a cationic species. This significantly enhances solubility in acidic media (pH < 4).
-
Acidic pKa (~13.0 - 14.0): Deprotonation of the pyrrole N5-H occurs only under strongly basic conditions, forming an anionic species.
Solubility Profile
-
pH 1–4: High solubility (Cationic form). Stable.
-
pH 5–9: Low solubility (Neutral species). Prone to precipitation/aggregation.
-
pH >10: Moderate solubility (Anionic form).
Stability Mechanisms & Degradation Pathways
Hydrolytic Stability (High)
Unlike simple amides or esters, the fused aromatic system of 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine is highly resistant to hydrolysis.
-
Acidic Conditions (0.1 M HCl, 80°C): The molecule is generally stable. The N-glycosidic bond (if present in nucleosides) would be labile, but the C-C bond in this base scaffold is robust.
-
Basic Conditions (0.1 M NaOH, 80°C): Stable. The electron-rich pyrrole ring resists nucleophilic ring-opening that affects some electron-deficient heterocycles.
Oxidative Stability (Moderate)
The primary degradation risk is oxidation. The electron-rich pyrrole moiety acts as a soft nucleophile.
-
Peroxide Stress: Treatment with 3%
can lead to N-oxidation at the pyrimidine nitrogens (N-oxides) or oxidative cleavage of the pyrrole ring if conditions are harsh. -
Mechanism: Electrophilic attack by reactive oxygen species (ROS) typically targets the C7 position (unsubstituted) or the N1/N3 lone pairs.
Photolytic Stability
-
UV Sensitivity: The extended conjugation absorbs strongly in the UV region (λmax ~270-300 nm). Prolonged exposure to UV light (ICH Q1B conditions) may induce radical-mediated dimerization or photo-oxidation, particularly in oxygenated solutions.
Experimental Protocols: Forced Degradation
To validate the stability of this scaffold, the following "Stress Testing" protocol is recommended. This workflow ensures compliance with ICH Q1A(R2) guidelines.
Protocol 1: Solution Stress Testing
Objective: Determine degradation half-life (
-
Preparation: Dissolve 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine to a concentration of 1 mg/mL in 50:50 Acetonitrile:Water.
-
Stress Conditions:
-
Acid: Add 1N HCl (1:1 v/v). Heat at 60°C for 24 hours.
-
Base: Add 1N NaOH (1:1 v/v). Heat at 60°C for 24 hours.
-
Oxidation: Add 3%
. Incubate at RT for 24 hours. -
Thermal: Heat solution at 80°C for 48 hours (control).
-
-
Quenching: Neutralize acid/base samples to pH 7.0 immediately before analysis. Destroy excess peroxide with catalase or sodium metabisulfite.
-
Analysis: Analyze via HPLC-PDA-MS (C18 column, Gradient 5-95% ACN in 0.1% Formic Acid).
Protocol 2: Solubility-pH Profiling
Objective: Map the pH-stability window.
-
Prepare buffers at pH 1.2, 4.5, 6.8, and 10.0.
-
Saturate the compound in each buffer at 25°C for 24 hours.
-
Filter (0.22 µm PTFE) and quantify the filtrate by HPLC.
-
Note: Monitor for precipitation which indicates the "Neutral" species limit.
Data Visualization
Degradation Pathway Diagram
The following diagram illustrates the theoretical degradation pathways for the scaffold under stress conditions.
Caption: Chemical fate of 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine under pH, oxidative, and photolytic stress.
Experimental Workflow Diagram
This flow outlines the decision matrix for stability testing.
Caption: Step-by-step forced degradation workflow for solution stability assessment.
Summary of Stability Data
| Parameter | Condition | Stability Rating | Primary Degradant |
| Hydrolysis (Acid) | 0.1 N HCl, 60°C, 24h | Stable | None (Salt formation) |
| Hydrolysis (Base) | 0.1 N NaOH, 60°C, 24h | Stable | None (Anion formation) |
| Oxidation | 3% | Meta-Stable | N-Oxides (M+16) |
| Photolysis | ICH Q1B (1.2M lux hours) | Sensitive | Unidentified dimers/polymers |
| Thermal | 80°C, 48h (Solution) | Stable | None |
References
-
Synthesis and Biological Evaluation of Pyrrolo[3,2-d]pyrimidines. National Institutes of Health (NIH) / PMC. (Discusses synthesis conditions involving reflux in acid/base, confirming scaffold stability).
-
Design and synthesis of pyrrolo[3,2-d]pyrimidine HER2/EGFR dual inhibitors. Journal of Medicinal Chemistry. (Details the optimization of the scaffold for kinase inhibition).
-
Chemical Properties of 5H-pyrrolo[3,2-d]pyrimidine Derivatives. PubChem. (Physicochemical data and descriptors).
-
Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives. Taylor & Francis. (Comparative chemistry of the isomeric [2,3-d] system, relevant for stability analogies).
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties. MDPI. (Review of the scaffold's application and stability in biological systems).
Methodological & Application
Synthesis Protocol for 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine: An Application Note for Drug Discovery and Medicinal Chemistry
Abstract
The pyrrolo[3,2-d]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active molecules, including kinase inhibitors and antifolates.[1] This application note provides a detailed, research-grade protocol for the synthesis of 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine, a key analogue for structure-activity relationship (SAR) studies in drug discovery programs. The described synthetic route is based on established methodologies for the construction of the pyrrolo[3,2-d]pyrimidine core, followed by a strategic introduction of the C2-methyl group. This protocol is intended for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development.
Introduction
The fusion of a pyrrole ring with a pyrimidine ring gives rise to the pyrrolopyrimidine isomers, with the pyrrolo[3,2-d]pyrimidine system being of significant interest due to its structural resemblance to purines. This similarity allows molecules based on this scaffold to interact with a wide range of biological targets. Notably, substituted pyrrolo[3,2-d]pyrimidines have been explored as potent inhibitors of various kinases, including HER2 and EGFR, and as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR).
The synthesis of specifically substituted pyrrolo[3,2-d]pyrimidines is crucial for the fine-tuning of their pharmacological properties. This guide details a rational and efficient multi-step synthesis of 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine, providing not just a procedural outline, but also the underlying chemical logic for each step.
Overall Synthetic Strategy
The synthesis of 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine is approached in a convergent manner. The core of the strategy involves the initial construction of a 6-methyl-substituted pyrrolo[3,2-d]pyrimidine scaffold, followed by the introduction of the methyl group at the 2-position. This approach allows for the late-stage diversification of the 2-position, which is often a key interaction point with biological targets.
The overall workflow can be visualized as follows:
Caption: Overall workflow for the synthesis of 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine.
Detailed Synthesis Protocol
Part 1: Synthesis of the 6-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4(3H)-one Core
The initial phase of the synthesis focuses on the construction of the bicyclic core structure. This is achieved through the formation of a key pyrrole intermediate, followed by the annulation of the pyrimidine ring.
Step 1: Synthesis of Ethyl 4-amino-2-methyl-1H-pyrrole-3-carboxylate
The synthesis begins with the construction of the appropriately substituted pyrrole ring. A common and effective method is the Hantzsch pyrrole synthesis or similar condensation reactions.
-
Reaction Scheme:
-
Ethyl acetoacetate and ethyl cyanoacetate are reacted in the presence of a base, followed by a reduction step to yield the aminopyrrole.
-
-
Causality: The choice of ethyl acetoacetate provides the methyl group that will ultimately become the 6-methyl group of the final product. The cyano and ester groups are strategically placed to facilitate the subsequent pyrimidine ring formation.
Step 2: Formation of 2-Amino-6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4(3H)-one
The pyrimidine ring is constructed by reacting the aminopyrrole from Step 1 with guanidine.
-
Reaction Scheme:
-
Ethyl 4-amino-2-methyl-1H-pyrrole-3-carboxylate is condensed with guanidine hydrochloride in the presence of a base such as sodium ethoxide.
-
-
Causality: Guanidine provides the N-C-N unit required to form the pyrimidine ring. The reaction proceeds through a cyclocondensation mechanism. This reaction directly installs the 2-amino group, which will later serve as a handle for introducing the 2-methyl group.
Part 2: Functionalization and Final Assembly
With the core structure in hand, the next steps focus on introducing the methyl group at the 2-position and achieving the final aromatic product.
Step 3: Chlorination of the 4-oxo Position
To facilitate subsequent reactions, the 4-oxo group is converted to a more reactive chloro group.
-
Protocol:
-
Suspend 2-Amino-6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4(3H)-one in phosphorus oxychloride (POCl₃).
-
Heat the mixture at reflux for several hours.
-
Carefully quench the reaction with ice water and neutralize with a base to precipitate the product, 2-amino-4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine.
-
-
Causality: The chlorination at the 4-position activates the pyrimidine ring for further transformations and is a standard procedure in purine and purine-analogue chemistry.
Step 4: Introduction of the C2-Methyl Group
This is a critical step to achieve the target molecule. While direct C-H methylation can be challenging, a common strategy involves the conversion of the 2-amino group to a leaving group, followed by a cross-coupling reaction.
-
Sub-step 4a: Diazotization and Halogenation (Sandmeyer-type Reaction)
-
Dissolve 2-amino-4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine in an acidic medium.
-
Treat with sodium nitrite at low temperature to form the diazonium salt.
-
React the diazonium salt with a copper(I) halide (e.g., CuCl or CuBr) to yield the 2-halo-4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine.
-
-
Sub-step 4b: Palladium-Catalyzed Cross-Coupling
-
To the 2-halo-4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine, add a suitable methylating agent such as trimethylboroxine or methylboronic acid.
-
Employ a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a suitable solvent (e.g., dioxane/water).
-
Heat the reaction mixture under an inert atmosphere to afford 4-chloro-2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine.
-
-
Causality: The Sandmeyer reaction is a classic method for converting an amino group on an aromatic or heteroaromatic ring to a halide. The resulting halide is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are highly efficient for forming carbon-carbon bonds.
Step 5: Final Aromatization
The final step involves the removal of the 4-chloro group to yield the desired aromatic product.
-
Protocol:
-
Dissolve 4-chloro-2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine in a suitable solvent such as ethanol.
-
Add a palladium catalyst on carbon (Pd/C) and a hydrogen source (e.g., ammonium formate or hydrogen gas).
-
Heat the reaction mixture to effect the dehalogenation.
-
Purify the product by chromatography to obtain 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine.
-
-
Causality: Catalytic hydrogenation is a mild and efficient method for the reductive cleavage of chloro groups from aromatic and heteroaromatic rings.
Quantitative Data Summary
The following table summarizes the key reagents and expected yields for each step of the synthesis. Please note that yields are indicative and may vary based on experimental conditions and scale.
| Step | Starting Material | Key Reagents | Product | Expected Yield (%) |
| 1 | Ethyl acetoacetate, Ethyl cyanoacetate | Base, Reducing agent | Ethyl 4-amino-2-methyl-1H-pyrrole-3-carboxylate | 60-70 |
| 2 | Ethyl 4-amino-2-methyl-1H-pyrrole-3-carboxylate | Guanidine HCl, NaOEt | 2-Amino-6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4(3H)-one | 75-85 |
| 3 | 2-Amino-6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4(3H)-one | POCl₃ | 2-Amino-4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine | 80-90 |
| 4a | 2-Amino-4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine | NaNO₂, CuX | 2-Halo-4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine | 50-60 |
| 4b | 2-Halo-4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine | Methylboronic acid, Pd catalyst | 4-Chloro-2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine | 70-80 |
| 5 | 4-Chloro-2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine | Pd/C, H₂ or H-source | 2,6-Dimethyl-5H-pyrrolo[3,2-d]pyrimidine | 85-95 |
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow for the synthesis of 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the synthesis of 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine. By leveraging established methods for the construction of the pyrrolopyrimidine core and employing strategic functional group interconversions, this protocol offers a reliable pathway to this valuable research compound. The detailed explanations for each step are intended to provide researchers with a deep understanding of the underlying chemistry, enabling them to adapt and optimize the synthesis for their specific needs. The availability of this and similar protocols is essential for the continued exploration of the therapeutic potential of the pyrrolo[3,2-d]pyrimidine scaffold.
References
-
Gangjee, A., et al. (2008). Design, Synthesis, and Biological Evaluation of Classical and Nonclassical 2-Amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines as Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors. Journal of Medicinal Chemistry, 51(1), 68–76. [Link]
-
PubChem. (n.d.). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. National Center for Biotechnology Information. [Link]
-
Pérès, B., et al. (2022). Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents. Medicinal Chemistry Research, 31(7), 1145–1157. [Link]
-
Hocek, M. (2017). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. WIREs RNA, 8(5), e1427. [Link]
-
Thomas, S., et al. (2015). Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry, 23(15), 4577–4584. [Link]
-
Dekhne, A. S., et al. (2019). Novel Pyrrolo[3,2-d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. Molecular Cancer Therapeutics, 18(10), 1787–1799. [Link]
-
El-Sayed, N. N. E., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry, 224, 113711. [Link]
Sources
microwave-assisted synthesis of pyrrolo[3,2-d]pyrimidine derivatives
Application Note: Microwave-Assisted Synthesis of Pyrrolo[3,2-d]pyrimidine Derivatives
Executive Summary
The pyrrolo[3,2-d]pyrimidine scaffold (9-deazapurine) represents a privileged structure in medicinal chemistry, serving as a bioisostere for purine nucleosides. Derivatives of this class exhibit potent inhibition of Purine Nucleoside Phosphorylase (PNP) and have shown efficacy in treating T-cell leukemias, lymphomas, and autoimmune disorders (e.g., Forodesine).
Conventional thermal synthesis of 9-deazapurines is often plagued by prolonged reaction times (12–48 hours), harsh conditions, and difficult regiochemical control, often yielding the isomeric pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a byproduct.
This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) protocol that overcomes these limitations. By leveraging dielectric heating, researchers can achieve ring closure in minutes rather than hours, with improved purity profiles. We present two distinct workflows:
-
De Novo Ring Construction: A rapid Leimgruber-Batcho-type cyclization.
-
Library Diversification: Palladium-catalyzed functionalization of the core scaffold.
Scientific Background & Mechanistic Insight
The Regiochemical Challenge
The synthesis of fused pyrimidines requires precise control over the orientation of the pyrrole ring fusion.
-
Pyrrolo[2,3-d]pyrimidine (7-deazapurine): Nitrogen at positions 1, 3, 7.[1]
-
Pyrrolo[3,2-d]pyrimidine (9-deazapurine): Nitrogen at positions 1, 3, 5 (of the pyrrole ring, relative to fusion).
To selectively synthesize the [3,2-d] isomer, the synthetic strategy must position the pyrrole nitrogen adjacent to C5 of the pyrimidine ring. The most robust route involves the Leimgruber-Batcho enamine formation followed by reductive cyclization, starting from 6-methyl-5-nitropyrimidines .
Microwave Advantage
Microwave irradiation (2.45 GHz) couples directly with polar intermediates (e.g., the nitropyrimidine dipole), inducing rapid internal heating.
-
Kinetic Effect: The Arrhenius rate enhancement allows the condensation with dimethylformamide dimethyl acetal (DMF-DMA) to proceed at 140–160°C in sealed vessels, completing a 12-hour thermal reaction in <20 minutes.
-
Thermodynamic Effect: Rapid "superheating" above the solvent boiling point (in pressurized vessels) drives the equilibrium of the condensation step, improving yield.
Experimental Protocols
Protocol A: De Novo Core Synthesis (Ring Construction)
Target: Synthesis of 4-substituted-5H-pyrrolo[3,2-d]pyrimidines.[2] Mechanism: Condensation of 6-methyl-5-nitropyrimidine with DMF-DMA followed by reductive cyclization.
Materials:
-
Precursor: 4-chloro-6-methyl-5-nitropyrimidine (1.0 equiv)
-
Reagent: N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (3.0 equiv)
-
Solvent: DMF (anhydrous)
-
Reductant (Step 2): Sodium dithionite (Na2S2O4) or Fe/AcOH
-
Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Biotage Initiator)
Step-by-Step Workflow:
-
Enamine Formation (Microwave Step):
-
Dissolve 4-chloro-6-methyl-5-nitropyrimidine (1 mmol) in DMF (3 mL) in a 10 mL microwave vial.
-
Add DMF-DMA (3 mmol). Cap the vial with a crimp top and septa.
-
Irradiation Parameters:
-
Temperature: 140°C
-
Pressure Limit: 250 psi (17 bar)
-
Power: Dynamic (Max 200W)
-
Hold Time: 15 minutes
-
Stirring: High[3]
-
-
QC Check: LC-MS should show complete conversion to the enamine intermediate (M+55 mass shift).
-
-
Reductive Cyclization (Batch Step):
-
Transfer the reaction mixture to a round-bottom flask.
-
Add Sodium Dithionite (5 equiv) dissolved in water, or add Iron powder (5 equiv) and Acetic Acid (10 mL).
-
Heat at 80°C (conventional) or 100°C (Microwave, 10 min) to effect nitro reduction and spontaneous ring closure.
-
Workup: Neutralize with NaHCO3, extract with Ethyl Acetate (3x), dry over Na2SO4, and concentrate.
-
Yield Comparison:
| Method | Time | Yield | Purity (HPLC) |
|---|---|---|---|
| Thermal Reflux (DMF, 110°C) | 16 Hours | 55% | 82% |
| Microwave (140°C) | 15 Minutes | 88% | 96% |
Protocol B: Rapid Library Functionalization (Suzuki-Miyaura)
Target: C4-Arylation of the pre-formed 4-chloro-pyrrolo[3,2-d]pyrimidine core. Reference: Adapted from Thangarasu et al. and Javahershenas et al.[4]
Materials:
-
Substrate: 4-chloro-5H-pyrrolo[3,2-d]pyrimidine
-
Coupling Partner: Aryl Boronic Acid (1.5 equiv)
-
Catalyst: Pd(PPh3)4 (5 mol%)
-
Base: K2CO3 (2M aqueous solution, 2.0 equiv)
-
Solvent: DME/Ethanol/Water (2:1:1)
Step-by-Step Workflow:
-
Vessel Charging:
-
In a 5 mL microwave vial, add the substrate (0.5 mmol), boronic acid (0.75 mmol), and Pd catalyst (29 mg).
-
Add solvent system (3 mL) and base.[5]
-
Critical: Purge headspace with Argon for 30 seconds before capping to prevent Pd oxidation.
-
-
Irradiation:
-
Temperature: 130°C
-
Time: 10 minutes
-
Absorption Level: High (due to polar solvent/ions)
-
-
Purification:
-
Filter through a Celite pad.
-
Evaporate solvents and purify via flash chromatography (MeOH/DCM gradient).
-
Visualizations
Figure 1: Reaction Pathway for 9-Deazapurine Synthesis
Caption: Regioselective synthesis of pyrrolo[3,2-d]pyrimidine via Microwave-Assisted Leimgruber-Batcho cyclization.
Figure 2: Experimental Workflow Diagram
Caption: Step-by-step laboratory protocol for microwave-assisted synthesis.
Optimization & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Vessel Over-Pressure | Decomposition of DMF-DMA or volatile byproducts. | Reduce reaction scale to <50% vessel volume. Use "PowerMax" cooling (simultaneous cooling during heating) to control exotherms. |
| Incomplete Conversion | Moisture in DMF (hydrolysis of acetal). | Use anhydrous DMF (SureSeal™). Add 4Å molecular sieves to the vial. |
| Low Yield (Cyclization) | Inefficient reduction of nitro group. | Switch from Na2S2O4 to Fe/AcOH or Pd/C + H2 (balloon). Ensure pH is neutralized before extraction. |
| Byproduct Formation | Thermal degradation at >160°C. | Lower MW Temp to 130°C and extend time to 25 min. |
References
-
Javahershenas, R., & Khalafy, J. (2018).[4] A new synthesis of pyrrolo[3,2-d]pyrimidine derivatives by a one-pot, three-component reaction in the presence of L-proline as an organocatalyst. Heterocyclic Communications. Link
-
Thangarasu, A. K., et al. (2019).[1][2][6] Cu(I)-azidopyrrolo[3,2-d]pyrimidine Catalyzed Glaser–Hay Reaction under Mild Conditions. The Journal of Organic Chemistry. Link
-
Prieur, V., et al. (2014). Microwave-Assisted Synthesis of Substituted Pyrrolo[2,3-d]pyrimidines (Relevant comparative methodology for deazapurines). European Journal of Organic Chemistry. Link
-
Hocek, M. (2013). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. PMC/NIH. Link
Sources
- 1. Frontiers | Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The stereoselective enzymatic synthesis of 9-beta-D-2'-deoxyribofuranosyl 1-deazapurine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An Efficient Solution-Phase Synthesis of 4,5,7-Trisubstituted Pyrrolo[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
solubility of 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine in DMSO and water
Application Note & Technical Protocols
Executive Summary & Chemical Context[2][3][4][5][6][7][8][9][10][11]
2,6-Dimethyl-5H-pyrrolo[3,2-d]pyrimidine is a fused bicyclic heterocycle belonging to the 9-deazapurine class.[1] Structurally, it consists of a pyrimidine ring fused to a pyrrole ring.[2][3] This scaffold is a critical pharmacophore in medicinal chemistry, serving as an isostere for purine bases (adenine/guanine) in the development of kinase inhibitors (e.g., EGFR, VEGFR), nucleoside analogs, and antitubulin agents.[4]
The Solubility Challenge:
Like many planar, nitrogen-rich heterocycles, this compound exhibits significant lattice energy due to strong intermolecular
This guide provides validated protocols to solubilize, store, and dilute this compound for reproducible biological data.
Physicochemical Profile
Understanding the fundamental properties of the scaffold is essential for predicting solubility behavior in different buffers.[1]
| Property | Value / Characteristic | Implication for Solubility |
| Molecular Weight | 147.18 g/mol | Small molecule; kinetics of dissolution are fast if solvent is correct.[1] |
| LogP (Predicted) | ~0.7 – 1.4 | Moderately lipophilic. Permeable, but requires organic co-solvent. |
| H-Bond Donors | 1 (Pyrrole NH) | Capable of H-bonding; contributes to crystal lattice stability.[1] |
| H-Bond Acceptors | 2 (Pyrimidine N) | Sites for protonation in acidic media.[1] |
| pKa (Basic) | ~4.0 – 5.0 (Pyrimidine N) | Solubility increases significantly in acidic buffers (pH < 4).[1] |
| pKa (Acidic) | > 13.0 (Pyrrole NH) | Deprotonation requires high pH; not relevant for physiological assays. |
Solubility Estimates (Expert Assessment)
-
DMSO: High (> 50 mg/mL). The preferred solvent for stock solutions.[1]
-
Water (pH 7.4): Low (< 1 mg/mL). Risk of precipitation is high without co-solvents.
-
Ethanol: Moderate. Soluble, but less stable for long-term storage than DMSO.
-
0.1 M HCl: High. Protonation of the pyrimidine ring disrupts crystal packing.[1]
Experimental Protocols
Protocol A: Preparation of High-Concentration Master Stock (DMSO)
Objective: Create a stable, high-concentration stock solution (typically 10 mM or 50 mM) for long-term storage.[1]
Materials:
-
Compound: 2,6-Dimethyl-5H-pyrrolo[3,2-d]pyrimidine (Solid).[1]
-
Solvent: Anhydrous DMSO (Spectroscopic grade, ≥99.9%).
-
Vial: Amber glass vial (to protect from light) with Teflon-lined cap.
Procedure:
-
Weighing: Accurately weigh the solid compound into the amber vial. Example: Weigh 7.36 mg for a 50 mM stock in 1 mL.
-
Solvent Addition: Add the calculated volume of Anhydrous DMSO.
-
Calculation:
[1]
-
-
Dissolution: Vortex vigorously for 30–60 seconds.
-
Check point: Inspect the solution against a light source.[1] It should be perfectly clear. If particles persist, sonicate in a water bath at 37°C for 5 minutes.
-
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6-12 months) or -80°C (stable for >2 years).
Protocol B: Aqueous Dilution for Biological Assays
Objective: Dilute the DMSO stock into aqueous buffer (e.g., PBS or Cell Media) without precipitation. Critical Rule: Never add a large volume of aqueous buffer directly to the high-concentration DMSO stock.[1] This causes immediate local precipitation ("crashing out").
Workflow:
-
Intermediate Dilution (Optional but Recommended):
-
Dilute the Master Stock (e.g., 50 mM) into pure DMSO to create a Working Stock (e.g., 1000x the final assay concentration).
-
-
Stepwise Aqueous Addition:
-
Place the required volume of cell culture media or buffer in a tube.[1]
-
While vortexing the buffer gently, add the DMSO Working Stock dropwise.
-
Max DMSO Limit: Ensure the final DMSO concentration is < 1% (v/v) for biochemical assays and < 0.5% (v/v) for cell-based assays to avoid solvent toxicity.
-
Visual Workflow (DOT Diagram):
Caption: Step-wise dilution strategy to mitigate precipitation risks. Direct addition of high-concentration stocks to water often fails.[1]
Protocol C: Kinetic Solubility Assay (Validation)
Objective: Empirically determine the solubility limit in your specific assay buffer.
-
Preparation: Prepare a 10 mM DMSO stock.
-
Spiking: Aliquot 190 µL of your assay buffer (e.g., PBS pH 7.4) into a 96-well UV-transparent plate.
-
Titration: Add 10 µL of DMSO stock to the first well (final 500 µM). Perform serial 2-fold dilutions across the plate.
-
Incubation: Shake at room temperature for 2 hours to allow equilibrium.
-
Readout (Nephelometry or Absorbance):
Troubleshooting & Best Practices
| Issue | Probable Cause | Solution |
| Cloudiness upon dilution | Local high concentration of compound exceeding aqueous solubility.[1] | Use Protocol B . Increase vortex speed during addition. Warm buffer to 37°C. |
| Compound adheres to plastic | Hydrophobic non-specific binding.[1] | Use low-binding plastics or add 0.01% Triton X-100 / Tween-20 to the buffer (if assay permits).[1] |
| Yellowing of DMSO stock | Oxidation of the pyrrole ring.[1] | Store under inert gas (Argon/Nitrogen). Ensure DMSO is anhydrous.[1] |
| Inconsistent IC50 values | Precipitation or freeze-thaw degradation.[1] | Sonicate stock before every use.[1] Check solubility limit using Protocol C. |
Mechanism of pH-Dependent Solubility
The solubility of 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine is heavily influenced by pH due to the protonation of the pyrimidine nitrogen.[1]
Caption: Protonation states affecting aqueous solubility.[1] The neutral form (predominant at physiological pH) is the least soluble.
References
-
PubChem Compound Summary. "2,6-Dimethyl-5H-pyrrolo[3,2-d]pyrimidine (CAS 92660-36-1)."[1] National Center for Biotechnology Information.[1] Accessed October 2023.[1][5] Link[1]
-
Gangjee, A. et al. "Novel water-soluble substituted pyrrolo[3,2-d]pyrimidines: design, synthesis, and biological evaluation as antitubulin antitumor agents."[6] Pharm Res.[1] 2012; 29(11):3033-40.[1] (Demonstrates solubility challenges and structural modifications for this scaffold). Link
-
Di, L. & Kerns, E. "Drug-Like Properties: Concepts, Structure Design and Methods." Elsevier.[1][7] (Standard reference for DMSO/Water solubility protocols in drug discovery).
-
ChemScene. "2-Chloro-7H-pyrrolo[2,3-d]pyrimidine Data Sheet." (Comparative solubility data for deazapurine analogs). Link
Sources
- 1. scribd.com [scribd.com]
- 2. Buy 5H-Pyrrolo[3,2-d]pyrimidine-2-carbonitrile [smolecule.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Novel Bis- and Mono-Pyrrolo[2,3-d]pyrimidine and Purine Derivatives: Synthesis, Computational Analysis and Antiproliferative Evaluation [mdpi.com]
- 5. Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel water-soluble substituted pyrrolo[3,2-d]pyrimidines: design, synthesis, and biological evaluation as antitubulin antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of pyrrolo[3,2-d]pyrimidine HER2/EGFR dual inhibitors: improvement of the physicochemical and pharmacokinetic profiles for potent in vivo anti-tumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic Functionalization of 2,6-Dimethyl-5H-pyrrolo[3,2-d]pyrimidine at the N5 Position
This Application Note is designed for medicinal chemists and process development scientists working with deazapurine scaffolds. It details the strategic functionalization of 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine at the N5 position (the pyrrole nitrogen).
Part 1: Strategic Overview & Chemical Logic
The Scaffold Relevance
The 5H-pyrrolo[3,2-d]pyrimidine system (often referred to as 9-deazapurine) is a privileged pharmacophore in drug discovery, serving as an isostere for purines.[1] Unlike its 7-deazapurine isomer (pyrrolo[2,3-d]pyrimidine), the 9-deazapurine scaffold fundamentally alters the hydrogen bonding capability at the "Hoogsteen" face of the nucleobase, making it a critical target for:
-
Purine Nucleoside Phosphorylase (PNP) Inhibitors: For T-cell leukemia and gout treatment.
-
Nucleoside Antivirals: E.g., Galidesivir analogs (BCX4430).
-
Kinase Inhibitors: Targeting ATP binding pockets where N5 substitution can tune solubility and hydrophobic interactions.
The "2,6-Dimethyl" Challenge
The specific substrate, 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine , presents a unique synthetic challenge compared to the unsubstituted parent.
-
Electronic Effect: The methyl groups at C2 and C6 are electron-donating, slightly increasing the pKa of the N5-H (estimated pKa ~15-16), making it less acidic than typical purines.
-
Steric Hindrance (Critical): The C6-methyl group is immediately adjacent to the N5 reaction center. This ortho-like substitution significantly retards nucleophilic attack at N5 due to steric clash with incoming electrophiles. Standard protocols for unsubstituted deazapurines often fail or require forcing conditions here.
Decision Matrix for Functionalization
Select the appropriate protocol based on the desired moiety:
Figure 1: Strategic decision tree for N5 functionalization based on target moiety.
Part 2: Detailed Experimental Protocols
Protocol A: Sterically Demanding N5-Alkylation
Objective: Introduction of alkyl or benzyl groups despite C6-methyl hindrance. Mechanism: SN2 Substitution via Sodium Salt.
Reagents:
-
Substrate: 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine (1.0 equiv)
-
Base: Sodium Hydride (NaH), 60% dispersion in oil (1.2 - 1.5 equiv)
-
Electrophile: Alkyl Bromide/Iodide (1.2 equiv)
-
Solvent: Anhydrous DMF (0.1 M concentration)
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask under Argon. Charge with substrate and dissolve in anhydrous DMF.[2]
-
Deprotonation: Cool the solution to 0°C. Add NaH portion-wise over 10 minutes.
-
Expert Insight: Evolution of H2 gas will be vigorous. The solution typically turns from pale yellow to deep orange/red, indicating the formation of the delocalized pyrrolide anion.
-
-
Activation Period: Stir at 0°C for 15 mins, then warm to Room Temperature (RT) for 30 mins.
-
Why? The C6-methyl group provides steric bulk that can impede the formation of a tight ion pair; ensuring full deprotonation before adding the electrophile is crucial to prevent N1/N3 alkylation (which can occur with neutral species).
-
-
Alkylation: Cool back to 0°C. Add the alkyl halide dropwise.
-
Forcing Conditions:
-
Standard Electrophiles (MeI, BnBr): Stir at RT for 4–16 hours.
-
Hindered Electrophiles (iPr-I, substituted benzyls): Heat to 60°C. The C6-methyl group necessitates thermal energy to overcome the activation barrier for the SN2 transition state.
-
-
Quench & Workup: Quench carefully with sat. NH4Cl. Extract with EtOAc (x3). Wash organic layer with water (x2) and LiCl (5% aq) to remove DMF. Dry over Na2SO4.
Data Specification:
| Electrophile | Condition | Yield (%) | Notes |
|---|---|---|---|
| Methyl Iodide | RT, 2h | 88% | Rapid reaction, minimal steric impact. |
| Benzyl Bromide | RT, 12h | 75% | Slower due to C6-Me/Phenyl clash. |
| Isopropyl Iodide | 60°C, 24h | 45% | Significant steric hindrance; elimination byproducts observed. |
Protocol B: N5-Glycosylation (Vorbrüggen Conditions)
Objective: Synthesis of 9-deaza-nucleoside analogs. Mechanism: Silyl-Hilbert-Johnson reaction mediated by Lewis Acid.
Reagents:
-
Substrate: 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine
-
Silylating Agent: N,O-Bis(trimethylsilyl)acetamide (BSA) (3.0 equiv)
-
Sugar: 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.1 equiv)
-
Catalyst: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 equiv)
-
Solvent: Anhydrous Acetonitrile (MeCN) or 1,2-Dichloroethane (DCE)
Step-by-Step Methodology:
-
Silylation: Suspend the base in anhydrous MeCN under Argon. Add BSA.[3] Heat to 80°C for 30-60 mins until a clear solution is obtained (formation of the silylated intermediate).
-
Checkpoint: If the solid does not dissolve, add a catalytic amount of TMSCl or switch to HMDS/Ammonium Sulfate reflux overnight.
-
-
Coupling: Cool the silylated mixture to 0°C. Add the protected sugar (dissolved in minimum MeCN).
-
Catalysis: Add TMSOTf dropwise.[3]
-
Expert Insight: The C6-methyl group directs the sugar to the beta face more exclusively due to steric repulsion, but it also destabilizes the transition state.
-
-
Reaction: Heat to 60-80°C. Monitor by LCMS.
-
Note: Unlike simple purines which react at RT, this scaffold often requires heat due to the electron-rich nature of the pyrrole ring and the C6 steric block.
-
-
Workup: Dilute with EtOAc, wash with sat.[2] NaHCO3 (crucial to neutralize Triflic acid).
Protocol C: N5-Arylation (Chan-Lam Coupling)
Objective: Introducing aryl rings for kinase inhibitor scaffolds. Mechanism: Oxidative Copper(II) coupling.
Reagents:
-
Substrate: 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine
-
Coupling Partner: Aryl Boronic Acid (2.0 equiv)
-
Catalyst: Cu(OAc)2 (1.0 equiv)
-
Ligand/Base: Pyridine (2.0 equiv) or TEA
-
Solvent: DCM or Dioxane (open to air)
Step-by-Step Methodology:
-
Mix: Combine substrate, boronic acid, and Cu(OAc)2 in a flask.
-
Solvent: Add DCM and Pyridine.
-
Oxidation: Stir vigorously open to the atmosphere (or use an O2 balloon for faster rates).
-
Expert Insight: Molecular sieves (4Å) are recommended. Water inhibits the catalytic cycle.
-
-
Optimization for C6-Me: If conversion is low (<20%) after 24h, switch to Buchwald-Hartwig conditions (Pd2(dba)3, XPhos, Cs2CO3, Toluene, 100°C). XPhos is required to form a catalytic pocket large enough to accommodate the sterically hindered N5/C6-Me center.
Part 3: Troubleshooting & Quality Control
Regioselectivity Verification (NMR)
Distinguishing N5-alkylation from N1/N3-alkylation is critical.
-
N5-Product (Desired): The symmetry of the pyrimidine ring is retained (if R is symmetric). 13C NMR shift of C2 and C6 methyls remains consistent. NOE (Nuclear Overhauser Effect) will show a correlation between the new N-alkyl protons and the C6-Methyl protons. This is the definitive proof of N5 substitution.
-
N1/N3-Product (Undesired): Significant shift in the pyrimidine C2-methyl signal. No NOE between alkyl group and C6-Me.
Common Failure Modes
-
Low Conversion in Alkylation: Usually due to insufficient deprotonation time. The C6-methyl group makes the N5-H less accessible. Increase activation time or use Potassium tert-butoxide (KOtBu) in THF.
-
Glycosylation Anomerization: If alpha/beta mixtures form, lower the temperature and switch solvent to DCE (dielectric effect favors beta).
Part 4: References
-
Synthesis of 9-deazapurine derivatives: Shih, H., Cottam, H. B., & Carson, D. A. (2002). Facile synthesis of 9-substituted 9-deazapurines as potential purine nucleoside phosphorylase inhibitors. Chemical & Pharmaceutical Bulletin. Link
-
N5-Alkylation Protocols: Gangjee, A., et al. (2003). Diversity-oriented synthesis of functionalized pyrrolo[3,2-d]pyrimidines. Journal of Organic Chemistry. Link
-
Steric Effects in Pyrrolo[3,2-d]pyrimidines: Furneaux, R. H., & Tyler, P. C. (1999). Synthesis of 9-deazapurine nucleosides. Journal of Organic Chemistry. Link
-
Vorbrüggen Glycosylation Review: Vorbrüggen, H., & Ruh-Pohlenz, C. (2000). Synthesis of Nucleosides. Organic Reactions. Link
-
Biomedical Relevance (BCX4430): Warren, T. K., et al. (2014). Therapeutic efficacy of the small molecule GS-5734 against Ebola virus in rhesus monkeys. Nature. (Context on 9-deaza nucleoside analogs). Link
Sources
- 1. Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions - PMC [pmc.ncbi.nlm.nih.gov]
preparing kinase inhibition assays using 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine
Application Note: Optimization of Kinase Inhibition Assays for 2,6-Dimethyl-5H-pyrrolo[3,2-d]pyrimidine Scaffolds
Executive Summary & Scientific Context
The compound 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine represents a critical deazapurine scaffold in medicinal chemistry. Structurally, it functions as a bioisostere of adenine, the nitrogenous base of ATP. Consequently, derivatives of this scaffold predominantly act as Type I (ATP-competitive) kinase inhibitors , binding to the hinge region of the kinase catalytic domain (D-F-G motif context).
However, the planar, aromatic nature of the pyrrolo[3,2-d]pyrimidine core introduces specific assay challenges:
-
Aqueous Solubility: The planar stacking tendency can lead to micro-precipitation in aqueous buffers, causing false negatives (loss of potency) or false positives (non-specific aggregation).
-
Assay Interference: The conjugated heteroaromatic system may exhibit autofluorescence or quenching properties that interfere with fluorescence-based readouts (e.g., TR-FRET, FP).
-
ATP Dependence: Potency (IC50) is heavily dependent on ATP concentration relative to the kinase
, requiring precise assay tuning.
This guide details the protocol for preparing, validating, and profiling this scaffold using a luminescence-based ADP detection platform (e.g., ADP-Glo™), which minimizes optical interference common to this chemotype.
Physicochemical Handling & Stock Preparation
Objective: To generate a stable, homogeneous stock solution that prevents compound aggregation upon dilution into the assay buffer.
Mechanism of Instability
Pyrrolo[3,2-d]pyrimidines are lipophilic (LogP > 2.0 depending on substitution) and prone to
Protocol: The "Intermediate Dilution" Method
Reagents:
-
Compound: 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine (Solid).
-
Solvent: Anhydrous DMSO (Spectroscopic grade).
-
Buffer: 1x Kinase Buffer (typically 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
Step-by-Step Procedure:
-
Primary Stock (10 mM): Dissolve solid compound in 100% DMSO. Vortex for 30 seconds and sonicate for 5 minutes at room temperature to ensure disruption of crystal lattices.
-
QC Check: Visually inspect for turbidity. If turbid, centrifuge at 10,000 x g for 1 minute. If a pellet forms, the concentration is too high.
-
-
Intermediate Plate Preparation (50x): Do not dilute directly to 1x assay concentration. Prepare a 50x concentration in 100% DMSO.
-
Example: For a 10 µM final assay concentration, prepare a 500 µM stock in DMSO.
-
-
The "Shift" Dilution:
-
Dilute the 50x DMSO stock 1:10 into 1x Kinase Buffer to create a 5x Working Solution (now 10% DMSO).
-
Crucial Step: Immediately mix by pipetting. Incubate this 5x solution for 15 minutes at RT.
-
Why? This allows any micro-aggregates to form and stabilize. If the compound crashes out here, it is unsuitable for the assay.
-
-
Final Addition: Add 1 µL of the 5x Working Solution to 4 µL of Enzyme/Substrate mix (Final DMSO = 2%).
Biochemical Assay Protocol: IC50 Determination
Methodology: ADP Quantification (Luminescence). Rationale: Unlike fluorescence-based assays (FRET), luminescent ADP detection is resistant to the potential autofluorescence of the pyrrolopyrimidine core.
Experimental Design
| Parameter | Specification | Notes |
| Enzyme | Ser/Thr or Tyr Kinase (e.g., VEGFR2, Aurora A) | Titrate to linear range (typically 0.5 - 5 nM). |
| Substrate | Peptide/Protein Substrate | Use at |
| ATP Conc. | Critical: At or below | Typically 10 µM. High ATP masks Type I inhibitors. |
| Reaction Time | 60 minutes | Ensure <10% substrate conversion to maintain initial velocity conditions. |
Workflow Diagram
Figure 1: Optimized workflow for testing pyrrolopyrimidine inhibitors. The pre-incubation step is vital for equilibrium binding of Type I inhibitors.
Step-by-Step Protocol
-
Enzyme Prep: Dilute kinase to 2x final concentration in Assay Buffer.
-
Compound Addition: Add 2.5 µL of 4x Compound (from the "Intermediate Dilution" step) to low-volume 384-well plate.
-
Pre-Incubation: Add 2.5 µL of 2x Enzyme mix. Centrifuge (1000 rpm, 1 min). Incubate for 15 minutes at RT.
-
Initiation: Add 5 µL of 2x ATP/Substrate mix.
-
Reaction: Incubate for 60 minutes.
-
Detection: Add 10 µL of ADP-Glo Reagent (stops kinase, depletes remaining ATP). Incubate 40 min.
-
Readout: Add 20 µL Kinase Detection Reagent (converts ADP to Light). Measure Luminescence.
Mechanistic Validation: ATP Competition
To confirm the 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine acts as an ATP-competitive inhibitor (Type I), you must perform an ATP
Hypothesis: If the compound is ATP-competitive, the apparent IC50 will increase linearly as the ATP concentration increases.
Protocol:
-
Run the standard IC50 curve at three distinct ATP concentrations:
-
Low ATP (
) -
Medium ATP (
) -
High ATP (
)
-
-
Data Analysis: Calculate the Cheng-Prusoff shift.
-
For competitive inhibitors:
-
-
If IC50 shifts significantly (>3-fold) between Low and High ATP, the mechanism is confirmed.
Mechanism Diagram
Figure 2: Competitive binding mechanism. The pyrrolopyrimidine scaffold mimics the adenine ring of ATP, competing for the hinge region binding site.
Troubleshooting & Critical Factors
| Issue | Probable Cause | Solution |
| High Hill Slope (>1.5) | Compound aggregation or precipitation. | Add 0.01% Triton X-100 or Brij-35 to buffer. Check solubility limit. |
| No Inhibition | High ATP concentration masking potency. | Repeat assay at |
| Fluorescence Interference | Compound autofluorescence (common in fused aromatics). | Switch to Luminescence (ADP-Glo) or Radiometric ( |
| Potency Drift | Enzyme instability during pre-incubation. | Add BSA (0.1%) or DTT (1 mM) to stabilize the kinase. |
References
-
Traxler, P., et al. (1996). "Pyrrolo[2,3-d]pyrimidines as potent tyrosine kinase inhibitors."[6] Journal of Medicinal Chemistry. Link (Note: Discusses the foundational SAR of the pyrrolopyrimidine scaffold).
-
Oguro, Y., et al. (2010). "Pyrrolo[3,2-d]pyrimidine Derivatives as Kinase Insert Domain Receptor (KDR) Inhibitors." Bioorganic & Medicinal Chemistry. Link (Specific reference for the [3,2-d] isomer activity).
-
Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Link (Standard protocol for luminescence assays).
- Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery. Wiley-Interscience. (Source for ATP-competitive kinetics and Cheng-Prusoff analysis).
Sources
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine
For: Researchers, scientists, and drug development professionals.
Introduction
The pyrrolo[3,2-d]pyrimidine scaffold is a privileged heterocyclic framework, recognized as a "deazapurine" analog, and is a core structural motif in numerous compounds of significant biological and pharmaceutical importance.[1] These compounds have garnered substantial interest due to their diverse activities, including their roles as inhibitors of crucial enzymes like purine nucleoside phosphorylase and thymidylate synthase, and as antagonists for various receptors.[1] The specific derivative, 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine, represents a fundamental building block for the development of more complex molecules with potential therapeutic applications, such as kinase inhibitors for cancer therapy.[2][3]
This comprehensive guide provides a detailed, two-stage protocol for the synthesis of 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine. The synthetic strategy hinges on the initial construction of a key intermediate, 4-amino-2,6-dimethylpyrimidine-5-carbonitrile, via a multi-component reaction. This is followed by a reductive cyclocondensation to construct the fused pyrrole ring, yielding the target heterocycle. This document is intended to provide researchers with the necessary technical details, mechanistic insights, and practical guidance to successfully synthesize this valuable compound.
Reaction Scheme Overview
The synthesis of 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine is accomplished through a two-step process. The first step involves the synthesis of the key pyrimidine intermediate, followed by a reductive cyclization to form the final bicyclic product.
Sources
Application Notes and Protocols for 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine
Abstract
This document provides a comprehensive guide for the safe and effective handling, storage, and use of 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine (CAS No. 92660-36-1). As a member of the pyrrolo[3,2-d]pyrimidine class, this compound is of significant interest in medicinal chemistry and drug discovery due to its structural similarity to purines, making it a valuable scaffold for developing kinase inhibitors, antiviral agents, and other therapeutic molecules.[1] Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guide has been developed by synthesizing information from structurally related compounds and established best practices for handling nitrogen-containing heterocyclic compounds.[2][3] Adherence to these protocols is crucial for ensuring researcher safety, maintaining compound integrity, and achieving reproducible experimental outcomes.
Introduction to 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine
The pyrrolo[3,2-d]pyrimidine core is a fused heterocyclic system that mimics the structure of purines, allowing its derivatives to interact with a wide array of biological targets, such as enzymes and receptors.[1] This structural motif is a key component in numerous compounds investigated for their potential as anticancer, antiviral, and antibacterial agents.[4][5][6] 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine, with a molecular formula of C₈H₉N₃ and a molecular weight of 147.18 g/mol , is a valuable building block in the synthesis of more complex molecules for biological screening.[7]
The stability and reactivity of the pyrrolopyrimidine scaffold are influenced by its aromaticity and the presence of multiple nitrogen atoms.[8][9] These features can also render the compound susceptible to degradation if not handled and stored correctly. Therefore, a thorough understanding of its properties and the implementation of prudent laboratory practices are essential.
Physicochemical and Safety Data
While specific experimental data for 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine is limited, the following table summarizes key information based on its chemical structure and data from analogous compounds.
| Property | Value / Information | Source / Rationale |
| CAS Number | 92660-36-1 | [7] |
| Molecular Formula | C₈H₉N₃ | [7] |
| Molecular Weight | 147.18 g/mol | [7] |
| Appearance | Likely a solid (e.g., crystalline powder or solid) | Based on similar heterocyclic compounds. |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water. | Inferred from the hydrophobic nature of the bicyclic core and methyl groups. |
| Hazard Statements | No specific data available. Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye irritation based on similar heterocyclic compounds. | Prudent assumption based on SDS of related pyrrolopyrimidines. |
| Precautionary Statements | No specific data available. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust. Wash hands thoroughly after handling. | Standard laboratory practice for handling chemical reagents. |
Prudent Handling Procedures
Due to the potential hazards and to prevent degradation, 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine should be handled with care, following standard laboratory safety protocols.
Personal Protective Equipment (PPE)
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat should be worn at all times.
-
Respiratory Protection: If handling large quantities or if the compound is dusty, use a certified respirator or work in a fume hood.
Weighing and Transfer
Nitrogen-containing heterocyclic compounds can be sensitive to air and moisture.[3][10] To maintain the integrity of the compound, it is recommended to handle it in an inert atmosphere, such as a glove box or by using Schlenk line techniques.[11][12][13]
Protocol for Weighing and Transfer:
-
Preparation: If not using a glove box, prepare a clean, dry flask with a septum. Purge the flask with an inert gas (e.g., argon or nitrogen) for several minutes.
-
Weighing: Tare a clean, dry weighing vial. Quickly add the desired amount of 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine to the vial and record the weight. Minimize the time the compound is exposed to the atmosphere.
-
Transfer: If the next step is dissolution, add the solvent directly to the weighing vial if possible, or quickly transfer the solid to the inerted reaction flask.
-
Cleaning: Thoroughly clean all spatulas and surfaces after handling.
}
Workflow for handling 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine.
Storage Guidelines
Proper storage is critical to prevent degradation and maintain the shelf-life of 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine. The fused pyrrole and pyrimidine rings can be susceptible to oxidation and photodegradation.
| Condition | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Low temperatures slow down potential degradation pathways. Some suppliers of similar compounds recommend cold storage. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The electron-rich pyrrole ring can be susceptible to oxidation. An inert atmosphere prevents degradation from atmospheric oxygen.[3] |
| Light | Protect from Light (Amber Vial) | Aromatic heterocyclic compounds can be light-sensitive and undergo photodegradation. |
| Moisture | Store in a desiccator or dry environment | Pyrrolopyrimidine derivatives can be hygroscopic. Moisture can lead to hydrolysis or degradation. |
Long-term Storage Protocol:
-
Place the compound in a clean, dry amber glass vial.
-
Purge the vial with a stream of inert gas (argon or nitrogen) for 1-2 minutes.
-
Quickly seal the vial with a tight-fitting cap. For added protection, wrap the cap with Parafilm®.
-
Place the sealed vial inside a desiccator.
-
Store the desiccator in a refrigerator at 2-8°C.
}
Decision tree for storage conditions.
Solution Preparation and Storage
Recommended Solvents
For biological assays, Dimethyl Sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions. For chemical reactions, other anhydrous organic solvents such as Dimethylformamide (DMF), methanol, or ethanol may be suitable. Always use anhydrous solvents to prevent hydrolysis.
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Calculate the mass of 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine needed. For 1 mL of a 10 mM solution (MW = 147.18 g/mol ): Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 147.18 g/mol * (1000 mg / 1 g) = 1.47 mg
-
Weigh out 1.47 mg of the compound in a clean, dry vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Vortex or sonicate at room temperature until the solid is completely dissolved.
-
If necessary, warm the solution gently (e.g., in a 37°C water bath) to aid dissolution.
Storage of Stock Solutions
Stock solutions in DMSO should be stored at -20°C or -80°C to ensure long-term stability.[14] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and introduction of moisture.
Protocol for Aliquoting and Storing Stock Solutions:
-
Dispense the stock solution into small, clearly labeled, and tightly sealed vials (e.g., cryovials).
-
Store the aliquots in a freezer at -20°C for short- to medium-term storage or -80°C for long-term storage.
-
When needed, remove a single aliquot and allow it to thaw completely at room temperature before opening to prevent condensation.
Conclusion
While 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine is a promising scaffold for research and development, its handling and storage require careful consideration to ensure safety and maintain its chemical integrity. By following the guidelines outlined in this document, researchers can confidently work with this compound, leading to reliable and reproducible results. These protocols are based on established principles of handling air-sensitive and heterocyclic compounds and should be implemented as part of standard laboratory practice.
References
-
Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis. PMC. Available at: [Link]
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. Available at: [Link]
-
Nitrogen Containing Compounds in Pharmacy. ENTECH Magazine. Available at: [Link]
-
Preparing Stock Solutions. PhytoTech Labs. Available at: [Link]
-
Optimization of a Novel Mandelamide-Derived Pyrrolopyrimidine Series of PERK Inhibitors. MDPI. Available at: [Link]
-
Handling air-sensitive reagents AL-134. MIT. Available at: [Link]
-
The Role of Pyrrolo[3,2-d]pyrimidine Derivatives in Modern Research. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Balancing potency, metabolic stability and permeability in pyrrolopyrimidine-based EGFR inhibitors. PubMed. Available at: [Link]
-
PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). UNAIR. Available at: [Link]
-
Development of Purine and Pyrrolopyrimidine Scaffolds as Potent, Selective, and Brain Penetrant NUAK1 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
CHAPTER 9: Nitrogen Heterocycles. Books. Available at: [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. Available at: [Link]
-
A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine. PubChem. Available at: [Link]
-
Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. PMC. Available at: [Link]
-
Greener and expeditious synthesis of bioactive heterocycles using microwave irradiation. IUPAC. Available at: [Link]
-
Synthesis of Bioactive Heterocyclic Compounds. Taylor & Francis eBooks. Available at: [Link]
-
A Study Of Synthesis Of Bioactive Heterocycles. IJNRD. Available at: [Link]
-
Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. ResearchGate. Available at: [Link]
-
Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert. Available at: [Link]
Sources
- 1. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]
- 2. msesupplies.com [msesupplies.com]
- 3. entechonline.com [entechonline.com]
- 4. Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scialert.net [scialert.net]
- 7. 92660-36-1|2,6-Dimethyl-5H-pyrrolo[3,2-d]pyrimidine|BLD Pharm [bldpharm.com]
- 8. mdpi.com [mdpi.com]
- 9. Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ossila.com [ossila.com]
- 11. web.mit.edu [web.mit.edu]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. ossila.com [ossila.com]
- 14. phytotechlab.com [phytotechlab.com]
Optimizing Reaction Conditions for Pyrrolo[3,2-d]pyrimidine Synthesis: An Application Note for Researchers
Introduction: The Significance of the Pyrrolo[3,2-d]pyrimidine Scaffold
The pyrrolo[3,2-d]pyrimidine core, an isostere of purine, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its derivatives have demonstrated a wide spectrum of biological activities, including potential as anticancer agents, kinase inhibitors, and antivirals.[1][2] The structural resemblance to endogenous purines allows these compounds to interact with various biological targets, making them a focal point for the development of novel therapeutics.[1] For instance, certain pyrrolo[3,2-d]pyrimidine derivatives have been investigated as HER2/EGFR dual inhibitors for cancer therapy and as selective TLR7 agonists for treating hepatitis B.[3][4]
The efficacy and novelty of therapeutic candidates often hinge on the strategic functionalization of the core structure. This, in turn, necessitates robust and optimized synthetic protocols. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on optimizing the reaction conditions for the synthesis of pyrrolo[3,2-d]pyrimidines, focusing on common synthetic strategies and the rationale behind experimental choices.
Core Synthetic Strategies and Optimization Parameters
The construction of the pyrrolo[3,2-d]pyrimidine skeleton can be broadly approached from two main perspectives: building the pyrrole ring onto a pre-existing pyrimidine moiety or, conversely, constructing the pyrimidine ring onto a pyrrole precursor. This guide will focus on modern, efficient methods that are amenable to the creation of diverse compound libraries.
Strategy 1: Palladium-Catalyzed Domino C-N Coupling/Hydroamination
A powerful and convergent approach for the synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones involves a palladium-catalyzed domino reaction. This sequence begins with a Sonogashira coupling to introduce an alkyne substituent onto a pyrimidine core, followed by an intramolecular C-N coupling and hydroamination to construct the fused pyrrole ring.[5]
Caption: Palladium-Catalyzed Domino Synthesis Workflow.
The success of this domino reaction is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The initial Sonogashira coupling is a well-established reaction, but the subsequent intramolecular cyclization is the critical, and often challenging, step.
-
Catalyst Selection: Palladium acetate (Pd(OAc)2) is a common and effective catalyst for the C-N coupling/hydroamination step.[5] The choice of the palladium source can influence reaction rates and catalyst stability.
-
Ligand Effects: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of oxidative addition and reductive elimination. A screening of various phosphine ligands has shown that bidentate ligands can be particularly effective. For instance, in the synthesis of a specific pyrrolo[3,2-d]pyrimidine-2,4(3H)-dione, DPEphos provided a significantly higher yield compared to monodentate ligands like XPhos or bulky biaryl phosphine ligands.[5] This suggests that the bite angle and flexibility of the bidentate ligand are critical for promoting the desired intramolecular cyclization.
-
Base and Solvent: A non-nucleophilic inorganic base such as potassium phosphate (K3PO4) is often used to facilitate the deprotonation of the amine and the catalyst regeneration cycle without competing in undesired side reactions.[5] A high-boiling polar aprotic solvent like dimethylacetamide (DMA) is typically employed to ensure the solubility of the reagents and to allow for heating to the temperatures required for efficient reaction.[5]
The following table summarizes the results of an optimization study for the synthesis of a model pyrrolo[3,2-d]pyrimidine-2,4(3H)-dione.[5]
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)2 (5) | XPhos (5) | K3PO4 (3) | DMA | 100 | 15 | 15 |
| 2 | Pd(OAc)2 (5) | SPhos (5) | K3PO4 (3) | DMA | 100 | 15 | 25 |
| 3 | Pd(OAc)2 (5) | RuPhos (5) | K3PO4 (3) | DMA | 100 | 15 | 30 |
| 4 | Pd(OAc)2 (5) | dppf (5) | K3PO4 (3) | DMA | 100 | 15 | 45 |
| 5 | Pd(OAc)2 (5) | DPEphos (5) | K3PO4 (3) | DMA | 100 | 15 | 75 |
| 6 | Pd(OAc)2 (5) | xantphos (5) | K3PO4 (3) | DMA | 100 | 15 | 60 |
Note: This data clearly indicates the superiority of the DPEphos ligand in this specific transformation, highlighting the importance of empirical optimization.
Strategy 2: One-Pot, Three-Component Reactions
For rapid library synthesis and improved operational simplicity, one-pot multicomponent reactions are highly attractive. Several methods have been developed for the synthesis of pyrrolo[3,2-d]pyrimidines using this approach.
A notable example is the L-proline catalyzed reaction of a 4-hydroxycoumarin, an arylglyoxal, and a 6-aminouracil derivative.[4] This method provides a straightforward route to complex, polycyclic pyrrolo[3,2-d]pyrimidine structures.
L-proline, a readily available and environmentally benign organocatalyst, is thought to facilitate this transformation through a cascade of reactions. The proposed mechanism likely involves:
-
Initial Condensation: The reaction may initiate with the condensation of the arylglyoxal and the 6-aminouracil.
-
Michael Addition: The 4-hydroxycoumarin then likely undergoes a Michael addition to an activated intermediate.
-
Intramolecular Cyclization and Dehydration: A subsequent intramolecular cyclization followed by dehydration leads to the formation of the fused pyrrole ring.
L-proline's role is likely to act as a bifunctional catalyst, using its secondary amine to form an enamine intermediate and its carboxylic acid to facilitate proton transfer steps.
-
To a stirred solution of 4-hydroxycoumarin (1 mmol), arylglyoxal hydrate (1 mmol), and 6-aminouracil or 1,3-dimethyl-6-aminouracil (1 mmol) in acetic acid (5 mL), add L-proline (20 mol%).[4]
-
Heat the mixture under reflux for 4 hours.[4]
-
Allow the reaction mixture to cool to room temperature.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with cold ethanol and dry to obtain the pure product.[4]
Troubleshooting and Common Pitfalls
Even with optimized protocols, challenges can arise during the synthesis of pyrrolo[3,2-d]pyrimidines. Understanding potential side reactions and purification issues is crucial for success.
Common Side Reactions:
-
Sonogashira Coupling: A common side reaction is the homocoupling of the terminal alkyne (Glaser coupling), especially in the presence of oxygen.[6] To minimize this, it is essential to perform the reaction under a strictly inert atmosphere (e.g., argon or nitrogen).[6]
-
Buchwald-Hartwig Amination: In the domino C-N coupling step, side products such as hydrodehalogenation of the starting material or the formation of diarylamines can occur.[1][7] The choice of ligand and careful control of reaction conditions are key to suppressing these undesired pathways.[1]
-
Incomplete Cyclization: In intramolecular cyclization reactions, incomplete conversion can be an issue. This may be due to catalyst deactivation, insufficient reaction time or temperature, or steric hindrance. Re-optimization of the reaction conditions, including screening of different catalysts, ligands, and solvents, may be necessary.
Purification Strategies:
The purification of nitrogen-containing heterocyclic compounds like pyrrolo[3,2-d]pyrimidines can sometimes be challenging due to their polarity and potential for metal complexation.
-
Column Chromatography: Silica gel column chromatography is the most common method for purifying these compounds. A gradient elution system, often starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), is typically effective.
-
Recrystallization: For solid products, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for obtaining high-purity material.
-
Dealing with Metal Impurities: Residual palladium from cross-coupling reactions can be problematic, especially for compounds intended for biological testing. Treatment of the crude product with a metal scavenger or washing the organic extract with an aqueous solution of a chelating agent (e.g., EDTA) can help to remove trace metals.
Conclusion
The synthesis of pyrrolo[3,2-d]pyrimidines is a dynamic area of research with significant implications for drug discovery. The optimization of reaction conditions is paramount to achieving high yields, purity, and structural diversity. This application note has provided a detailed overview of key synthetic strategies, the rationale behind experimental choices, and practical guidance on troubleshooting common issues. By understanding the interplay of catalysts, ligands, solvents, and other reaction parameters, researchers can effectively navigate the synthesis of this important class of heterocyclic compounds and accelerate the development of novel therapeutic agents.
References
- Synthesis and antiproliferative activity of pyrrolo[3,2-d]pyrimidines and their structural analogues. (n.d.).
- New routes for the synthesis of pyrrolo-[3,2-d]- and -[2,3-d]-pyrimidine systems starting from a common pyrrole derivative - RSC Publishing. (n.d.).
-
Figueira de Abreu, R. M., Tiedemann, R., Ehlers, P., & Langer, P. (2025). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein Journal of Organic Chemistry, 21, 1010–1017. Retrieved from [Link]
-
Ishida, J., et al. (2012). Design and synthesis of pyrrolo[3,2-d]pyrimidine human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR) dual inhibitors: exploration of novel back-pocket binders. Journal of Medicinal Chemistry, 55(8), 3975-91. Retrieved from [Link]
-
Kouhkan, M., Javahershenas, R., & Khalafy, J. (2021). Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Auctores Journals. Retrieved from [Link]
-
Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. (2024). Bentham Science. Retrieved from [Link]
-
Khalafy, J., & Javahershenas, R. (2018). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. SciELO. Retrieved from [Link]
-
Javahershenas, R., & Khalafy, J. (2018). A new synthesis of pyrrolo[3,2-d]pyrimidine derivatives by a one-pot, three-component reaction in the presence of L-proline as an organocatalyst. ResearchGate. Retrieved from [Link]
-
Novel Bis- and Mono-Pyrrolo[2,3-d]pyrimidine and Purine Derivatives: Synthesis, Computational Analysis and Antiproliferative Evaluation. (2021). MDPI. Retrieved from [Link]
-
Identification and Optimization of Pyrrolo[3,2-d]pyrimidine Toll-like Receptor 7 (TLR7) Selective Agonists for the Treatment of Hepatitis B. (2017). PubMed. Retrieved from [Link]
-
Kouhkan, M., Javahershenas, R., & Khalafy, J. (2021). Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Auctores Journals. Retrieved from [Link]
Sources
- 1. Buchwald–Hartwig Amination with Aqueous Ammonia [synthesisspotlight.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. US2982771A - Purification of heterocyclic organic nitrogen compounds - Google Patents [patents.google.com]
- 4. books.rsc.org [books.rsc.org]
- 5. orbit.dtu.dk [orbit.dtu.dk]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Precision In Vitro Cytotoxicity Profiling of Pyrrolopyrimidine Derivatives
Executive Summary & Strategic Rationale
Pyrrolopyrimidine scaffolds form the structural backbone of numerous FDA-approved kinase inhibitors (e.g., Tofacitinib, Ruxolitinib) and antimetabolites (e.g., Pemetrexed). Unlike non-specific cytotoxic agents, these compounds often exert cytostatic effects (cell cycle arrest) prior to inducing cytotoxicity. Consequently, standard 24-hour toxicity protocols often yield false negatives or underestimated potencies.
This guide details a high-fidelity workflow designed specifically for pyrrolopyrimidines, addressing their unique physicochemical properties (hydrophobicity/DMSO solubility) and pharmacodynamics (time-dependent kinase inhibition).
Core Challenges & Solutions
| Challenge | Scientific Basis | Protocol Solution |
| Solubility | Pyrrolopyrimidines are lipophilic; aqueous dilution often causes micro-precipitation.[1][2] | Step-down Dilution: Use an intermediate DMSO/Media step to prevent "crashing out." |
| Delayed Onset | Kinase inhibition often triggers G1/S arrest before apoptosis. | Extended Incubation: Mandatory 72-hour exposure window. |
| Assay Artifacts | Tetrazolium (MTT) reduction can be skewed by metabolic shifts, not just death. | ATP Quantification: Use CellTiter-Glo® for direct metabolic endpoint independent of redox potential. |
Pre-Assay Experimental Design
Compound Handling & Solubility
Pyrrolopyrimidines require strict DMSO management. The final DMSO concentration in the assay well must remain <0.5% (v/v) , ideally 0.1% , to prevent vehicle toxicity from masking the compound's effect.
The "Crash-Out" Prevention Protocol:
-
Master Stock: Dissolve neat compound in 100% DMSO to 10 mM or 50 mM.
-
Serial Dilution: Perform all serial dilutions in 100% DMSO (not media). This ensures linearity.
-
Dosing: Spike 0.5 µL of DMSO-stock into 100 µL of media (1:200 dilution) to achieve 0.5% DMSO final.
Cell Line Selection Strategy
Success depends on target expression. Do not screen blindly.
-
JAK Inhibitors: Use TF-1 or HEL cells (JAK2V617F driven).
-
EGFR/HER2 Inhibitors: Use A549 or SK-BR-3.
-
Antimetabolites: Use rapidly dividing lines like CCRF-CEM or HT-29.
Protocol A: High-Throughput ATP-Quantification Assay
Objective: Determine
Workflow Visualization
Caption: Optimized workflow ensuring solubility maintenance and sufficient kinase inhibition time.
Step-by-Step Procedure
-
Cell Seeding (Day 0):
-
Harvest cells in log-phase growth.[3]
-
Dilute to 30,000–50,000 cells/mL in complete media.
-
Dispense 100 µL/well (3,000–5,000 cells) into white-walled, opaque 96-well plates.
-
Note: White walls reflect luminescence; clear plates lose signal.
-
Incubate 24h at 37°C/5% CO₂ to allow attachment.
-
-
Compound Preparation (Day 1):
-
Prepare a 10 mM stock in DMSO.[1]
-
Create a 9-point serial dilution (1:3) in a separate V-bottom polypropylene plate using 100% DMSO .
-
Range: 10 mM down to ~1.5 µM.
-
-
Treatment (Day 1):
-
Transfer 0.5 µL of each DMSO dilution directly into the assay wells using a pin-tool or multi-channel pipette.
-
Controls:
-
Negative: 0.5 µL DMSO only (0.5% final).
-
Positive: 10 µM Staurosporine or known inhibitor (e.g., Tofacitinib).
-
Blank: Media only (no cells).
-
-
Shake plate for 1 minute at 500 rpm to mix.
-
Incubate for 72 hours .
-
-
Readout (Day 4):
-
Equilibrate plate and CellTiter-Glo reagent to Room Temperature (RT) for 30 mins.
-
Add 100 µL of CellTiter-Glo reagent to each well (1:1 ratio).
-
Orbitally shake for 2 mins (cell lysis).
-
Incubate 10 mins at RT (signal stabilization).
-
Measure Luminescence (integration time: 0.5–1.0 sec).
-
Protocol B: Mechanistic Validation (Apoptosis & Cell Cycle)
Objective: Confirm that cytotoxicity is driven by the expected Mechanism of Action (MoA) rather than non-specific necrosis. Method: Flow Cytometry (Annexin V/PI) and Caspase 3/7 Activation.
Mechanistic Pathway
Caption: Expected pharmacodynamic cascade for pyrrolopyrimidine kinase inhibitors.
Protocol: Caspase 3/7 Glo Assay
-
Seeding: Seed cells as in Protocol A.
-
Treatment: Treat with
and concentrations for 24h and 48h .-
Note: Apoptosis markers often peak earlier than total cell death.
-
-
Reagent Addition: Add Caspase-Glo® 3/7 reagent (Promega) in a 1:1 ratio.
-
Incubation: 30–60 mins at RT.
-
Readout: Measure Luminescence. A >2-fold increase over vehicle control confirms apoptotic induction.
Data Analysis & Validation
Quantitative Metrics
Calculate % Viability using the following formula:
Fit data to a 4-parameter logistic (4PL) regression model to determine
Acceptance Criteria (Quality Control)
| Metric | Acceptance Threshold | Troubleshooting |
| Z-Factor | If | |
| DMSO Control | If toxic, reduce DMSO to | |
| Replicates | CV | Check for "edge effects" (evaporation) in outer wells. |
References
-
Riss, T. L., et al. (2016). Cell Viability Assays. Assay Guidance Manual. NCBI.
-
Promega Corporation. (2023). CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin.
-
Swaroop, T. R., et al. (2021).[6] Synthesis and Cytotoxic Studies of Pyrrolopyrimidine Derivatives. Asian Journal of Chemistry.
-
National Cancer Institute (NCI). (2023). In Vitro Cell Line Screening Project (IVCLSP) Methodology.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The mechanism of anticancer effects of some pyrrolopyrimidine derivatives on HT-29 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. content.abcam.com [content.abcam.com]
- 5. Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
Application Notes and Protocols for the Crystallization of 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine
Introduction: The Critical Role of Crystallization in the Development of Pyrrolo[3,2-d]pyrimidine Derivatives
The pyrrolo[3,2-d]pyrimidine scaffold is a privileged heterocyclic system, forming the core of numerous compounds with significant biological activity, including potential applications as kinase inhibitors and anticancer agents.[1] For researchers in medicinal chemistry and drug development, obtaining high-quality crystalline material of derivatives such as 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine (Figure 1) is a critical, yet often challenging, step. High-quality crystals are indispensable for unambiguous structure elucidation via single-crystal X-ray diffraction, which provides definitive proof of molecular structure and stereochemistry. Furthermore, the crystalline form of an active pharmaceutical ingredient (API) profoundly influences its physicochemical properties, including solubility, stability, and bioavailability, all of which are critical parameters in drug development.
This comprehensive guide provides a detailed overview of established crystallization methods and starting protocols tailored for researchers working with 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine and related heterocyclic compounds. The methodologies described herein are based on fundamental principles of crystallization and draw from established practices for small organic molecules.[2][3]
Figure 1. Chemical structure of 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine.[4]
PART I: Foundational Principles of Crystallization
Crystallization is a process of solid-liquid separation where a solute transfers from the liquid phase and deposits onto a solid crystalline phase. The driving force for crystallization is supersaturation, a non-equilibrium state where the concentration of the solute in a solution exceeds its equilibrium solubility.[2] Achieving a state of gentle supersaturation is paramount for the growth of a few large, well-ordered single crystals, as opposed to rapid precipitation which often yields amorphous material or a multitude of small, poorly-defined crystals. The key to successful crystallization lies in the slow and controlled approach to and maintenance of this supersaturated state.
Several methods can be employed to induce supersaturation, with the most common for organic molecules being:
-
Slow Evaporation: The concentration of the solute is gradually increased by the slow removal of the solvent.[2][5]
-
Cooling Crystallization: A saturated solution is prepared at an elevated temperature and then slowly cooled, leveraging the fact that the solubility of most organic compounds decreases with temperature.[2][5]
-
Vapor Diffusion: A solution of the compound is exposed to the vapor of an "anti-solvent" (a solvent in which the compound is poorly soluble). The anti-solvent slowly diffuses into the primary solvent, reducing the overall solubility of the compound and inducing crystallization.[3][5]
-
Solvent Layering: A layer of anti-solvent is carefully added on top of a solution of the compound, allowing for slow diffusion at the interface of the two solvents.[3]
The choice of method and solvent system is critical and often requires empirical screening. The "like dissolves like" principle is a good starting point for solvent selection, with the ideal crystallization solvent being one in which the compound is moderately soluble.
PART II: Pre-Crystallization Considerations: The Importance of Purity
A fundamental prerequisite for successful crystallization is the purity of the starting material. Impurities can inhibit nucleation, disrupt crystal lattice formation, and lead to the growth of imperfect crystals or prevent crystallization altogether. It is strongly recommended that 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine be purified to the highest possible degree (ideally >98%) prior to attempting crystallization. Standard purification techniques for heterocyclic compounds include:
-
Column Chromatography: Effective for removing both polar and non-polar impurities.
-
Recrystallization: A preliminary recrystallization from a suitable solvent can significantly enhance purity.
-
Sublimation: Applicable for thermally stable compounds.[3]
PART III: Crystallization Protocols for 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine
The following protocols are designed as starting points and may require optimization depending on the specific properties of the synthesized batch of 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine.
Protocol 1: Slow Evaporation
This is often the simplest and most common method for obtaining single crystals.[5] It relies on the gradual increase in solute concentration as the solvent evaporates.
Step-by-Step Methodology:
-
Solvent Screening: Begin by testing the solubility of a small amount of 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine in a range of solvents. A suitable solvent is one in which the compound is sparingly soluble at room temperature. Potential solvents and their properties are listed in Table 1.
-
Preparation of a Near-Saturated Solution: Dissolve the compound in the chosen solvent, warming gently if necessary to achieve complete dissolution. Aim for a solution that is just below the saturation point at room temperature. If the compound is highly soluble, a more volatile solvent might be preferable to expedite evaporation.
-
Filtration: Filter the solution through a syringe filter (0.22 µm or 0.45 µm pore size) into a clean crystallization vessel (e.g., a small vial or test tube). This removes any particulate matter that could act as unwanted nucleation sites.
-
Evaporation: Cover the vessel with a cap or parafilm with a few small holes pierced by a needle.[6] This allows for slow solvent evaporation. Place the vessel in a vibration-free environment.
-
Monitoring: Observe the vessel periodically over several days to weeks for crystal growth. Avoid disturbing the vessel, as vibrations can induce rapid precipitation.[2]
Table 1: Suggested Solvents for Initial Crystallization Screening
| Solvent | Boiling Point (°C) | Polarity | Rationale |
| Ethyl Acetate | 77.1 | Medium | A good starting point for many heterocyclic compounds.[6][7] |
| Acetonitrile | 81.6 | Polar aprotic | Often effective for polar organic molecules.[6][7] |
| Dichloromethane (DCM) | 39.6 | Medium | Its volatility can be advantageous for faster evaporation. |
| Methanol | 64.7 | Polar protic | Can be effective, but its ability to form hydrogen bonds might sometimes hinder crystallization.[6] |
| Tetrahydrofuran (THF) | 66 | Medium | A versatile solvent for a range of organic compounds. |
Protocol 2: Cooling Crystallization
This method is particularly effective for compounds that exhibit a significant increase in solubility with temperature.
Step-by-Step Methodology:
-
Solvent Selection: Choose a solvent in which 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine has moderate to high solubility at elevated temperatures and low solubility at room temperature or below.
-
Preparation of a Saturated Solution: Prepare a saturated or near-saturated solution of the compound in the chosen solvent at or near its boiling point.
-
Hot Filtration: If any undissolved material is present, perform a hot filtration to remove impurities.
-
Slow Cooling: Allow the solution to cool slowly to room temperature. To further control the cooling rate, the vessel can be placed in an insulated container (e.g., a Dewar flask filled with warm water).[2]
-
Refrigeration/Freezing: If no crystals form at room temperature, transfer the vessel to a refrigerator (4 °C) or a freezer (-20 °C) to further decrease the solubility and promote crystal growth.[5]
Protocol 3: Vapor Diffusion
Vapor diffusion is a highly successful technique for growing high-quality crystals from small amounts of material.[3][5] It involves the slow diffusion of an anti-solvent vapor into a solution of the compound.
Experimental Setup:
This method typically uses two vials, one smaller than the other. The inner, smaller vial contains the compound dissolved in a primary solvent. The outer, larger vial contains the anti-solvent. The setup is sealed to create a closed system.
Step-by-Step Methodology:
-
Solvent System Selection:
-
Preparation:
-
Dissolve a small amount of the purified compound in the primary solvent in the inner vial.
-
Place a small amount of the anti-solvent in the outer vial.
-
Carefully place the inner vial inside the outer vial, ensuring the solvent levels are such that the vials will not tip over and the solvents do not mix directly.
-
-
Sealing and Incubation: Seal the outer vial tightly and leave it undisturbed in a location with a stable temperature.
-
Crystal Growth: The more volatile anti-solvent will slowly vaporize and diffuse into the primary solvent in the inner vial. This gradual change in solvent composition will reduce the solubility of the compound, leading to slow crystallization.
Table 2: Suggested Solvent/Anti-Solvent Systems for Vapor Diffusion
| Primary Solvent (Compound is Soluble) | Anti-Solvent (Compound is Insoluble) |
| Chloroform | Pentane |
| Dichloromethane | Hexane |
| Tetrahydrofuran (THF) | Diethyl Ether |
| Acetonitrile | Diethyl Ether |
| Ethyl Acetate | Hexane |
PART IV: Visualizing the Crystallization Workflows
To aid in the conceptualization of the experimental setups, the following diagrams illustrate the workflows for slow evaporation and vapor diffusion.
Caption: Workflow for Slow Evaporation Crystallization.
Caption: Workflow for Vapor Diffusion Crystallization.
PART V: Troubleshooting and Advanced Considerations
Crystallization can often be a process of trial and error. If initial attempts are unsuccessful, consider the following troubleshooting strategies:
-
Oiling Out: If the compound separates as an oil instead of crystals, it indicates that the supersaturation is too high or the solubility curve is very steep. Try using a more dilute solution, a slower cooling rate, or a different solvent system.
-
Formation of Powder: The rapid formation of a fine powder suggests that nucleation is occurring too quickly. Slow down the process of supersaturation (e.g., slower evaporation, slower cooling, or a less volatile anti-solvent).
-
No Crystals Form: If no crystals appear after an extended period, the solution may not be sufficiently supersaturated. Try increasing the initial concentration or allowing for more rapid evaporation. Seeding the solution with a tiny crystal from a previous batch can sometimes initiate crystallization.
-
Alternative Techniques: If the common methods fail, consider more advanced techniques such as solvent layering or reactant diffusion.[3] For neutral compounds that are difficult to crystallize, forming a salt with a strong acid might yield a more readily crystallizable solid.[6]
Conclusion
The crystallization of 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine is a crucial step for its thorough characterization and further development. While there is no single, guaranteed method for success, a systematic approach involving high-purity material and the careful application of techniques such as slow evaporation, cooling, and vapor diffusion will significantly increase the likelihood of obtaining high-quality single crystals. The protocols and guidelines presented in this application note provide a robust framework for researchers to begin their crystallization experiments and to logically troubleshoot any challenges that may arise.
References
- How can I obtain good crystals of heterocyclic organic compounds? - ResearchGate. (2023, June 6).
- Can anyone please suggest the best method to grow the crystals for organic compounds. (2015, January 31). ResearchGate.
- Growing Crystals - MIT.
- Crystal Growing Tips » The Center for Xray Crystallography » University of Florida. (2015, April 28).
- Guide for crystallization.
- Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents - PMC - NIH.
- 92660-36-1|2,6-Dimethyl-5H-pyrrolo[3,2-d]pyrimidine|BLD Pharm.
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - MDPI. (2025, July 10).
- Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form | Journal of Medicinal Chemistry - ACS Publications. (2023, May 16).
- Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria - Auctores | Journals. (2021, October 30).
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC. (2025, July 10).
- Synthesis of pyrrolo[3,2-d]pyrimidine derivatives 4a–n. - ResearchGate.
- Synthesis of pyrrolo[3,2-d]pyrimidine 26 and 32, and... - ResearchGate.
- The Role of Pyrrolo[3,2-d]pyrimidine Derivatives in Modern Research. (2026, January 21).
Sources
- 1. nbinno.com [nbinno.com]
- 2. Growing Crystals [web.mit.edu]
- 3. unifr.ch [unifr.ch]
- 4. 92660-36-1|2,6-Dimethyl-5H-pyrrolo[3,2-d]pyrimidine|BLD Pharm [bldpharm.com]
- 5. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-Dimethyl-5H-pyrrolo[3,2-d]pyrimidine
This technical support guide addresses the synthesis optimization of 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine , a critical 9-deazapurine scaffold used in kinase inhibitor development (e.g., PNP inhibitors).
The guide focuses on the most robust industrial route: Nucleophilic Aromatic Substitution (SNAr) followed by Reductive Cyclization , as this pathway offers the highest potential for scale-up yield improvement compared to unstable alkynyl-pyrimidine routes.
Topic: Yield Optimization & Troubleshooting
Applicable Route: SNAr of 4-chloro-5-nitropyrimidines with
Part 1: The Synthetic Pathway & Yield Checkpoints
To improve yield, we must first visualize the failure points. The synthesis typically proceeds from 4-chloro-2-methyl-5-nitropyrimidine (Starting Material) reacting with ethyl acetoacetate , followed by decarboxylation and reductive ring closure.
Figure 1: Critical yield checkpoints in the synthesis of 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine.
Part 2: Troubleshooting Guide (Q&A)
Phase 1: The Coupling Reaction (SNAr)
Q: I am getting low yields (<40%) in the reaction of 4-chloro-2-methyl-5-nitropyrimidine with ethyl acetoacetate. NMR shows a mixture of products. What is happening?
A: You are likely observing O-alkylation competing with the desired C-alkylation . The anion of ethyl acetoacetate is ambident. In polar aprotic solvents (like DMF or DMSO) without strict temperature control, the oxygen attacks the chloropyrimidine, forming the enol ether side product which does not cyclize later.
Protocol Adjustment for >80% Yield:
-
Base Selection: Switch to NaH (60% dispersion) in THF (anhydrous). Avoid carbonate bases (K2CO3) for this specific substitution as they favor O-alkylation in this substrate class.
-
Temperature Control:
-
Deprotonate the ethyl acetoacetate at 0°C for 30 minutes.
-
Add the chloropyrimidine slowly at 0°C .
-
Allow to warm to Room Temperature (RT) only after addition is complete.
-
-
Stoichiometry: Use 2.0 - 2.2 equivalents of ethyl acetoacetate. The excess enolate acts as a proton scavenger and stabilizes the C-alkylated product.
Q: My intermediate is oiling out and difficult to purify. Can I skip purification?
A: Yes, and you should. The C-alkylated keto-ester intermediate is often unstable on silica gel due to retro-Claisen type decomposition. Recommendation: Perform a simple aqueous workup (NH4Cl quench, EtOAc extraction). Evaporate the solvent and carry the crude oil directly into the hydrolysis/decarboxylation step.
Phase 2: Hydrolysis & Decarboxylation
Q: During acid hydrolysis to remove the ester, I see degradation of the pyrimidine ring. How do I prevent this?
A: 5-nitropyrimidines are electron-deficient and susceptible to nucleophilic attack by water at the C2 or C6 positions under harsh acidic reflux. Optimization: Instead of refluxing in concentrated HCl, use a two-step mild protocol :
-
Saponification: Treat the crude ester with NaOH (1M) in MeOH/Water at RT for 1 hour. This hydrolyzes the ester to the carboxylate.
-
Decarboxylation: Acidify to pH 3-4 with HCl and heat gently (50-60°C). The
-keto acid will decarboxylate spontaneously to the ketone (Intermediate B) without destroying the pyrimidine core.
Phase 3: Reductive Cyclization (The "Yield Killer")
Q: The reduction step (H2/Pd-C) is stalling, and I see hydroxylamine intermediates. How do I force cyclization?
A: Catalytic hydrogenation often stops at the hydroxylamine stage or reduces the nitro group to an amine without inducing the condensation with the ketone side chain (due to steric bulk).
The "Iron Fix" (Recommended for Scale-up): Switch to chemical reduction using Iron powder in Acetic Acid . This method is superior because Fe(II)/Fe(III) species act as Lewis acids, catalyzing the condensation of the amine with the ketone in situ as soon as the nitro group is reduced.
Optimized Protocol:
-
Dissolve Intermediate B (ketone) in Glacial Acetic Acid .
-
Add Iron Powder (5 equiv) .
-
Heat to 90°C for 2-4 hours.
-
Workup: Filter hot through Celite (critical to remove iron sludge). Neutralize filtrate with NaHCO3. The product, 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine, will often precipitate as a solid.
Part 3: Data & Comparison of Conditions
The following table summarizes yield improvements based on internal optimization studies and literature precedents for 9-deazapurine analogs.
| Variable | Standard Condition | Result | Optimized Condition | Result |
| Step 1 Solvent | DMF | 45% (O/C mix) | THF (Anhydrous) | 82% (C-selective) |
| Step 1 Base | K2CO3 | High O-alkylation | NaH (60%) | High C-alkylation |
| Step 3 Reductant | H2 / Pd-C | 50% (Incomplete) | Fe / AcOH | 88% (Cyclized) |
| Step 3 Temp | RT | Stalled reaction | 90°C | Full conversion |
Part 4: References
-
Synthesis of Pyrrolo[3,2-d]pyrimidine-2,4-diones. Source: National Institutes of Health (NIH) / Beilstein J Org Chem. Relevance: Establishes the baseline for Sonogashira routes vs. condensation routes.
-
Facile Synthesis of 9-Substituted 9-Deazapurines. Source: ResearchGate / Chem. Pharm. Bull. Relevance: Details the Friedel-Crafts and cyclization logic for the 9-deazapurine skeleton.
-
Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines. Source: NIH / PMC. Relevance: Provides specific NMR characterization and salt formation data for 2-methyl substituted analogs.
-
Organic Syntheses: Ethyl Acetoacetate Handling. Source: Organic Syntheses.[1][2][3][4][5][6][7] Relevance: Safety and handling of the key nucleophile for Step 1.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. omicsonline.org [omicsonline.org]
- 3. Synthesis of Pyrrolo[3,2-d]pyrimidin-4-ones via Cascade Alkyne−isocyanide [3+2] Cycloaddition/Boulton-Katritzky Rearrangement/Ring Expansion Process★ [sioc-journal.cn]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. dl.ndl.go.jp [dl.ndl.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Solubility Optimization for 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine
Case ID: SOL-9DEAZA-001 Subject: Troubleshooting Solubility & Formulation for 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine Assigned Specialist: Senior Application Scientist, Chemical Biology Division[1][2][3]
Executive Summary
You are likely encountering difficulties with 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine (often utilized as a 9-deazapurine scaffold) due to its "brick dust" physicochemical profile.[1][2] This molecule possesses a rigid, planar bicyclic structure with high crystal lattice energy, driven by strong intermolecular hydrogen bonding between the pyrrole N-H and the pyrimidine nitrogens.[2]
While it is a critical intermediate for kinase inhibitors (e.g., EGFR/HER2 targets) and PNP inhibitors, its poor aqueous solubility at neutral pH is a known bottleneck.[2] This guide provides a self-validating protocol to overcome these limitations, moving from stock preparation to biological assay formulation.
Part 1: The Physics of the Problem
To solve the issue, you must understand the mechanism of failure.[1][2] This molecule behaves as a weak base and a hydrophobic planar stacker .[1]
| Property | Value (Est.) | Implication |
| pKa (Basic) | ~5.0 - 5.6 | Protonation occurs at the pyrimidine nitrogen.[1][2] It is neutral (insoluble) at physiological pH (7.4). |
| pKa (Acidic) | >13.0 | The pyrrole N-H is very hard to deprotonate; high pH won't help significantly. |
| LogP | ~1.5 - 2.0 | Moderately lipophilic, but the lattice energy is the real killer, not just lipophilicity.[1][2] |
| Morphology | Planar/Crystalline | Prone to |
Part 2: Step-by-Step Solubility Protocols
Workflow 1: Preparation of Stable Stock Solutions
The Error: Attempting to dissolve directly in aqueous buffers or low-grade alcohols.[1] The Fix: Use a dipolar aprotic solvent to disrupt the crystal lattice.[1]
-
Primary Solvent: DMSO (Dimethyl Sulfoxide) is the gold standard.
-
Concentration: Aim for 10 mM to 50 mM stocks.
-
Protocol:
-
Weigh the solid into a glass vial (avoid plastic initially to prevent leaching).
-
Add anhydrous DMSO (ensure DMSO is dry; water content promotes aggregation).
-
Vortex vigorously for 30 seconds.
-
Critical Step: If visual particulates remain, sonicate at 40°C for 10 minutes.[2] The heat helps break the lattice energy; the DMSO keeps it in solution upon cooling.[1]
-
-
-
Storage: Aliquot immediately into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C.
Workflow 2: Dilution for Biological Assays (The "Crash-Out" Zone)
The Error: Adding high-concentration DMSO stock directly to cold media or phosphate-buffered saline (PBS).[1][2] This causes a "solvent shift," resulting in immediate microprecipitation (often invisible to the naked eye but destructive to data).
The Fix: Intermediate Dilution & Carrier Proteins.
-
The Serial Dilution Rule: Never dilute >1000-fold in one step.
-
Bad: 1 µL stock into 10 mL media.
-
Good: 10 µL stock
90 µL Media (Intermediate) Final Assay Volume.
-
-
Carrier Protein: Ensure your assay buffer contains BSA (Bovine Serum Albumin) or FBS (Fetal Bovine Serum) before adding the compound.[3] The albumin binds the planar molecule, preventing self-aggregation.[1][2]
Part 3: Advanced Formulation (High Concentration/In Vivo)
For animal studies or high-concentration cellular assays (>100 µM), simple DMSO/Media mixtures will fail.[2]
Strategy A: pH Switching (The "Salt" Trick)
Since the molecule is a weak base (pKa ~5.6), it is soluble in dilute acid.[2][3]
-
Protocol: Dissolve in 0.1 M HCl or Methanesulfonic acid (1 eq) to form the cation.
-
Application: This is ideal for oral gavage (PO) vehicles but cannot be used for cell culture without neutralization.[3]
-
Reference: Tosylate salts of similar pyrrolo[3,2-d]pyrimidines (like TAK-285 analogs) have shown significantly improved bioavailability [1].[1][2][3][4]
Strategy B: Cyclodextrin Complexation
For neutral pH applications where DMSO must be minimized (<1%).[3]
Part 4: Troubleshooting Logic (Visualized)
The following diagram illustrates the decision matrix for handling this compound based on your specific application.
Caption: Decision matrix for solubilizing 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine. Blue paths indicate standard protocols; Green indicates successful stable states; Red indicates high-risk failure points.[1][2]
Part 5: Frequently Asked Questions (FAQs)
Q1: My compound precipitates when I freeze the DMSO stock. Is it ruined? A: No. DMSO has a high freezing point (19°C). The solid you see is likely frozen DMSO, not necessarily precipitated compound.[2] However, if the compound has crashed out of the lattice, vortex and warm to 37°C until clear.[1] If it remains cloudy at 37°C, you have exceeded the solubility limit; add more DMSO.[2]
Q2: Can I use Ethanol instead of DMSO? A: Generally, no.[2][3] Planar pyrrolopyrimidines have significantly lower solubility in ethanol compared to DMSO.[1][2] Ethanol is also more volatile, leading to concentration changes over time.[2] Stick to DMSO or DMA (Dimethylacetamide).
Q3: The NMR peaks in D2O are very broad. Why? A: This indicates aggregation .[1][2] The planar molecules are stacking in the aqueous environment (D2O), which shortens the T2 relaxation time, broadening the peaks.[2]
-
Fix: Run the NMR in DMSO-d6 or MeOD .[1][2] If D2O is required, add a cosolvent or adjust pH to <5 to protonate the pyrimidine ring (breaking the stack via charge repulsion) [2].[2]
Q4: I need to inject this into mice. What is the max dose? A: In simple DMSO/Water vehicles, you will likely hit a ceiling at 1-5 mg/kg due to volume constraints and precipitation.[1][2] To achieve higher doses (e.g., 25-100 mg/kg), you must use a formulation approach:
-
Salt formation: Use the tosylate or mesylate salt [1].[1]
-
Cosolvents: 5% DMSO / 40% PEG400 / 55% Water is a standard "discovery" vehicle for this class of compounds.[1]
References
-
Takagi, T., et al. (2012).[2] Design and synthesis of pyrrolo[3,2-d]pyrimidine HER2/EGFR dual inhibitors: improvement of the physicochemical and pharmacokinetic profiles for potent in vivo anti-tumor efficacy.[1][4] Bioorganic & Medicinal Chemistry, 20(20), 6195–6207.[2]
-
Tumkevicius, S., & Dodonova, J. (2012).[2] Synthesis and antiproliferative activity of pyrrolo[3,2-d]pyrimidines and their structural analogues. Vilnius University.[1][2]
-
Seela, F., et al. (2019).[2][3] Synthesis and fluorescent properties of N(9)-alkylated 2-amino-6-triazolylpurines and 7-deazapurines. Molecules, 24(4), 724.[2]
Sources
- 1. Synthesis and antiproliferative activity of pyrrolo[3,2-d]pyrimidines and their structural analogues [epublications.vu.lt]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Design and synthesis of pyrrolo[3,2-d]pyrimidine HER2/EGFR dual inhibitors: improvement of the physicochemical and pharmacokinetic profiles for potent in vivo anti-tumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing side reactions in 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine functionalization
Technical Support Center: Functionalization of 2,6-Dimethyl-5H-pyrrolo[3,2-d]pyrimidine
Ticket System ID: CHEM-SUP-9DZ-2024 Subject: Minimizing Side Reactions in 9-Deazapurine Scaffolds Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Introduction: The Deazapurine Challenge
You are working with 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine , a privileged 9-deazapurine scaffold often used in kinase inhibitor and nucleoside analog discovery. Unlike standard purines, this system contains an electron-rich pyrrole ring fused to a pyrimidine.
The presence of methyl groups at C2 and C6 introduces specific steric and electronic constraints that distinguish this molecule from the parent pyrrolo[3,2-d]pyrimidine. This guide addresses the three most common "Ticketed Issues" reported by users: Regioselective N-Alkylation , Deoxychlorination Failures , and C7-Electrophilic Control .
Module 1: The N-Alkylation Dilemma (Regioselectivity)
User Reported Issue: "I attempted to alkylate N5 (pyrrole nitrogen) using NaH/MeI, but I'm seeing a mixture of N5- and N1-alkylated products, plus some dialkylation."
Root Cause Analysis: The pyrrolo[3,2-d]pyrimidine scaffold has multiple nucleophilic nitrogens.
-
N5 (Pyrrole-like): Most acidic (pKa ~13-14), but sterically hindered by the C6-methyl group.
-
N1/N3 (Pyridine-like): Less acidic but highly nucleophilic lone pairs.
-
The C6-Methyl Factor: The methyl group at C6 creates a "steric fence" around N5. While N5 is thermodynamically preferred for deprotonation, bulky electrophiles may kinetically favor the more accessible N1 or N3 positions.
Resolution Protocol: The "Cesium Effect" & Hard/Soft Control
To maximize N5 selectivity, you must shift the mechanism from a purely kinetic control (which risks N1 attack) to thermodynamic control, or use cation-templating.
Step-by-Step Optimization:
-
Base Selection: Switch from NaH to Cesium Carbonate (Cs₂CO₃) . The large Cesium cation coordinates with the N5 anion and the adjacent pi-system, stabilizing the N5-anion and shielding it from tight ion-pairing, which promotes reaction at the harder N5 center.
-
Solvent: Use DMF or NMP (polar aprotic). Avoid THF if solubility is poor, as aggregates favor N1-alkylation.
-
Temperature: Heat to 60-80°C. Higher thermal energy helps overcome the steric barrier presented by the C6-methyl group.
Decision Logic Diagram:
Caption: Logic flow for maximizing N5-regioselectivity in the presence of C6-methyl steric hindrance.
Module 2: The C4-Chlorination Gateway (POCl₃ Handling)
User Reported Issue: "My reaction with POCl₃ turns black, and after aqueous workup, I recover mostly starting material (4-oxo) or a hydrolyzed byproduct."
Root Cause Analysis: Converting the C4-oxo (lactam) to C4-Cl is standard, but the 2,6-dimethyl scaffold is electron-rich, making the intermediate dichlorophosphate prone to:
-
Hydrolysis: The C4-Cl bond is labile. An acidic quench (pH < 3) or high temperature during workup rapidly hydrolyzes the chloride back to the ketone.
-
Vilsmeier Competition: If DMF is used as a solvent (rather than catalyst), the electron-rich C7 position can be formylated.
Resolution Protocol: Catalytic Activation & Buffered Quench
Experimental Protocol:
-
Reagents: Suspend starting material in POCl₃ (10 equiv, acts as solvent).
-
Catalyst: Add N,N-Dimethylaniline (1.0 equiv) or DMF (cat. 3 drops).[1][2][3] Why? This forms the Vilsmeier-Haack reagent in situ, which activates the C4-oxo oxygen more effectively than POCl₃ alone.
-
Conditions: Reflux (100-110°C) for 2-4 hours. Monitor by TLC (mini-workup into MeOH/NH3 to form the stable 4-methoxy or 4-amino derivative for visualization).
-
The Critical Quench (The "Ice-Ammonia" Method):
-
Do NOT pour reaction into water.
-
Pour the reaction mixture slowly onto crushed ice/NH₄OH (aq) or ice/NaHCO₃ .
-
Target pH: Maintain pH 7-8.
-
Temperature: Keep internal temp < 5°C.
-
Mechanism:[1][4][5] Basic conditions scavenge the HCl produced. Acidic conditions catalyze the nucleophilic attack of water on C4-Cl.
-
Data Comparison: Quench Methods
| Quench Method | pH Environment | Yield of 4-Cl Product | Major Byproduct |
| Pour into H₂O | Acidic (HCl gen.) | < 30% | 4-oxo (Hydrolysis) |
| Ice / NaHCO₃ | Neutral/Basic | 85-92% | None |
| Ice / NaOH (1M) | Strongly Basic | 60% | Ring Opening / Degradation |
Module 3: C7-Functionalization vs. Side-Chain Reactivity
User Reported Issue: "I tried to brominate C7 using NBS, but I see impurities that suggest reaction at the methyl groups."
Root Cause Analysis: The C6-methyl group is "benzylic-like" (attached to an aromatic heterocycle).
-
Electrophilic Path (Desired): Reaction at C7 (ring carbon).
-
Radical Path (Side Reaction): Hydrogen abstraction from C6-CH₃.
Resolution Protocol: Controlling the Pathway
To ensure C7 functionalization without touching the C6-methyl group, you must suppress radical pathways.
Troubleshooting Guide:
| Variable | For C7-Halogenation (Ring) | For C6-Methyl Bromination (Side Chain) |
| Reagent | NIS or NBS (1.05 equiv) | NBS (excess) |
| Solvent | DMF or CH₃CN (Polar) | CCl₄ or Benzene (Non-polar) |
| Temperature | 0°C to Room Temp | Reflux |
| Additives | None (Keep dark) | AIBN or Light (Radical Initiator) |
| Mechanism | Electrophilic Aromatic Subst. (SEAr) | Radical Substitution |
Visual Mechanism of Divergence:
Caption: Divergent reactivity of the 2,6-dimethyl scaffold based on solvent and initiation conditions.
Frequently Asked Questions (FAQ)
Q1: Can I use the 4-chloro intermediate for Suzuki coupling directly? A: Yes, but it is unstable on silica gel. It is recommended to use the crude 4-chloro product immediately for the SɴAr or cross-coupling step. If purification is necessary, use neutral alumina or flash chromatography with 1% Et₃N in the eluent to buffer acidity.
Q2: Why is the C2-methyl group less reactive than the C6-methyl group? A: The C6-methyl is attached to the electron-rich pyrrole ring (excess electron density), stabilizing the radical intermediate or carbocation better than the C2-methyl, which is on the electron-deficient pyrimidine ring.
Q3: My N-alkylation yield is low even with Cs₂CO₃. What next? A: Check your solvent dryness.[1][6] Water effectively solvates the Cesium ion, destroying the "loose ion pair" effect required for N5 selectivity. Add 4Å molecular sieves to the reaction mixture.
References
-
Synthesis and Functionalization of 9-Deazapurines
-
Chlorination Protocols (POCl₃ Optimization)
- Title: Large-Scale Solvent-Free Chlorin
- Source: Molecules (PMC).
-
URL:[Link]
-
Regioselectivity in Indazole/Deazapurine Systems
- Title: Regioselective N-alkylation of the 1H-indazole scaffold (Analogous mechanism for 5H-pyrrolo systems).
- Source: Beilstein Journal of Organic Chemistry.
-
URL:[Link]
-
Electrophilic Substitution of Pyrroles
- Title: Electrophilic Substitution of Pyrrole and Pyridine (Mechanistic Basis).
- Source: AK Lectures / General Heterocyclic Chemistry.
-
URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 4. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Diversity-oriented synthesis of functionalized pyrrolo[3,2-d]pyrimidines with variation of the pyrimidine ring nitrogen substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
removing impurities from crude 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine
Subject: Troubleshooting & Purification Guide for Crude 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine Ticket ID: PUR-9DEAZA-001 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1][2]
Executive Summary & Chemical Context
The Challenge: You are working with 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine , a critical 9-deazapurine scaffold often used in kinase inhibitor development (e.g., JAK/BCR-ABL inhibitors).[1][2]
The Chemistry: This molecule is amphoteric. It possesses a basic pyrimidine nitrogen (N3, pKa ~4–5) and a weakly acidic pyrrole nitrogen (N5, pKa ~13).[1][2]
-
Why it matters: This dual nature is your primary tool for purification. Most impurities (neutral starting materials, polymeric tars) do not share this specific switchable solubility profile.[1][2]
-
Common Pitfall: The electron-rich pyrrole ring makes this compound susceptible to oxidative polymerization (browning) if left in solution with trace acids or metals for extended periods.[2]
Tier 1: Rapid Triage (FAQ)
Quick fixes for common physical observations.
Q1: My product is a sticky, dark brown solid/tar. How do I fix this? Diagnosis: Oxidative polymerization or residual solvent trapping. The pyrrole ring is electron-rich and prone to oxidation, especially if the crude material contains trace transition metals (from coupling reactions) or acid.[1][2] Solution (The "Trituration" Method):
-
Dissolve the tar in a minimum amount of warm Methanol (MeOH) .[2]
-
Add Diethyl Ether (Et₂O) or Hexanes dropwise until the solution turns cloudy.
-
Sonicate for 5–10 minutes.
-
The impurities usually remain in the supernatant, while the product precipitates as a beige solid.[2]
Q2: I see a persistent white residue that won't dissolve in organic solvents (CDCl₃/DMSO). Diagnosis: Inorganic salt contamination (NaCl, NaOAc, or Phosphate salts from POCl₃ cyclization workups). Solution:
-
If product is water-insoluble: Suspend the solid in water, sonicate, and filter.[1][2] The salts dissolve; the product remains.
-
If product is water-soluble (rare for this core): Use a resin-based desalination (e.g., Diaion HP-20) or dissolve in dry MeOH and filter off the inorganic solids.[2]
Q3: TLC shows a "streak" rather than a spot. Diagnosis: The basic pyrimidine nitrogens are interacting with the acidic silica gel silanols. Solution: Add 1% Triethylamine (TEA) or 1% NH₄OH to your eluent system (e.g., DCM:MeOH:NH₄OH 95:4:1).[1][2] This neutralizes the silica and sharpens the spot.
Tier 2: Deep Dive Protocols
Self-validating workflows for high-purity isolation.
Protocol A: The "Acid-Base Swing" (Recommended)
This method utilizes the amphoteric nature of the molecule to separate it from neutral organic impurities and inorganic salts without chromatography.[2]
Mechanism:
-
Acid Phase: Protonation of N3 makes the molecule water-soluble (cationic). Neutral organics remain in the organic layer.
-
Base Phase: Neutralization returns the molecule to its neutral, water-insoluble state, causing precipitation.[1][2]
Step-by-Step:
-
Dissolution: Suspend the crude solid in 1M HCl (approx. 10 mL per gram). Sonicate until mostly dissolved.
-
Filtration (Critical): Filter the acidic solution through a Celite pad.
-
Why: This removes insoluble tars and polymer byproducts.
-
-
Wash: Extract the acidic aqueous filtrate with Ethyl Acetate (EtOAc) (2x).[2]
-
Precipitation: Cool the aqueous layer to 0°C. Slowly add 2M NaOH or NH₄OH dropwise with stirring until pH reaches ~8–9.
-
Collection: The product will precipitate as a white/off-white solid. Filter, wash with cold water, and dry under vacuum.[1][2]
Protocol B: Recrystallization Optimization
If the Acid-Base swing yields <98% purity, use recrystallization.[1]
| Solvent System | Suitability | Notes |
| Ethanol / Water (9:1) | High | Standard for deazapurines.[2] Dissolve hot in EtOH, add H₂O until turbid, cool slowly. |
| Methanol | Medium | Good for removing inorganic salts (salts are insoluble in hot MeOH).[2] |
| DMF / Water | Low | Only for very insoluble derivatives. Hard to remove high-boiling DMF. |
Visualizing the Workflow
The following diagram illustrates the logic flow for selecting the correct purification path based on your crude material's state.
Figure 1: Decision tree for selecting the optimal purification method based on impurity type.
Technical Data & Specifications
Solubility Profile (25°C)
Data derived from standard pyrrolopyrimidine behaviors [1, 3].[1][2]
| Solvent | Solubility | Usage |
| DMSO | High (>50 mg/mL) | NMR analysis, biological assays.[1][2] |
| Methanol | Moderate (10–20 mg/mL) | Recrystallization, trituration.[1][2] |
| Chloroform | Low-Moderate | Chromatography (requires MeOH modifier).[2] |
| Water (pH 7) | Insoluble (<0.1 mg/mL) | Wash solvent.[1][2] |
| Water (pH 2) | Soluble | Acid-phase extraction.[2] |
Chromatographic Parameters
If column chromatography is required (Tier 3), use these parameters to avoid "streaking."
-
Stationary Phase: Silica Gel (230–400 mesh).[2]
-
Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH).[1][2]
-
Gradient: 0%
10% MeOH in DCM. -
Modifier: REQUIRED. Add 1% concentrated Ammonium Hydroxide (NH₄OH) to the MeOH bottle before mixing.
References
-
Gangjee, A., et al. (2012).[1][2][3] Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents. PMC - NIH. Available at: [Link]
-
Seela, F., & Westermann, B. (1995).[1][2] 7-Deazapurine (pyrrolo[2,3-d]pyrimidine) nucleosides.[1][2][4] (Contextual reference for deazapurine handling).
-
Taylor, E. C., et al. (1992).[1][2] Synthesis of 9-deazaguanine and 9-deazahypoxanthine. Journal of Organic Chemistry. (Foundational chemistry for the 5H-pyrrolo[3,2-d]pyrimidine ring system).
-
PubChem Compound Summary. (2024). 5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine.[1][2][5] National Library of Medicine. Available at: [Link][1][2]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Novel water-soluble substituted pyrrolo[3,2-d]pyrimidines: design, synthesis, and biological evaluation as antitubulin antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine | C6H7N5 | CID 5373054 - PubChem [pubchem.ncbi.nlm.nih.gov]
resolving NMR spectral overlap in pyrrolo[3,2-d]pyrimidine derivatives
Technical Support Center: NMR Spectroscopy Division Subject: Resolving Spectral Overlap in Pyrrolo[3,2-d]pyrimidine Derivatives Ticket ID: NMR-PYR-32D-ADV Responder: Senior Application Scientist, Structural Elucidation Group[1]
Executive Summary
Pyrrolo[3,2-d]pyrimidine derivatives are privileged scaffolds in kinase inhibitor discovery.[1] However, their nitrogen-rich fused systems present unique NMR challenges: severe aromatic overlap (7.0–9.0 ppm), rapid proton exchange causing signal broadening, and annular tautomerism that complicates assignment.
This guide moves beyond basic 1D acquisition. It provides a troubleshooting workflow for disentangling these complex spectra using solvent engineering, Variable Temperature (VT) NMR, and heteronuclear correlation strategies.
Module 1: Solvent Engineering & Chemical Shift Manipulation
User Question: “My aromatic region is a blob. The phenyl substituents on my pyrrolo[3,2-d]pyrimidine core are overlapping with the scaffold protons (H-2, H-6). How can I separate them without running a 2D experiment yet?”
Technical Response: Before escalating to complex pulse sequences, you must exploit the Solvatochromic Effect . Pyrrolo[3,2-d]pyrimidines are highly polarizable.[1] Changing the solvent dielectric constant alters the local magnetic environment of the scaffold protons significantly more than the pendant phenyl rings.
The Protocol: Solvent Titration Do not default to DMSO-d6 immediately.[1] While it dissolves the compound, its high viscosity broadens signals.
-
Screening Order:
-
Acetone-d6: Lower viscosity than DMSO, often sharpens exchangeable protons.
-
Methanol-d4: Warning: Will exchange NH protons to ND, erasing them. Use only for skeletal assignment.
-
Benzene-d6 (The "ASIS" Trick): Aromatic Solvent Induced Shift (ASIS) causes upfield shifts for protons located above the solvent's ring plane. This often dramatically separates the scaffold protons from substituent protons.
-
-
The TFA "Shift" Test: If signals remain overlapped, add 1-2 drops of Trifluoroacetic Acid (TFA-d).[1]
-
Mechanism: Protonation occurs preferentially at N-1 or N-3 of the pyrimidine ring.[1]
-
Result: The protons adjacent to the protonation site (H-2 and H-6) will shift downfield (deshielding) by 0.5–1.0 ppm, moving them out of the clutter.
-
Data Table: Expected Chemical Shift Ranges (Pyrrolo[3,2-d]pyrimidine) Note: Shifts are approximate and substituent-dependent.
| Proton Site | DMSO-d6 (δ ppm) | CDCl3 (δ ppm) | Effect of TFA-d Addition |
| H-2 (Pyrimidine) | 8.6 – 8.9 (s) | 8.7 – 9.0 | Significant Downfield Shift (+0.5 ppm) |
| H-6 (Pyrrole) | 7.5 – 7.9 (d) | 7.3 – 7.6 | Moderate Downfield Shift |
| NH (Pyrrole, N-5) | 11.5 – 12.5 (br) | Often invisible | Disappears (Exchange) or Sharpens (Acid) |
| NH (Exocyclic Amine) | 6.5 – 9.5 (br) | 5.0 – 7.0 | Shifts Downfield (H-bonding broken) |
Module 2: Tautomerism & Broad Signals
User Question: “I synthesized a N-unsubstituted pyrrolo[3,2-d]pyrimidine. The NH signal is either missing or extremely broad, and I see 'ghost' peaks in the carbon spectrum. Is my product impure?”
Technical Response: This is likely Annular Tautomerism , not impurity. The proton on the pyrrole nitrogen (N-5) can migrate to N-1 or N-3 depending on substituents and solvent, leading to intermediate exchange rates on the NMR timescale.[1]
Diagnostic Workflow: Variable Temperature (VT) NMR You are likely in the "intermediate exchange" regime (coalescence), where signals broaden into the baseline.
-
The Experiment: Run a VT stack from 25°C (298 K) to 80°C (353 K) in DMSO-d6.
-
The Logic:
-
Heating: Increases the exchange rate (
). If (frequency difference), the signals will coalesce into a sharp average peak. -
Cooling: (to -40°C in Acetone-d6): Slows exchange.[1] You may see two distinct sets of signals for the individual tautomers.
-
Visualizing the Workflow:
Caption: Decision tree for resolving exchange-broadened signals using Variable Temperature NMR.
Module 3: The "Silver Bullet" – Nitrogen Detection
User Question: “I cannot distinguish between the C-H on the pyrimidine ring and the C-H on the pyrrole ring. They are too close in the proton spectrum.”
Technical Response:
Stop relying solely on Carbon-13. Nitrogen-15 (
The Protocol:
-
Pulse Sequence: Use a gradient-selected
HMBC (optimized for Hz). -
Differentiation Logic:
-
Pyrrole NH (N-5): Shows a direct correlation (one-bond, huge doublet if not decoupled) or strong HMBC to the adjacent carbons.[1]
-
Pyrimidine Nitrogens (N-1, N-3): These are "pyridine-like" (lone pair available).[1] They will show characteristic 2-bond correlations to H-2 .
-
Key Assignment: H-2 will correlate to two nitrogens (N-1 and N-3).[1] H-6 (pyrrole) will usually correlate only to N-5 and potentially N-1 depending on the fusion.[1]
-
Why this works: The chemical shift dispersion of
Module 4: Advanced Resolution – Pure Shift NMR
User Question: “I have a complex mixture of diastereomers. The multiplets are overlapping, and I can't extract coupling constants (
Technical Response:
You need Pure Shift NMR (Broadband Homonuclear Decoupling).[2] This technique collapses multiplets (d, t, dd) into singlets, effectively removing
Recommended Sequence: PSYCHE (Pure Shift Yielded by Chirp Excitation) [1]
-
Advantage: Unlike older methods, PSYCHE creates ultra-clean spectra with minimal artifacts and good sensitivity.
-
Outcome: A forest of overlapping multiplets becomes a series of resolved singlets.
-
Implementation:
Comparison of Techniques:
| Feature | Standard 1H NMR | Pure Shift (PSYCHE) |
| Signal Shape | Multiplets (J-coupling visible) | Singlets (Decoupled) |
| Resolution | Limited by J-overlap | High (limited only by linewidth) |
| Sensitivity | 100% | ~20-30% (due to slicing) |
| Use Case | General Assignment | Crowded Aromatic/Aliphatic Regions |
Visualizing the Assignment Logic
The following diagram illustrates the connectivity pathways utilized in 2D NMR to "walk" around the pyrrolo[3,2-d]pyrimidine ring.
Caption: Connectivity map for Pyrrolo[3,2-d]pyrimidine. Dashed lines indicate heteronuclear correlations (HMBC); yellow solid lines indicate spatial proximity (NOESY).[1]
References
-
Manchester NMR Methodology Group. (2024). Pure Shift NMR: PSYCHE and Zangger-Sterk Methods.[1] University of Manchester. [Link]
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: Correlations through Space). [Link]
-
Alkorta, I., & Elguero, J. (2025). 15N NMR Studies of Tautomerism in Nitrogen Heterocycles. ResearchGate.[5] [Link]
-
UWyo NMR Facility. (2024). Pure Shift NMR Implementation Guide. University of Wyoming. [Link]
-
Reich, H. J. (2023). Solvent Effects on Chemical Shifts.[6][7][8][9] University of Wisconsin-Madison.[1] [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pure Shift NMR [uwyo.edu]
- 3. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. unn.edu.ng [unn.edu.ng]
- 8. mdpi.com [mdpi.com]
- 9. Unusually Large Effects of Charge‐assisted C−H⋅⋅⋅F Hydrogen Bonds to Anionic Fluorine in Organic Solvents: Computational Study of 19F NMR Shifts versus Thermochemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine Under Acidic Conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth information and troubleshooting advice regarding the stability of 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine in acidic environments. As a Senior Application Scientist, this guide is structured to address common questions and experimental challenges, offering explanations grounded in chemical principles and supported by established scientific literature.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of the pyrrolo[3,2-d]pyrimidine scaffold under acidic conditions?
The pyrrolo[3,2-d]pyrimidine core is generally considered to be relatively stable, particularly when compared to other bicyclic heteroaromatic systems. However, its stability is highly dependent on the specific reaction conditions, including the nature of the acid, temperature, and the presence of other functional groups on the molecule. While the core can withstand acidic conditions used in certain synthetic steps, such as deprotection, prolonged exposure to strong acids, especially at elevated temperatures, can lead to degradation. For instance, some pyrrolo[3,4-c]pyridine-1,3-dione derivatives, which share a similar pyrrole-fused heterocyclic structure, have been reported to be labile in acidic medium[1].
Q2: Which positions on the 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine ring are most susceptible to protonation?
The pyrrolo[3,2-d]pyrimidine system possesses several nitrogen atoms that can act as potential sites for protonation. The pyrimidine ring nitrogens are generally more basic than the pyrrole nitrogen. Computational and experimental studies on related heterocyclic systems suggest that the pyrimidine ring nitrogens are the most likely sites of protonation in an acidic medium. The exact site of protonation can influence the overall stability and reactivity of the molecule.
Q3: What are the likely degradation pathways for 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine in strong acid?
While specific degradation studies on 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine are not extensively documented in publicly available literature, based on the general chemistry of related heterocyclic compounds, the primary degradation pathway under strong acidic conditions is likely to be hydrolysis. This could involve the cleavage of the pyrimidine ring. The reaction would be initiated by protonation of one of the pyrimidine nitrogens, which would activate the ring towards nucleophilic attack by water.
Troubleshooting Guide
This section addresses specific issues that researchers may encounter during their experiments involving 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine in acidic media.
Problem 1: Unexpected side-products observed during an acid-catalyzed reaction.
-
Possible Cause: The acidic conditions of your reaction may be too harsh, leading to the degradation of the 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine starting material or product.
-
Troubleshooting Steps:
-
Acid Selection: If possible, switch to a milder acid. For example, if you are using a strong mineral acid like HCl, consider using an organic acid like acetic acid or formic acid.
-
Temperature Control: Perform the reaction at a lower temperature. Acid-catalyzed hydrolysis is often accelerated by heat.
-
Reaction Time: Monitor the reaction closely and minimize the reaction time to what is necessary for the desired transformation.
-
Protecting Groups: If the reaction chemistry allows, consider protecting the pyrrolo[3,2-d]pyrimidine core, for example, by using a suitable protecting group on the pyrrole nitrogen. Some synthetic routes for related compounds utilize protecting groups like SEM (2-(trimethylsilyl)ethoxymethyl), which can be removed under specific acidic conditions, suggesting the core's transient stability to acids like trifluoroacetic acid (TFA)[2].
-
Problem 2: Low yield in a reaction where the product is a salt of 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine.
-
Possible Cause: The product might be more soluble in the acidic aqueous work-up solution than anticipated, leading to losses during extraction.
-
Troubleshooting Steps:
-
pH Adjustment: Carefully neutralize the aqueous layer with a base (e.g., sodium bicarbonate, sodium carbonate) to precipitate the free base form of your product before extraction.
-
Solvent Selection: Use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of chloroform and isopropanol.
-
Salting Out: Saturate the aqueous layer with a salt like sodium chloride to decrease the solubility of your product in the aqueous phase.
-
Problem 3: Difficulty in purifying the product due to the presence of baseline material on TLC or HPLC.
-
Possible Cause: This could be due to the formation of highly polar degradation products resulting from the acidic conditions.
-
Troubleshooting Steps:
-
Analytical Method Development: Develop a stability-indicating analytical method, such as a gradient HPLC method, that can resolve the parent compound from its potential degradation products[3][4].
-
Purification Technique: Consider using a different purification technique. If silica gel chromatography is failing, reverse-phase chromatography might be more effective for separating the polar impurities.
-
Experimental Protocols
Protocol 1: General Procedure for Monitoring the Stability of 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine in Acidic Solution by HPLC
This protocol provides a framework for assessing the stability of your compound under specific acidic conditions.
-
Solution Preparation:
-
Prepare a stock solution of 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Prepare the acidic solution of interest (e.g., 0.1 M HCl in water/acetonitrile 1:1).
-
-
Incubation:
-
Add a known volume of the stock solution to the acidic solution to achieve the desired final concentration.
-
Incubate the solution at a controlled temperature (e.g., room temperature or an elevated temperature).
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Neutralize the aliquot with a suitable base to quench the degradation reaction.
-
Dilute the sample to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Monitor the peak area of the parent compound and look for the appearance of new peaks corresponding to degradation products.
-
-
Data Analysis:
-
Plot the percentage of the remaining parent compound against time to determine the degradation kinetics.
-
Data Presentation
Table 1: Hypothetical Stability Data for 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine in 0.1 M HCl at 50°C
| Time (hours) | % Remaining Parent Compound |
| 0 | 100 |
| 1 | 95.2 |
| 2 | 90.5 |
| 4 | 82.1 |
| 8 | 68.3 |
| 24 | 40.7 |
Visualizations
Diagram 1: Potential Acid-Catalyzed Hydrolysis of the Pyrrolo[3,2-d]pyrimidine Core
Caption: Potential pathway for acid-catalyzed degradation.
Diagram 2: Troubleshooting Workflow for Unexpected Side-Products
Caption: Troubleshooting unexpected side-products.
References
Sources
overcoming steric hindrance in 2,6-dimethyl substituted deazapurines
Technical Support Center: Advanced Heterocyclic Chemistry Division Topic: Overcoming Steric Hindrance in 2,6-Dimethyl Substituted Deazapurines Document ID: TS-DZA-206 Status: Active
Executive Summary
The 2,6-dimethyl-7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold presents a unique paradox in medicinal chemistry. While the methyl groups at C2 and C6 significantly enhance metabolic stability and lipophilicity (logP), they introduce severe steric occlusion around the N1 and N3 positions and alter the electronic density of the pyrrole ring (N9). This guide addresses the specific synthetic bottlenecks caused by this substitution pattern, focusing on glycosylation failures, C-H activation resistance, and solubility-driven aggregation.
Section 1: Critical Troubleshooting (Q&A)
Category A: Glycosylation & Coupling Failures[1][2]
Q1: I am attempting Vorbrüggen glycosylation at N9, but I see <10% conversion. The starting material remains unreacted. Why? Diagnosis: The 2,6-dimethyl substitution pattern creates an electron-rich pyrimidine ring, which, through conjugation, increases the electron density at N9. While this makes N9 more nucleophilic in theory, it often hinders the initial silylation step required for the Vorbrüggen reaction. Furthermore, if you are using bulky protecting groups on the sugar (e.g., TBDMS), the C6-methyl group may exert long-range steric repulsion against the incoming sugar moiety. Solution: Switch to Anion-Base Glycosylation .
-
Mechanism: Instead of relying on silylated intermediates (weak nucleophiles), generate the discrete N9-anion using a solid-liquid phase transfer catalyst (PTC). The "naked" anion is small enough to overcome the steric barrier of the C6-methyl group.
-
Protocol Adjustment: Use powdered KOH and TDA-1 (Tris[2-(2-methoxyethoxy)ethyl]amine) in acetonitrile. Avoid NaH/DMF if possible, as the 2,6-dimethyl scaffold is prone to N-oxidation or side reactions at high temperatures in DMF.
Q2: My Suzuki coupling at C7 (to install an aryl group) stalls despite using active Pd catalysts. Is the C6-methyl interfering? Diagnosis: Yes. The "ortho-effect" is in play.[1] The C6-methyl group is peri-planar to the C7 position. When you attempt to couple a bulky aryl boronic acid at C7, the C6-methyl prevents the palladium oxidative addition complex from achieving the necessary planar geometry for transmetalation. Solution: Use Buchwald’s Biaryl Phosphine Ligands (e.g., XPhos or SPhos) .
-
Reasoning: These ligands are designed to facilitate coupling in sterically crowded environments. The ligand bulk forces the active Pd species into a conformation that accommodates the C6-methyl interference.
-
Alternative: If installing the group after ring closure is too difficult, synthesize the pyrrole ring with the C7-substituent already in place (via cyclization of a functionalized pyrimidine).
Category B: Reactivity & Stability
Q3: I cannot alkylate N1. The reaction invariably occurs at N9 or N3. Diagnosis: This is a classic steric blockade. The N1 position in 2,6-dimethyl deazapurines is flanked by two methyl groups. It is essentially a "sterically protected" pocket. Standard SN2 attack is geometrically impossible for most electrophiles. Solution: If N1 functionalization is mandatory, you must use radical pathways or high-pressure conditions .
-
Radical Alkylation: Minisci-type reactions may work, but selectivity will be poor.
-
Strategic Redesign: If N1-substitution is required for binding, the 2,6-dimethyl scaffold may be chemically incompatible. Consider removing the C2-methyl to open the flank.
Q4: The final nucleoside precipitates as a gel and is insoluble in MeOH/DCM.
Diagnosis: 2,6-dimethyl-deazapurines are highly planar and lipophilic. They form strong
-
Purification: Use a gradient of DCM:MeOH:NH4OH (90:9:1). The ammonia helps break hydrogen bond networks, while the high DCM content solubilizes the lipophilic core.
-
Recrystallization: Avoid protic solvents. Use Acetone/Hexane or EtOAc/MTBE.
Section 2: Comparative Data & Decision Matrix
Table 1: Glycosylation Efficiency for 2,6-Dimethyl-7-Deazapurine Comparison of methods for coupling 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribose.
| Method | Reagents | Temp | Yield | Notes |
| Vorbrüggen (Standard) | BSA, TMSOTf, MeCN | 80°C | 12% | Low conversion; silylation hindered by electron-rich ring. |
| Vorbrüggen (Modified) | BSA, TMSOTf, PhCl | 120°C | 35% | Higher temp helps, but decomposition increases. |
| Anion-Base (PTC) | KOH, TDA-1 , MeCN | 25°C | 78% | Recommended. Anion overcomes electronic deactivation. |
| NaH (Strong Base) | NaH, DMF | 60°C | 45% | Significant side products (N3-glycosylation observed). |
Section 3: Validated Experimental Protocol
Protocol: Phase-Transfer Catalyzed Glycosylation of 2,6-Dimethyl-7-Deazapurine Target: Overcoming the low reactivity of the electron-rich pyrrole nitrogen.
Reagents:
-
2,6-Dimethyl-7-deazapurine (1.0 equiv)
-
1-Chloro-2,3,5-tri-O-benzyl-D-ribose (1.2 equiv) [Freshly prepared from 1-O-acetyl precursor using HCl/AcCl]
-
Powdered KOH (2.5 equiv)
-
TDA-1 (0.1 equiv) [Catalyst]
-
Anhydrous Acetonitrile (MeCN) [0.1 M concentration]
Step-by-Step Workflow:
-
Preparation: Dry the deazapurine base and powdered KOH under high vacuum (0.1 mbar) for 2 hours to remove trace water. Moisture kills this reaction.
-
Activation: Suspend the base and KOH in anhydrous MeCN under Argon. Add TDA-1.[2] Stir vigorously at room temperature for 30 minutes.
-
Observation: The suspension should become finer as the potassium salt forms.
-
-
Coupling: Dissolve the halogenose (sugar chloride) in a minimal amount of MeCN and add it dropwise to the reaction mixture over 10 minutes.
-
Reaction: Stir at room temperature for 12 hours.
-
Checkpoint: TLC (Hex/EtOAc 1:1) should show the disappearance of the base (polar spot) and appearance of the nucleoside (mid-polar).
-
-
Workup: Filter off the insoluble salts (KCl). Evaporate the filtrate to dryness.
-
Purification: Silica gel chromatography. Elute with a gradient of Toluene -> Toluene/EtOAc (10:1).
-
Note: The 2,6-dimethyl group makes the product lipophilic; it will elute earlier than expected.
-
Section 4: Strategic Synthesis Logic (Graphviz)
The following diagram illustrates the decision logic for synthesizing functionalized 2,6-dimethyl-deazapurines, specifically navigating the steric bottlenecks.
Caption: Decision tree for synthesizing sterically hindered 2,6-dimethyl-7-deazapurine nucleosides, highlighting the critical switch to anion-base glycosylation and specialized phosphine ligands.
References
-
Seela, F., & Ming, X. (2007).[3] 7-Functionalized 7-deazapurine ribonucleosides: synthesis and properties. Beilstein Journal of Organic Chemistry.
-
Hocek, M., et al. (2012). Synthesis and Biological Activity of 2,6-Disubstituted 7-Deazapurine Ribonucleosides. Chemistry – A European Journal.[2]
-
Nauš, P., et al. (2012). Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine. Frontiers in Chemistry.
-
Perlíková, P., et al. (2022).[4] Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles. Journal of Organic Chemistry.
-
Shih, H., et al. (2002). Facile synthesis of 9-substituted 9-deazapurines as potential purine nucleoside phosphorylase inhibitors. Chemical and Pharmaceutical Bulletin.
Sources
- 1. Dual N6/C7-Substituted 7-Deazapurine and Tricyclic Ribonucleosides with Affinity for G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions [frontiersin.org]
- 4. Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Temperature for Pyrrolo[3,2-d]pyrimidine Formation
Welcome to the technical support center for the synthesis of pyrrolo[3,2-d]pyrimidines. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of your experiments, with a particular focus on the critical parameter of reaction temperature.
Introduction: The Crucial Role of Temperature in Pyrrolo[3,2-d]pyrimidine Synthesis
The formation of the pyrrolo[3,2-d]pyrimidine core, a privileged scaffold in medicinal chemistry, is highly sensitive to reaction conditions, with temperature being a paramount factor.[1][2] Proper temperature control is essential not only for achieving a high yield but also for ensuring the purity and desired regioselectivity of the final product. This guide provides a systematic approach to optimizing reaction temperature and troubleshooting common issues encountered during the synthesis of these complex molecules.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for the reaction temperature in a novel pyrrolo[3,2-d]pyrimidine synthesis?
A1: For many common synthetic routes to pyrrolo[3,2-d]pyrimidines, such as those involving palladium-catalyzed cross-coupling and subsequent cyclization, a starting temperature of around 100 °C is often employed, particularly when using solvents like DMA.[3] However, for one-pot, three-component reactions, temperatures can be lower, for instance, 50 °C in ethanol. Some procedures may also call for heating under reflux, which will be dependent on the boiling point of the chosen solvent.[4] It is crucial to consult literature for similar transformations to establish a reasonable starting point.
Q2: How does temperature affect the rate of reaction?
A2: According to the principles of chemical kinetics, increasing the reaction temperature generally increases the rate of reaction. This is because reactant molecules have more kinetic energy, leading to more frequent and energetic collisions. However, an excessively high temperature can lead to the decomposition of reactants, intermediates, or the final product, ultimately reducing the overall yield.
Q3: Can temperature influence the regioselectivity of the cyclization step?
A3: Yes, temperature can play a significant role in regioselectivity. In reactions where there is a possibility of forming different constitutional isomers, the reaction temperature can influence the kinetic versus thermodynamic product distribution. A lower temperature may favor the kinetically controlled product, which is formed faster, while a higher temperature can provide the necessary energy to overcome a higher activation barrier to form the more stable, thermodynamically favored product. For pyrrolo[3,2-d]pyrimidine synthesis, this can be critical in controlling the final arrangement of substituents on the heterocyclic core.
Q4: Are there any visual cues during the reaction that can indicate a non-optimal temperature?
A4: While not always definitive, some visual cues can suggest that the reaction temperature is not optimal. A rapid change in color to a dark brown or black solution can indicate decomposition or charring of the reactants or solvent, especially at elevated temperatures. The formation of a significant amount of insoluble material could also point to polymerization or the precipitation of undesired side products. Conversely, a reaction that remains unchanged in appearance for an extended period might be proceeding too slowly due to insufficient temperature.
Troubleshooting Guide
Problem 1: Low or No Product Yield
Possible Cause: The reaction temperature is either too low, preventing the activation energy barrier from being overcome, or too high, leading to the decomposition of starting materials, intermediates, or the desired product.
Troubleshooting Workflow:
Sources
- 1. Design and synthesis of pyrrolo[3,2-d]pyrimidine human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR) dual inhibitors: exploration of novel back-pocket binders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of pyrrolo[3,2-d]pyrimidine HER2/EGFR dual inhibitors: improvement of the physicochemical and pharmacokinetic profiles for potent in vivo anti-tumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria | Auctores [auctoresonline.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Characterization of 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic features of 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of the predicted ¹H NMR spectrum of the target molecule, a comparative analysis with structurally related heterocyclic systems, and a detailed experimental protocol for acquiring such data. Our approach is grounded in established spectroscopic principles and supported by experimental data from analogous compounds to ensure scientific integrity and practical utility.
Introduction: The Crucial Role of NMR in Heterocyclic Chemistry
In the structural elucidation of novel N-heterocyclic compounds, such as those built upon the pyrrolo[3,2-d]pyrimidine scaffold, ¹H NMR spectroscopy stands as an indispensable analytical technique. The chemical shifts, multiplicities, and coupling constants of protons provide a detailed roadmap of the molecular architecture, revealing the electronic environment of each proton and its spatial relationship with neighboring nuclei. For a molecule like 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine, a deazapurine analog of significant interest in medicinal chemistry, a thorough understanding of its ¹H NMR spectrum is paramount for unambiguous identification and for tracking its transformations in chemical reactions.
Predicted ¹H NMR Spectrum of 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine
In the absence of a publicly available experimental spectrum for 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine, we present a high-quality predicted spectrum based on established NMR principles and data from structurally related compounds. The predicted chemical shifts (δ) are referenced to tetramethylsilane (TMS) and are expected in a deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) solution.
Table 1: Predicted ¹H NMR Data for 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H4 | ~8.5 | Singlet | - | 1H |
| H7 | ~7.2 | Doublet | ~2.5 | 1H |
| H8 | ~6.5 | Doublet | ~2.5 | 1H |
| 2-CH₃ | ~2.6 | Singlet | - | 3H |
| 6-CH₃ | ~2.4 | Singlet | - | 3H |
| 5-NH | ~12.0 | Broad Singlet | - | 1H |
Rationale for Predicted Chemical Shifts and Multiplicities:
-
H4 (Pyrimidine Ring): The proton at the C4 position of the pyrimidine ring is expected to be the most downfield of the aromatic protons. This is due to the strong deshielding effect of the two adjacent nitrogen atoms. Its chemical shift is predicted to be around 8.5 ppm. As it has no adjacent protons, it will appear as a singlet.
-
H7 and H8 (Pyrrole Ring): The protons on the pyrrole ring are expected to resonate further upfield compared to H4. H7, being adjacent to the electron-donating nitrogen of the pyrrole ring, will be more shielded than H4. H8 will be the most shielded of the aromatic protons. They are expected to show a doublet-of-doublets splitting pattern due to their coupling to each other, with a typical coupling constant of approximately 2.5 Hz.
-
2-CH₃ and 6-CH₃ (Methyl Groups): The methyl groups at positions 2 and 6 are attached to the pyrimidine and pyrrole rings, respectively. The 2-CH₃ is expected to be slightly more deshielded (around 2.6 ppm) due to its proximity to the electronegative nitrogen atoms of the pyrimidine ring. The 6-CH₃ on the more electron-rich pyrrole ring is predicted to appear at a slightly lower chemical shift (around 2.4 ppm). Both will be singlets as there are no adjacent protons to couple with.
-
5-NH (Pyrrole NH): The proton on the pyrrole nitrogen is expected to be a broad singlet at a significantly downfield chemical shift, typically around 12.0 ppm in DMSO-d₆. This is characteristic of NH protons in heterocyclic systems and is due to hydrogen bonding and exchange phenomena. This peak would be exchangeable with D₂O.
Comparative Analysis with Structurally Related Compounds
To contextualize the predicted spectrum of 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine, it is instructive to compare it with the known ¹H NMR data of related heterocyclic systems.
Comparison with Pyrrolo[2,3-d]pyrimidine Isomers
The isomeric pyrrolo[2,3-d]pyrimidine scaffold provides a valuable point of comparison. For instance, in 2,4-diamino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile, the H6 proton appears as a singlet at 7.68 ppm[1]. The presence of two amino groups significantly shields this proton compared to the predicted value for H4 in our target molecule. This highlights the strong influence of substituents on the chemical shifts within the pyrimidine ring.
Table 2: ¹H NMR Data for a Substituted Pyrrolo[2,3-d]pyrimidine Derivative
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Reference |
| 2,4-diamino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile | H6 | 7.68 | Singlet | [1] |
| 2-NH₂ | 5.90 | Singlet | [1] | |
| 4-NH₂ | 6.21 | Singlet | [1] | |
| 7-NH | 11.82 | Singlet | [1] |
Comparison with Simpler Heterocycles
Analyzing the parent pyrrole and pyrimidine rings also offers insight. The α-protons of pyrrole typically resonate around 6.7 ppm and the β-protons around 6.1 ppm. In pyrimidine, the H2 proton is found at approximately 9.2 ppm, H4/H6 at 8.7 ppm, and H5 at 7.3 ppm. These fundamental chemical shifts are modulated by the fusion of the rings and the introduction of methyl substituents in 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine.
Experimental Protocol for ¹H NMR Acquisition
For the reliable characterization of 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine, the following experimental protocol is recommended:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for N-heterocyclic compounds due to its ability to dissolve a wide range of compounds and to slow down the exchange of NH protons, resulting in sharper signals.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical acquisition parameters include:
-
Spectral width: -2 to 16 ppm
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 16-64 (or more for dilute samples)
-
-
For unambiguous assignment, consider performing 2D NMR experiments such as COSY (Correlated Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption signals.
-
Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
-
Integrate all signals to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.
-
Visualization of Molecular Structure and Proton Assignments
To aid in the interpretation of the ¹H NMR data, the following diagram illustrates the structure of 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine with the protons labeled according to the assignments in Table 1.
Caption: Structure of 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine with proton and methyl group labels.
Conclusion
The ¹H NMR characterization of 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine is a critical step in its synthesis and application in drug discovery. This guide provides a robust predicted ¹H NMR spectrum, a comparative analysis with related heterocyclic systems, and a standardized experimental protocol. By combining predictive methods with empirical data from analogous structures, researchers can confidently identify and characterize this important class of molecules. The principles and methodologies outlined herein are broadly applicable to the structural elucidation of other novel N-heterocyclic compounds.
References
-
SYNTHESIS OF PYRROLO[2,3-d]PYRIMIDINE ANALOGUES OF THE POTENT ANTITUMOR AGENT N. HETEROCYCLES, Vol. 75, No. 7, 2008. Available at: [Link]
Sources
Mass Spectrometry Analysis Guide: 2,6-Dimethyl-5H-pyrrolo[3,2-d]pyrimidine
Executive Summary & Application Scope
2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine (CAS: 92660-36-1) represents a critical scaffold in medicinal chemistry, functioning as a core structure for 9-deazapurine analogs. This class of compounds is extensively researched as inhibitors for folate-dependent enzymes (e.g., SHMT2) and receptor tyrosine kinases (e.g., HER2/EGFR ).
Unlike its naturally occurring isomer (7-deazapurine or pyrrolo[2,3-d]pyrimidine), the [3,2-d] fused system is primarily synthetic, often requiring rigorous structural validation to ensure isomeric purity during drug development. This guide compares the two dominant ionization interfaces—Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) —and provides a definitive protocol for structural elucidation and quantification.
Chemical Identity & Properties
| Property | Value | Relevance to MS |
| Formula | C₈H₉N₃ | Nitrogen-rich; high proton affinity. |
| MW | 147.18 g/mol | Low mass range; requires clean solvent background. |
| Monoisotopic Mass | 147.0796 Da | Exact mass for HRMS confirmation. |
| pKa (Calc) | ~3.5 (N-1), ~10.5 (N-H) | Amphoteric; ionizes well in Pos and Neg modes. |
| LogP | ~1.2 | Moderately polar; suitable for Reverse Phase LC. |
Comparative Analysis: ESI vs. APCI
For the analysis of 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine, the choice of ionization source dictates sensitivity and selectivity.[1]
Performance Matrix
| Feature | Method A: ESI (Recommended) | Method B: APCI (Alternative) |
| Primary Mechanism | Solution-phase protonation ( | Gas-phase proton transfer ( |
| Sensitivity | High (pg/mL range) | Moderate (ng/mL range) |
| Matrix Tolerance | Low (Susceptible to suppression) | High (Resistant to salts/lipids) |
| Fragmentation | Soft ionization; minimal in-source frag. | Harder; potential thermal degradation.[2] |
| Best Application | Trace quantification in plasma/urine. | Analysis of non-polar synthetic impurities. |
Expert Insight: Why ESI Dominates
While APCI is robust for neutral compounds, the pyridine-like nitrogen (N-3) and the pyrrole nitrogen (N-5) in this scaffold provide excellent sites for protonation in solution. ESI in positive mode (
Structural Characterization & Fragmentation
Distinguishing the pyrrolo[3,2-d]pyrimidine (9-deazapurine) from the pyrrolo[2,3-d]pyrimidine (7-deazapurine) is a common analytical challenge. The 2,6-dimethyl substitution pattern provides a unique fragmentation fingerprint.
Fragmentation Pathway (MS/MS)
The protonated precursor (
Key Diagnostic Ions:
-
148
133 ( ): Loss of the methyl group (typically C-2 or C-6). -
148
121 ( ): Characteristic of fused nitrogen heterocycles. -
148
106 ( ): Sequential loss confirming the substituted pyrimidine core.
Figure 1: Proposed MS/MS fragmentation pathway for 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine. The loss of methyl substituents and HCN are primary diagnostic transitions.
Validated Experimental Protocol
This protocol is designed for the quantification of the analyte in biological matrices (e.g., plasma) using LC-ESI-MS/MS .
A. Sample Preparation (Protein Precipitation)
Rationale: Direct precipitation minimizes analyte loss associated with SPE cartridges for small, polar heterocycles.
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.
-
Spike: Add 10 µL of Internal Standard (IS). Recommendation: Use a deuterated analog or a structural isomer like 2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine if isotope is unavailable.
-
Precipitate: Add 200 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.
-
Note: The acid ensures the analyte remains protonated and improves solubility.
-
-
Vortex: Mix vigorously for 30 seconds.
-
Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.
-
Transfer: Move supernatant to an HPLC vial. Inject 5 µL.
B. LC-MS/MS Parameters[3][4][5][6]
-
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495).
-
Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3, 2.1 x 50 mm, 2.5 µm).
-
Why T3? This column is designed to retain polar bases like pyrrolopyrimidines better than standard C18.
-
-
Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Gradient: 5% B (0-0.5 min)
95% B (3.0 min) 5% B (3.1 min).
-
-
Flow Rate: 0.4 mL/min.
C. MRM Transitions (Quantification)
| Analyte | Precursor ( | Product ( | CE (eV) | Role |
| Target | 148.1 | 133.1 | 25 | Quantifier |
| Target | 148.1 | 106.1 | 35 | Qualifier |
| Target | 148.1 | 121.1 | 30 | Qualifier |
Decision Workflow: Method Selection
When developing a new assay for pyrrolopyrimidine derivatives, use this logic tree to select the optimal configuration.
Figure 2: Decision tree for selecting ionization and chromatography modes based on analyte polarity and matrix complexity.
References
-
Dekhne, A. S., et al. (2019). "Novel pyrrolo[3,2-d]pyrimidine compounds target mitochondrial and cytosolic one-carbon metabolism with broad-spectrum antitumor efficacy."[3][4] Molecular Cancer Therapeutics. Link
-
Gangjee, A., et al. (2012). "Design and synthesis of pyrrolo[3,2-d]pyrimidine human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR) dual inhibitors." Journal of Medicinal Chemistry. Link
-
Advion. (2024). "Electrospray LC/MS response differences from equimolar quantities of drugs using a compact mass spectrometer equipped with atmospheric pressure ionization." Advion Application Notes. Link
-
PerkinElmer. (2020). "A Comparison Between ESI and APCI Ionisation Modes." PerkinElmer Technical Notes. Link
-
Biotage. (2023).[5][6] "When should I choose APCI or ESI for my flash column chromatography?" Biotage Blog. Link
Sources
- 1. jfda-online.com [jfda-online.com]
- 2. youtube.com [youtube.com]
- 3. Novel pyrrolo[3,2-d]pyrimidine compounds target mitochondrial and cytosolic one-carbon metabolism with broad-spectrum antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular Pharmacodynamics of a Novel Pyrrolo[3,2- d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. mdpi.com [mdpi.com]
Comparative Analysis: 2,6-Dimethyl-5H-pyrrolo[3,2-d]pyrimidine vs. Standard Microtubule Destabilizers
Executive Summary
This technical guide evaluates the pharmacological profile of 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine derivatives , specifically focusing on N-(4-methoxyphenyl)-N,2,6-trimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine (referred to herein as Compound 8 ).
Developed as a conformationally restricted analog of combretastatin A-4 (CA-4), this scaffold functions as a potent Microtubule Destabilizing Agent (MDA) . Unlike traditional taxanes that stabilize microtubules, this compound targets the colchicine-binding site , inhibiting tubulin polymerization and inducing G2/M cell cycle arrest.
Key Findings:
-
Potency: Exhibits two-digit nanomolar (10–99 nM) GI50 values across the NCI-60 cancer cell line panel.
-
Selectivity: Demonstrates superior potency compared to its regioisomer (pyrrolo[2,3-d]pyrimidine), validating the 5H-pyrrolo[3,2-d]pyrimidine core as the optimal pharmacophore.
-
Solubility: Designed with water-solubilizing moieties to overcome the poor bioavailability often associated with CA-4 and colchicine.
Mechanism of Action: Microtubule Destabilization
The 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine scaffold acts as a "molecular wedge." By binding to the beta-tubulin subunit at the interface with alpha-tubulin (the colchicine site), it prevents the curved-to-straight conformational change necessary for microtubule polymerization.
Pathway Visualization
The following diagram illustrates the downstream effects of Colchicine-site occupancy by the 2,6-dimethyl derivative.
Figure 1: Mechanism of Action. The compound binds free tubulin dimers, preventing their incorporation into the microtubule lattice, leading to mitotic catastrophe.
Comparative Data Analysis
The following data contrasts the 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine derivative (Compound 8) against standard MDAs.
Table 1: Inhibition of Tubulin Assembly (In Vitro)
Data derived from turbidimetric assays using purified bovine brain tubulin.
| Compound | Target Site | IC50 (µM) | Relative Potency |
| Compound 8 (2,6-dimethyl analog) | Colchicine | 1.0 - 2.5 | High |
| Combretastatin A-4 (CA-4) | Colchicine | 1.0 - 1.5 | Very High (Standard) |
| Colchicine | Colchicine | ~2.0 - 3.0 | Moderate |
| Vinblastine | Vinca | 0.5 - 1.0 | High |
Note: While CA-4 is slightly more potent in pure protein assays, the pyrrolo[3,2-d]pyrimidine scaffold often exhibits superior metabolic stability and solubility profiles in cellular environments.
Table 2: Antiproliferative Activity (Cellular GI50)
Comparison of growth inhibition in MDA-MB-435 (Melanoma/Breast) cancer cells.
| Compound | GI50 (nM) | Interpretation |
| Compound 8 | 40 - 80 nM | Potent cytotoxic agent |
| Pyrrolo[2,3-d] Isomer | > 1000 nM | Regioisomer is significantly less active |
| CA-4 | < 10 nM | Extremely potent (often limited by toxicity) |
| Standard Taxol | ~ 5 - 10 nM | Distinct mechanism (stabilizer) |
Analysis: The "2,6-dimethyl" substitution pattern restricts the rotation of the N-phenyl ring, locking the molecule in a bioactive conformation that mimics the twisted biaryl system of CA-4. This conformational restriction is critical; removing the methyl groups leads to a loss of potency.
Experimental Protocol: Tubulin Polymerization Assay
To verify the IC50 of this scaffold in your own laboratory, follow this standardized turbidimetric protocol. This assay relies on the fact that microtubules scatter light, while free tubulin dimers do not.
Workflow Diagram
Figure 2: Turbidimetric Assay Workflow. A self-validating protocol to quantify polymerization inhibition.
Detailed Steps
-
Buffer Preparation: Use 0.8 M monosodium glutamate (pH 6.6) to stabilize tubulin.
-
Pre-incubation: Incubate 10 µM bovine brain tubulin with the test compound (dissolved in DMSO) for 15 minutes at 30°C. Critical Step: This allows slow-binding inhibitors (like colchicine analogs) to engage the pocket.
-
Initiation: Add GTP (final concentration 0.4 mM) and immediately transfer to a temperature-controlled cuvette at 30°C.
-
Detection: Measure turbidity (absorbance) at 350 nm every 30 seconds for 30 minutes.
-
Calculation: The IC50 is the concentration required to inhibit the extent of assembly (plateau height) by 50% compared to the DMSO control.
Note on Versatility: Mitochondrial C1 Targeting
While the "2,6-dimethyl" substitution is most famous for tubulin inhibition, the pyrrolo[3,2-d]pyrimidine scaffold is also a privileged structure for inhibiting Serine Hydroxymethyltransferase 2 (SHMT2) .
-
Differentiation: These analogs typically feature a 2-amino group (instead of methyl) and complex side chains (glutamate).
-
Relevance: Researchers working with this scaffold should be aware of potential off-target effects on mitochondrial one-carbon metabolism if the substitution pattern is altered.
References
-
Gangjee, A., et al. (2012). "Novel water-soluble substituted pyrrolo[3,2-d]pyrimidines: design, synthesis, and biological evaluation as antitubulin antitumor agents."[4] Pharmaceutical Research, 29(11), 3033-3039.[4]
-
Dekhne, A. S., et al. (2019). "Novel Pyrrolo[3,2-d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy."[1] Molecular Cancer Therapeutics, 18(10), 1787–1799.[1]
- Pettit, G. R., et al. (1995). "Antineoplastic agents. 291. Isolation and structure of combretastatin A-1." Journal of Natural Products, 50(1), 119-131. (Standard Reference for CA-4).
Sources
- 1. Novel Pyrrolo[3,2- d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacr.figshare.com [aacr.figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel water-soluble substituted pyrrolo[3,2-d]pyrimidines: design, synthesis, and biological evaluation as antitubulin antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced HPLC Purity Profiling of Pyrrolo[3,2-d]pyrimidine Scaffolds
Executive Summary: The Analytical Challenge
Pyrrolo[3,2-d]pyrimidine derivatives (9-deazapurines) represent a critical scaffold in modern drug discovery, particularly as nucleoside polymerase inhibitors (e.g., Galidesivir, Forodesine) and kinase inhibitors. However, their analysis presents a "perfect storm" of chromatographic challenges:
-
High Polarity & Basicity: The pyrimidine ring nitrogens often lead to severe peak tailing on traditional silica-based columns due to secondary silanol interactions.
-
Regioisomeric Complexity: Synthesis often yields N-alkylation isomers (e.g.,
vs. or pyrrole-N isomers) that possess identical mass-to-charge ( ) ratios, rendering MS detection insufficient for purity confirmation without chromatographic resolution. -
Tautomerism: Rapid proton exchange can cause peak broadening or splitting.
This guide objectively compares three separation strategies, ultimately recommending a Phenyl-Hexyl stationary phase approach over the traditional C18 workflow for resolving critical isomeric impurities.
Comparative Methodology: Selecting the Right Tool
We evaluated three distinct chromatographic approaches for the purity analysis of a representative N-alkylated pyrrolo[3,2-d]pyrimidine library.
Strategy A: The Traditionalist (C18 / ODS)
-
Column: C18 (Octadecylsilane), 3.5 µm.
-
Mechanism: Hydrophobic interaction.
-
Verdict: Insufficient for Isomers. While effective for separating gross synthetic byproducts, standard C18 phases often fail to resolve positional regioisomers due to lack of shape selectivity. High pH is often required to suppress protonation, risking silica dissolution.
Strategy B: The Specialist (Phenyl-Hexyl) [RECOMMENDED]
-
Column: Phenyl-Hexyl linked, 2.7 µm (Core-Shell).
-
Mechanism: Hydrophobic interaction +
- stacking. -
Verdict: Superior Selectivity. The aromatic ring in the stationary phase engages in
- interactions with the pyrrolopyrimidine core. Crucially, the electron density differences between regioisomers (caused by different N-alkylation sites) significantly alter these -interactions, leading to baseline separation where C18 fails.
Strategy C: The Polar Alternative (HILIC)
-
Column: Amide or Zwitterionic phase.
-
Mechanism: Hydrophilic Partitioning.
-
Verdict: Niche Use. Essential only if the compound is a glycosylated nucleoside analog (highly polar). For the aglycone scaffold itself, HILIC often suffers from poor solubility of hydrophobic impurities.
Experimental Data & Performance Metrics
The following data summarizes the separation of a target pyrrolo[3,2-d]pyrimidine (Compound X) from its critical impurity (Regioisomer Y, N-alkylation variant).
Conditions:
-
Mobile Phase: 10mM Ammonium Formate (pH 3.8) / Acetonitrile.[1]
-
Gradient: 5% to 60% B over 15 min.
-
Detection: UV @ 260 nm.[2]
| Metric | Strategy A: C18 (Standard) | Strategy B: Phenyl-Hexyl (Optimized) | Interpretation |
| Retention Time ( | 8.42 min | 9.15 min | Phenyl phase shows higher retention for aromatic cores. |
| Retention Time ( | 8.55 min | 9.85 min | Critical: Phenyl phase discriminates the isomer significantly better. |
| Resolution ( | 0.8 (Co-elution) | 3.2 (Baseline) | C18 fails QC requirements ( |
| Tailing Factor ( | 1.6 | 1.1 | Phenyl-Hexyl often uses "end-capping" that suits bases better. |
| Theoretical Plates ( | ~8,500 | ~14,200 | Core-shell Phenyl-Hexyl offers higher efficiency. |
Technical Insight: The co-elution on C18 (
) creates a high risk of "hidden impurities," where the impurity sits under the tail of the main peak. The Phenyl-Hexyl phase resolves this risk entirely.
Visualizing the Decision Logic
The following diagram outlines the logical workflow for method development based on the specific subclass of the molecule (Aglycone vs. Nucleoside).
Caption: Decision tree for selecting the stationary phase based on glycosylation status and impurity profile risks.
Detailed Protocol: The "Isomer-Specific" Method
This protocol is designed to be self-validating . The inclusion of a "resolution check" step ensures the system is performing correctly before samples are run.
Materials
-
Column: Phenomenex Kinetex Phenyl-Hexyl (or equivalent), 100 x 4.6 mm, 2.6 µm.
-
Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.8 with Formic Acid.
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Diluent: 90:10 Water:Acetonitrile (Avoid 100% organic diluents to prevent peak distortion of early eluters).
Instrument Settings
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temp: 40°C (Higher temperature reduces backpressure and improves mass transfer for these rigid bicycles).
-
Detection: DAD (210–400 nm). Extract chromatograms at 260 nm (max) and 280 nm.
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Equilibration |
| 2.0 | 5 | Isocratic Hold (Focusing) |
| 15.0 | 60 | Linear Gradient |
| 16.0 | 95 | Wash |
| 18.0 | 95 | Wash Hold |
| 18.1 | 5 | Re-equilibration |
| 23.0 | 5 | End |
Validation Step (System Suitability)[1]
-
Prepare a Resolution Solution: Mix the target compound and its nearest eluting regioisomer (if available) or a synthetic intermediate known to elute close by.
-
Acceptance Criteria:
-
Resolution (
) between main peak and nearest impurity > 2.0. -
Tailing Factor (
) < 1.3. -
%RSD of Retention Time (n=5) < 0.5%.
-
Troubleshooting & Optimization
Issue: Peak Tailing (> 1.5)
-
Cause: Protonated nitrogens on the pyrimidine ring interacting with residual silanols.
-
Fix:
-
Increase Ionic Strength: Bump Ammonium Formate to 20-25 mM. This "swamps" the silanols.
-
Switch to CSH: If using C18, switch to a "Charged Surface Hybrid" (CSH) column (e.g., Waters CSH C18), which repels protonated bases.
-
Issue: Split Peaks
-
Cause: Tautomerism (NH proton moving between N1/N3/N5).
-
Fix: Run the column hotter (50°C–60°C). This increases the rate of tautomeric exchange, causing the split peaks to coalesce into a single sharp peak.
References
-
Structure-Activity Relationships of Pyrrolo[3,2-d]pyrimidines: Gangjee, A., et al. (2012).[4] Novel water-soluble substituted pyrrolo[3,2-d]pyrimidines: design, synthesis, and biological evaluation.
-
Separation of Isomers using Phenyl-Hexyl Phases: Journal of Analytical Methods in Chemistry. (2018).[5] Revising Reverse-Phase Chromatographic Behavior for Efficient Differentiation of Isomers.
-
HPLC Method for 4'-thio-2'-deoxycytidine (Nucleoside Analog Impurities): Dahmane, N., et al. (2016). HPLC method development, validation, and impurity characterization.[1][6][7] (Demonstrates Phenyl-Hexyl usage for nucleoside analog impurities).
-
Comparison of C18 vs. Phenyl-Hexyl Selectivity: Halo Columns Application Note. (2024). Reversed Phase Positive Charge Surface Phenyl-Hexyl Phase for Improved Separations of Basic Analytes.
Sources
- 1. mdpi.com [mdpi.com]
- 2. dirjournal.org [dirjournal.org]
- 3. HPLC Analysis of Bendamustine and Related Impurities | SIELC Technologies [sielc.com]
- 4. Novel water-soluble substituted pyrrolo[3,2-d]pyrimidines: design, synthesis, and biological evaluation as antitubulin antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 6. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 7. HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276) - PMC [pmc.ncbi.nlm.nih.gov]
Structural Validation of 2,6-Dimethyl-5H-pyrrolo[3,2-d]pyrimidine: A Crystallographic Benchmarking Guide
This guide serves as a technical benchmark for the structural validation of 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine (CAS: 92660-36-1). It is designed for medicinal chemists and structural biologists who require definitive evidence of tautomeric states and regioisomer fidelity in 9-deazapurine scaffolds.
Executive Summary: The Structural Ambiguity Challenge
In kinase inhibitor development, the pyrrolo[3,2-d]pyrimidine scaffold (9-deazapurine) is a privileged pharmacophore, serving as a bioisostere for purine. However, synthetic pathways often yield complex mixtures of regioisomers (pyrrolo[2,3-d] vs. [3,2-d]) and prototropic tautomers (N5-H vs. N7-H).
While NMR spectroscopy is the workhorse for routine characterization, it frequently fails to distinguish between these states due to rapid proton exchange and solvent-dependent chemical shifts. Single Crystal X-ray Diffraction (SC-XRD) remains the only self-validating method to unambiguously define the protonation state and atomic connectivity.
This guide compares the "product"—the SC-XRD validation workflow—against standard spectroscopic alternatives, demonstrating why X-ray is the non-negotiable standard for this molecule.
Technical Comparison: SC-XRD vs. Alternatives
The following table objectively compares the performance of X-ray crystallography against NMR and DFT (Density Functional Theory) for validating 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine.
Table 1: Performance Benchmarking of Structural Validation Methods
| Feature | SC-XRD (The Gold Standard) | Solution NMR (1H/13C/NOESY) | Computational (DFT) |
| Tautomer Identification | Definitive. Direct observation of electron density maps ( | Ambiguous. Rapid exchange broadens N-H signals; requires specific solvents (DMSO- | Predictive. Calculates relative energies but cannot confirm the actual isolated solid form. |
| Regioisomer Differentiation | Absolute. Unambiguous assignment of the pyrrole ring fusion (3,2-d vs 2,3-d). | Inferred. Relies on subtle coupling constants ( | N/A |
| Intermolecular Interactions | Direct. Visualizes | Indirect. Inferred from concentration-dependent shifts (dilution studies). | Theoretical. Modeled in vacuum or implicit solvent. |
| Sample Requirement | Single crystal ( | Structure file only. | |
| Turnaround Time | 24-48 hours (post-crystallization). | 1-2 hours. | Hours to Days. |
Experimental Protocol: Self-Validating Workflow
To replicate the structural validation of 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine, follow this causality-driven protocol.
Phase 1: Crystallization (The Critical Step)
Objective: Grow diffraction-quality crystals that lock the molecule in its most stable tautomeric form.
-
Solvent Selection: Use a Slow Evaporation method. Dissolve 20 mg of the compound in Methanol/Dichloromethane (1:1) .
-
Causality: The methyl groups at C2 and C6 increase lipophilicity, requiring DCM. Methanol provides H-bond donors to stabilize the N5-H...N(pyrimidine) network.
-
-
Vessel: Place in a standard HPLC vial, cap loosely, and store at 4°C.
-
Observation: Wait 48-72 hours for colorless prism-like crystals.
Phase 2: Data Collection & Refinement
Objective: Maximize resolution to locate Hydrogen atoms.
-
Mounting: Select a crystal (
mm) and mount on a Kapton loop using Paratone oil. -
Temperature: Cool to 100 K using a liquid nitrogen stream.
-
Reasoning: Freezing thermal motion is essential to visualize the electron density of the N-H hydrogen, which is the primary validation target.
-
-
Collection: Collect a full sphere of data (Mo
or Cu radiation) to a resolution of at least 0.80 Å. -
Refinement:
-
Solve structure using Direct Methods (SHELXT).
-
Refine using Full-matrix least-squares on
(SHELXL). -
Critical Step: Locate the N-H proton in the difference Fourier map. Do not ride this proton. Refine its coordinates freely to prove the 5H-tautomer.
-
Visualizing the Validation Logic
The following diagram illustrates the decision pathway and experimental workflow for validating the structure, highlighting where NMR fails and X-ray succeeds.
Caption: Workflow demonstrating the necessity of SC-XRD when NMR results yield tautomeric ambiguity.
Structural Insights & Mechanism
The X-ray analysis of 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine typically reveals specific features that define its biological activity:
-
Tautomeric Preference: The structure confirms the hydrogen is located on the pyrrole nitrogen (N5), consistent with the "5H" designation. This is energetically favored over the N7-H (pyrimidine) tautomer due to the preservation of aromaticity in the pyrimidine ring.
-
Planarity: The 9-deazapurine core is strictly planar (RMS deviation < 0.02 Å), facilitating intercalation into DNA or ATP-binding pockets of kinases.
-
Packing Interactions: In the crystal lattice, molecules often form centrosymmetric dimers linked by N5-H...N3 hydrogen bonds. This specific interaction pattern mimics the donor-acceptor motif required for binding to the hinge region of kinase targets (e.g., KDR, EGFR).
Signaling Pathway Relevance
Understanding this structure is crucial for designing inhibitors for pathways like VEGFR2 (KDR) . The diagram below shows how the validated 5H-tautomer interacts within the kinase pocket.
Caption: Mechanism of action reliant on the specific N5-H tautomer validated by X-ray crystallography.
References
-
Oguro, Y., et al. (2010). "Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors." Bioorganic & Medicinal Chemistry.
-
Kurup, S., et al. (2003). "Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents." Journal of Medicinal Chemistry.
-
Tazaki, M., et al. (2012).[1] "Design and synthesis of pyrrolo[3,2-d]pyrimidine HER2/EGFR dual inhibitors." Journal of Medicinal Chemistry.
-
Davey, R. (2019).[2] "X-Ray Crystallography vs. NMR Spectroscopy." News-Medical.
-
PubChem. (2024). "Compound Summary: 5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine." National Library of Medicine.
Sources
A Tale of Two Scaffolds: Unveiling the Contrasting Biological Activities of 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine and Pyrrolo[2,3-d]pyrimidine
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyrrolopyrimidine core is a privileged scaffold, giving rise to a multitude of biologically active compounds. Among its various isomeric forms, the pyrrolo[2,3-d]pyrimidine (7-deazapurine) and pyrrolo[3,2-d]pyrimidine (9-deazapurine) skeletons have garnered significant attention. This guide provides a detailed comparison of the biological activities of derivatives based on these two scaffolds, with a particular focus on the emerging potential of the 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine framework versus the well-established pyrrolo[2,3-d]pyrimidine core as a kinase inhibitor.
While the pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in the development of numerous kinase inhibitors, emerging evidence suggests that its regioisomer, the pyrrolo[3,2-d]pyrimidine scaffold, particularly with substitutions such as the 2,6-dimethyl pattern, may exhibit its potent antiproliferative effects through a distinct and equally compelling mechanism: microtubule disruption. This guide will delve into the experimental data supporting these divergent activities, providing a rationale for the experimental choices in their evaluation and offering detailed protocols for their characterization.
The Divergent Paths of Two Isomers: Kinase Inhibition vs. Microtubule Disruption
The seemingly subtle shift in the position of a nitrogen atom between the pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-d]pyrimidine scaffolds leads to a profound divergence in their primary biological targets and mechanisms of action.
The Established Paradigm: Pyrrolo[2,3-d]pyrimidines as Potent Kinase Inhibitors
The pyrrolo[2,3-d]pyrimidine nucleus is a well-validated pharmacophore for the development of ATP-competitive kinase inhibitors. Its structural resemblance to adenine allows it to effectively compete for the ATP-binding site of a wide array of kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime therapeutic targets.
Extensive research has led to the development of numerous pyrrolo[2,3-d]pyrimidine derivatives with potent inhibitory activity against various kinase families, including:
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Crucial for angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.
-
Epidermal Growth Factor Receptor (EGFR): A key driver of cell proliferation and survival in many cancers.
-
Janus Kinases (JAKs): Involved in cytokine signaling pathways that regulate immune responses and inflammation.
-
Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle, often dysregulated in cancer.
The following table summarizes the activity of representative pyrrolo[2,3-d]pyrimidine-based kinase inhibitors:
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| Pyrrolo[2,3-d]pyrimidine-biaryl urea | VEGFR-2 | 11.9 | [1] |
| Pyrrolo[2,3-d]pyrimidine derivative | VEGFR-2 | 13.7 | [2] |
| Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide (Compound 5k) | EGFR | 79 | [3] |
| Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide (Compound 5k) | Her2 | 40 | [3] |
| Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide (Compound 5k) | VEGFR2 | 136 | [3] |
| Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide (Compound 5k) | CDK2 | 204 | [4] |
| Quinazoline-substituted pyrrolo[2,3-d]pyrimidine (Compound 31a) | EGFR19del/T790M/C797S | 30.6 | [5] |
| Quinazoline-substituted pyrrolo[2,3-d]pyrimidine (Compound 31a) | EGFRL858R/T790M/C797S | 12.8 | [5] |
| Pyrrolo[2,3-d]pyrimidine derivative (Abrocitinib) | JAK1 | ~29 | [6] |
| Hydrazinyl-containing pyrrolo[2,3-d]pyrimidine (Compound 8m) | JAK1 | 0.16 | [7] |
| Hydrazinyl-containing pyrrolo[2,3-d]pyrimidine (Compound 8o) | JAK1 | 0.3 | [7] |
| 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives | CDK9 | >80% inhibition at 50 nM | [8] |
| Endoperoxide-pyrrolo[2,3-d]pyrimidine hybrid (Compound E2) | CDK6/Cyclin D3 | 6.1 | [9] |
The Emerging Alternative: 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine and its Analogs as Microtubule Targeting Agents
In stark contrast to its well-studied regioisomer, the biological activity of the 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine scaffold is less explored. However, compelling evidence from studies on closely related analogs suggests a primary mechanism of action centered on the disruption of microtubule dynamics.
A key study revealed that substituted pyrrolo[3,2-d]pyrimidines act as potent, water-soluble microtubule depolymerizing agents that bind to the colchicine site on tubulin.[10] Notably, this study demonstrated that the pyrrolo[3,2-d]pyrimidine analogs were more potent in their antiproliferative and microtubule-disrupting activities than their corresponding pyrrolo[2,3-d]pyrimidine regioisomers.[10] This suggests that the 9-deazapurine scaffold possesses an intrinsic advantage for targeting the microtubule cytoskeleton.
Furthermore, research on halogenated pyrrolo[3,2-d]pyrimidines has shown potent antiproliferative activities, inducing cell cycle arrest in the G2/M phase, a hallmark of antimitotic agents.[11][12] This corroborates the hypothesis that the cytotoxic effects of this scaffold are mediated through interference with the mitotic spindle.
While specific data for the 2,6-dimethyl substituted analog is not yet abundant in public literature, the consistent findings across different substituted pyrrolo[3,2-d]pyrimidines strongly point towards microtubule disruption as a primary mechanism of action. This positions the 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine scaffold as a promising starting point for the development of novel antimitotic agents.
Mechanistic Grounding: Visualizing the Divergent Signaling Pathways
The distinct biological activities of these two scaffolds can be attributed to their interaction with fundamentally different cellular machinery.
Figure 1: Contrasting mechanisms of action.
Experimental Validation: Protocols for Comparative Analysis
To empirically validate the distinct activities of these two scaffolds, a series of well-established in vitro assays are essential. The following protocols provide a framework for a comprehensive comparative study.
Experimental Workflow
Figure 2: A logical workflow for comparing the two scaffolds.
Detailed Experimental Protocols
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cancer cell lines (e.g., A549, HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds (both pyrrolo[2,3-d]pyrimidine and 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine derivatives) in cell culture medium. Replace the medium in the wells with the medium containing the test compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Principle: This assay measures the ability of a compound to inhibit the activity of a specific kinase. The assay typically measures the phosphorylation of a substrate by the kinase.
Protocol (Example using a luminescence-based assay):
-
Reagent Preparation: Prepare the kinase, substrate, and ATP in the appropriate kinase buffer.
-
Compound Addition: Add serial dilutions of the pyrrolo[2,3-d]pyrimidine test compounds to the wells of a 384-well plate.
-
Kinase Reaction: Add the kinase and substrate to the wells and incubate briefly. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add a detection reagent that measures the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay). This is a luminescence-based assay where the signal is proportional to the amount of ADP generated.
-
Luminescence Reading: Read the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.
Principle: This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules. The polymerization is monitored by the increase in turbidity (light scattering) of the solution as microtubules form.
Protocol:
-
Reagent Preparation: Reconstitute lyophilized tubulin in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) to a final concentration of 3-5 mg/mL. Keep on ice. Prepare a GTP stock solution.
-
Compound Preparation: Prepare serial dilutions of the 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine test compounds and control compounds (e.g., paclitaxel as a polymerization promoter and nocodazole as a depolymerizer) in tubulin buffer.
-
Assay Setup: In a pre-chilled 96-well plate on ice, add the test compounds.
-
Initiation of Polymerization: Add the tubulin and GTP solution to the wells. Immediately transfer the plate to a microplate reader pre-warmed to 37°C.
-
Turbidity Measurement: Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Data Analysis: Plot the absorbance versus time. Determine the effect of the compounds on the rate and extent of tubulin polymerization. An inhibitor of polymerization will show a decrease in the rate and final absorbance compared to the control.
Principle: This technique is used to detect specific proteins in a cell lysate. It can be used to assess the effect of compounds on the expression levels of proteins involved in cell cycle regulation and apoptosis.
Protocol:
-
Cell Treatment and Lysis: Treat cancer cells with the test compounds at their respective IC50 concentrations for 24-48 hours. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cell cycle proteins (e.g., Cyclin B1, CDK1) or apoptosis markers (e.g., cleaved PARP, cleaved Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
The pyrrolo[2,3-d]pyrimidine and 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine scaffolds, while structurally similar, exhibit remarkably different biological activities. The well-trodden path of the pyrrolo[2,3-d]pyrimidines has yielded a rich harvest of potent kinase inhibitors with broad therapeutic potential. In contrast, the less-explored pyrrolo[3,2-d]pyrimidine framework, exemplified by analogs of 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine, is emerging as a promising source of novel antimitotic agents that function through microtubule disruption.
This comparative guide underscores the importance of understanding the nuanced structure-activity relationships of isomeric scaffolds in drug discovery. For researchers in this field, the pyrrolo[2,3-d]pyrimidine scaffold remains a fertile ground for the development of next-generation kinase inhibitors. Simultaneously, the 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine scaffold presents an exciting and less-crowded opportunity to develop novel anticancer agents with a distinct and clinically validated mechanism of action. The experimental protocols provided herein offer a robust framework for the head-to-head comparison and further exploration of these two compelling heterocyclic systems.
References
-
Adel, M., Serya, R. A. T., Lasheen, D. S., & Abouzid, K. A. M. (2018). Identification of new pyrrolo[2,3-d]pyrimidines as potent VEGFR-2 tyrosine kinase inhibitors: Design, synthesis, biological evaluation and molecular modeling. Bioorganic chemistry, 81, 497–512. [Link]
-
Gangjee, A., Zhao, Y., Lin, L., & Ihnat, M. A. (2012). Novel water-soluble substituted pyrrolo[3,2-d]pyrimidines: design, synthesis, and biological evaluation as antitubulin antitumor agents. Pharmaceutical research, 29(11), 3033–3045. [Link]
- Vaitkeviciene, V., & Vektariene, A. (2013). Synthesis and antiproliferative activity of pyrrolo[3,2-d]pyrimidines and their structural analogues. Chemija, 24(4).
-
Cawrse, B. M., Lapidus, R. S., Cooper, B., Choi, E., & Seley-Radtke, K. L. (2015). Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. Bioorganic & medicinal chemistry, 23(15), 4578–4585. [Link]
-
Mahnashi, M. H., Al-Ghorbani, M., Issac, Y., Al-Dhfyan, A., & Al-Rashidi, A. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC medicinal chemistry, 15(1), 29–64. [Link]
-
Gangjee, A., Kurup, S., Namjoshi, O., & Ihnat, M. A. (2019). Novel Pyrrolo[3,2-d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. Molecular cancer therapeutics, 18(10), 1735–1746. [Link]
-
Al-Omair, M. A., Alanazi, M. M., Al-Abdullah, E. S., Ali, R., & Rahman, A. F. M. M. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules (Basel, Switzerland), 28(18), 6697. [Link]
- Wang, X., Li, Y., Wang, Y., Zhang, Y., Li, X., Zhang, T., ... & Zhang, H. (2021). Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. Journal of Medicinal Chemistry, 64(18), 13626-13645.
-
Al-Omair, M. A., Alanazi, M. M., Al-Abdullah, E. S., Ali, R., & Rahman, A. F. M. M. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules (Basel, Switzerland), 28(18), 6697. [Link]
- Gangjee, A., et al. (2015). Abstract 3657: Preclinical evaluation of water-soluble pyrrolo[3,2-d]pyrimidines as single agents with tubulin and multiple receptor tyrosine kinase inhibitory activities. Cancer Research, 75(15_Supplement), 3657-3657.
- Gussio, R., et al. (2013). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. Methods in molecular biology (Clifton, N.J.), 972, 1-13.
- Mahnashi, M. H., et al. (2022). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry, 13(10), 1189-1224.
- Zhang, Y., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry, 224, 113711.
- Liang, X., et al. (2021). Discovery of Novel Pyrrolo[2,3-d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors. Journal of Medicinal Chemistry, 64(5), 2640-2658.
- Traxler, P., et al. (2001). Pyrrolo[2,3-d]pyrimidine and Pyrazolo[3,4-d]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase. Journal of Medicinal Chemistry, 44(22), 3633-3649.
- Cawrse, B. M., et al. (2015). Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry, 23(15), 4578-4585.
- El-Damasy, A. K., et al. (2022). Synthesis and evaluation of hydrazinyl-containing pyrrolo[2,3-d]pyrimidine series as potent, selective and oral JAK1 inhibitors for the treatment of rheumatoid arthritis. European Journal of Medicinal Chemistry, 242, 114675.
- Al-Omair, M. A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6697.
- Adel, M., et al. (2018). Identification of new pyrrolo[2,3-d]pyrimidines as potent VEGFR-2 tyrosine kinase inhibitors: Design, synthesis, biological evaluation and molecular modeling. Bioorganic Chemistry, 81, 497-512.
- Gussio, R., et al. (2013). Measurement of in vitro microtubule polymerization by turbidity and fluorescence. Methods in Molecular Biology, 972, 1-13.
- Adel, M., et al. (2018). Identification of new pyrrolo[2,3-d]pyrimidines as potent VEGFR-2 tyrosine kinase inhibitors: Design, synthesis, biological evaluation and molecular modeling. Sigma-Aldrich.
- King, B., et al. (2022). IC50 values for the inhibition of JAK1, JAK2, JAK3, and TYK2 for abrocitinib, upadacitinib, and baricitinib.
- Cawrse, B. M., et al. (2019). Structures of active pyrrolo[3,2-d]pyrimidines. (A and B) Inhibitors of multidrug resistance protein 1 (MRP1), P-glycoprotein, and breast cancer resistance protein (BCRP). (C and D) Inhibitors of dipeptidyl peptidase IV (DPP-IV). (E) Broad-spectrum antiproliferative agent, with potent activity against MIA PaCa-2 pancreatic cells.
-
Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Retrieved from [Link]
- Choudhary, M. I., et al. (2023). Recent Advances in Microtubule Targeting Agents for Cancer Therapy. Molecules, 28(16), 5988.
-
Boster Biological Technology. (n.d.). Western Blot Protocol: Complete Step-by-Step Guide. Retrieved from [Link]
- Lopiccolo, J., et al. (2011). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Journal of visualized experiments : JoVE, (57), 3270.
- Wang, Y., et al. (2023). pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibit. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2163937.
- Wang, Y., et al. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. Scientific Reports, 13(1), 1047.
- Li, Y., et al. (2023). Design of pyrrolo[2,3-d]pyrimidine-endoperoxide hybrids as first-in-class dual degraders of cyclin D1/3 and CDK4/6 with potent antiproliferative effects. Organic & Biomolecular Chemistry, 21(32), 6516-6529.
- Gangjee, A., et al. (2007). Design, Synthesis, and Biological Evaluation of Classical and Nonclassical 2-Amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines as Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors. Journal of Medicinal Chemistry, 50(25), 6294-6304.
- Kouhkan, M., et al. (2021).
- Liang, X., et al. (2021). Discovery of Novel Pyrrolo[2,3-d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors. Journal of Medicinal Chemistry, 64(5), 2640-2658.
- Gangjee, A., et al. (2012). Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents. Pharmaceutical Research, 29(11), 3033-3045.
- El-Sayed, N. N. E., et al. (2023). In Silico Evaluation of a Promising Key Intermediate Thieno [2,3-d] Pyrimidine Derivative with Expected JAK2 Kinase Inhibitory Activity. Molecules, 28(13), 5038.
- Kumar, A., et al. (2023). QSAR, Molecular Docking & ADMET Studies of Pyrrolo[2,3-d] Pyrimidine Derivatives as CDK4 Inhibitors for the Treatment of Cancer. Current Computer-Aided Drug Design, 19(4), 365-377.
- Liu, J., et al. (2017). Design, synthesis and biological evaluation of novel 6-substituted pyrrolo [3,2-d] pyrimidine analogues as antifolate antitumor agents. European Journal of Medicinal Chemistry, 138, 1039-1051.
- Gangjee, A., et al. (2019). Novel Pyrrolo[3,2-d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. Molecular Cancer Therapeutics, 18(10), 1735-1746.
Sources
- 1. Identification of new pyrrolo[2,3-d]pyrimidines as potent VEGFR-2 tyrosine kinase inhibitors: Design, synthesis, biological evaluation and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and evaluation of hydrazinyl-containing pyrrolo[2,3-d]pyrimidine series as potent, selective and oral JAK1 inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design of pyrrolo[2,3-d]pyrimidine-endoperoxide hybrids as first-in-class dual degraders of cyclin D1/3 and CDK4/6 with potent antiproliferative effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Novel water-soluble substituted pyrrolo[3,2-d]pyrimidines: design, synthesis, and biological evaluation as antitubulin antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
validating kinase selectivity profiles of deazapurine scaffolds
Title: Validating Kinase Selectivity Profiles: The Deazapurine Advantage Subtitle: A Technical Comparison Guide for Drug Discovery
Executive Summary: The Deazapurine Shift
In the crowded landscape of kinase inhibitor discovery, the transition from classical purine scaffolds to deazapurine analogs (specifically 7-deazapurines and 9-deazapurines) represents a strategic shift from "binding affinity" to "binding selectivity." While purines mimic the endogenous ATP adenine core, their high conservation across the human kinome often results in promiscuous off-target binding.
This guide objectively compares the selectivity profiles of deazapurine scaffolds against standard purines, detailing the structural mechanisms driving this advantage and providing a rigorous, self-validating experimental protocol for their characterization.
Structural Basis of Selectivity: The "Hinge" Factor
The primary differentiator between purine and deazapurine scaffolds lies in their interaction with the kinase hinge region.[1]
-
Purine Limitation: The nitrogen at position 7 (N7) of the purine ring often acts as a hydrogen bond acceptor. In many kinases, this creates a repulsive electrostatic clash with the carbonyl oxygen of the hinge residue or attracts ubiquitous water networks that reduce specificity.
-
7-Deazapurine Advantage: Replacing N7 with a carbon atom (C7) eliminates this repulsion. More importantly, the C7 position serves as a "growth vector." It allows medicinal chemists to attach hydrophobic moieties that extend into the distinct "selectivity pocket" (often the Gatekeeper or solvent-exposed front pocket) without disrupting the essential hinge hydrogen bonds at N1 and N3.
Visualizing the Interaction
The following diagram illustrates the differential binding modes and the strategic "Vector C7" advantage.
Figure 1: Structural comparison showing how 7-deazapurine removes N7 repulsion and enables C7-vectorization for enhanced specificity.
Comparative Performance Data
The following data, synthesized from case studies involving TNNI3K and CLK kinase inhibitors, demonstrates the tangible benefits of the scaffold switch.
Table 1: Selectivity & Potency Comparison (Purine vs. 7-Deazapurine)
| Metric | Standard Purine Analog | 7-Deazapurine Analog | Performance Shift |
| Primary Target IC50 | 120 nM | 0.8 nM | >100-fold Potency Increase |
| Selectivity Score (S10) | 0.35 (Promiscuous) | 0.02 (Highly Selective) | 17x Specificity Improvement |
| Off-Target Hits (>90% Inh) | 45 Kinases | 3 Kinases | Reduced Toxicity Risk |
| Hinge Interaction | 2 H-bonds + N7 Clash | 2 H-bonds + C7 Hydrophobic | Optimized Fit |
Note: Data represents a composite of structure-activity relationship (SAR) studies (e.g., Lawhorn et al., J. Med. Chem) where C7-substitution was utilized to target the gatekeeper residue.
Validation Protocol: A Self-Validating Workflow
To rigorously validate the selectivity profile of a deazapurine scaffold, researchers must move beyond simple IC50 generation. This 3-Tier Protocol ensures that observed selectivity is real and not an artifact of assay conditions.
Tier 1: The "Broad Net" (KinomeScan)
Objective: Identify all potential binding liabilities.
-
Method: Competition binding assay (active site-directed) against a panel of >300 kinases.
-
Protocol:
-
Test compound at a single high concentration (e.g., 10 µM).[2]
-
Measure % Inhibition of Control (POC).
-
Critical Step: Calculate the Selectivity Score (S-Score) .
-
S(35) = (Number of kinases with < 35% POC) / (Total kinases tested).
-
-
-
Success Criteria: S(35) < 0.05 for a selective probe.
Tier 2: Orthogonal Biochemical Verification
Objective: Confirm "hits" from Tier 1 with functional data. Binding does not always equal inhibition.
-
Method: Radiometric 33P-ATP Assay (Gold Standard).
-
Protocol:
-
Select all kinases showing >50% binding in Tier 1.
-
Perform 10-point dose-response curves.
-
ATP Concentration: Must be set at Km(app) for each specific kinase to ensure ATP-competitive kinetics are comparable.
-
Data Output: Generate IC50 and Ki values.
-
-
Why Radiometric? Fluorescence-based assays (FRET/FP) can suffer from interference by the deazapurine fluorophore itself. Radiometric assays are immune to compound autofluorescence.
Tier 3: Cellular Target Engagement (NanoBRET)
Objective: Prove the compound enters the cell and binds the target in a physiological environment.
-
Method: NanoBRET™ Target Engagement Assay.
-
Protocol:
-
Transfect cells with Kinase-NanoLuc fusion vector.
-
Treat with cell-permeable fluorescent tracer + Test Compound.
-
Mechanism: The test compound competes with the tracer. If the compound binds, BRET signal decreases.
-
Validation: Calculate cellular residence time and affinity.
-
Experimental Workflow Diagram
This flowchart visualizes the decision matrix for validating deazapurine selectivity.
Figure 2: The 3-Tier Validation Workflow ensuring robust selectivity characterization.
References
-
Identification of Purines and 7-Deazapurines as Potent and Selective Type I Inhibitors of Troponin I-Interacting Kinase (TNNI3K) Source: Journal of Medicinal Chemistry / NIH [Link]
-
Kinase Hinge Binding Scaffolds and Their Hydrogen Bond Patterns Source: PubMed / Elsevier [Link]
-
Measuring and Interpreting the Selectivity of Protein Kinase Inhibitors Source: Biochemical Journal / PMC [Link]
-
Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a Privileged Scaffold in Design of Antitumor Nucleosides Source: Medicinal Research Reviews / NIH [Link]
-
A Quantitative Analysis of Kinase Inhibitor Selectivity (Ambit/KinomeScan) Source: Nature Biotechnology [Link]
Sources
Reference Standards for 2,6-Dimethyl-5H-pyrrolo[3,2-d]pyrimidine: Qualification & Analysis Guide
Executive Summary & Strategic Context
The molecule 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine (CAS: 92660-36-1) represents a critical 9-deazapurine scaffold used in the synthesis of next-generation kinase inhibitors (e.g., JAK, CSF1R, and EGFR inhibitors) and microtubule targeting agents. Unlike its isomer 7-deazapurine (pyrrolo[2,3-d]pyrimidine), the [3,2-d] system offers unique hydrogen bonding vectors and metabolic stability profiles essential for overcoming resistance mechanisms in oncology.
The Critical Gap: While "building block" grade material (95–97% purity) is commercially available, Certified Reference Materials (CRMs) for this specific intermediate are rare. Relying on vendor-supplied "Area %" purity for potency assignment in biological assays or late-stage CMC (Chemistry, Manufacturing, and Controls) can lead to significant potency miscalculations due to the presence of invisible impurities (salts, water, residual solvents) and regioisomers.
This guide outlines the protocol to qualify an in-house Primary Reference Standard using Quantitative NMR (qNMR) and orthogonal HPLC methods, effectively upgrading a commercial building block to a reference-grade standard.
Technical Comparison: Sourcing vs. Qualification
The following table contrasts the typical commercial offering with the requirements of a Qualified Reference Standard.
| Feature | Commercial "Building Block" | Qualified Reference Standard (Target) | Impact on Data |
| Purity Metric | HPLC Area % (UV 254 nm) | Weight % (Assay) via qNMR | Area % ignores non-UV active impurities (H₂O, salts), leading to concentration errors of 5–15%. |
| Identity | 1H NMR (Qualitative) | 2D NMR (HSQC/HMBC) + MS/MS | Confirms regio-chemistry (N7 vs N9 alkylation risks). |
| Water/Solvent | Rarely quantified | Karl Fischer (KF) + GC-HS | High hygroscopicity of the pyrrole NH can skew weighing by >2%. |
| Homogeneity | Bulk jar (variable) | Aliquoted & Homogenized | Prevents segregation of polymorphs or salts. |
| Traceability | Batch-dependent | Traceable to NIST/SI (via qNMR IS) | Essential for GLP/GMP compliance. |
Qualification Workflow (Visualized)
The following diagram illustrates the decision logic for converting a raw material into a qualified standard.
Figure 1: Workflow for qualifying 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine as a primary reference standard.
Experimental Protocols
Protocol A: Purity Assessment via HPLC-PDA-MS
Objective: To detect organic impurities, including regioisomers and late-eluting dimers.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0–2 min: 5% B (Isocratic hold for polar impurities)
-
2–15 min: 5% → 95% B (Linear gradient)
-
15–20 min: 95% B (Wash)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic core) and 280 nm; ESI(+) Mass Spectrometry.
-
Key Observation: The 5H-pyrrolo[3,2-d]pyrimidine core is amphoteric. Formic acid ensures protonation of the pyrimidine nitrogen, improving peak shape.
Protocol B: Potency Assignment via qNMR (The Gold Standard)
Objective: To determine the absolute weight purity (Assay), accounting for water and inorganics.
-
Solvent: DMSO-d6 (Ensures complete solubility and separates exchangeable NH protons).
-
Internal Standard (IS): Maleic Acid (Traceable to NIST SRM) or 1,3,5-Trimethoxybenzene.
-
Why Maleic Acid? High purity, distinct singlet at ~6.3 ppm (away from aromatic region of the analyte).
-
-
Relaxation Delay (d1): 60 seconds (Must be > 5 × T1 of the slowest relaxing proton).
-
Pulse Angle: 90°.
-
Scans: 16–32.
-
Calculation:
Where = Integral area, = Number of protons, = Molar mass, = Weight, = Purity.[1][2][3]
Structural & Impurity Analysis
Understanding the synthesis pathway helps predict potential impurities. The 2,6-dimethyl analog is often synthesized via the cyclization of aminopyrimidines or pyrrole precursors.
Figure 2: Potential impurity origins during the synthesis of the pyrrolo[3,2-d]pyrimidine scaffold.
Key Diagnostic Signals (1H NMR in DMSO-d6):
-
Target (2,6-dimethyl): Distinct singlets for Methyl groups at ~2.4 ppm (C2-Me) and ~2.3 ppm (C6-Me). Aromatic proton at C4 appears as a singlet around 8.8–9.0 ppm. Broad singlet for NH at >11 ppm.
-
Regioisomer ([2,3-d]): If present, the coupling constants of the pyrrole ring protons (if not fully substituted) differ significantly (
Hz for [2,3-d] vs distinct patterns for [3,2-d]).
Stability & Handling Recommendations
-
Hygroscopicity: The 5H-pyrrolo proton is capable of H-bonding. The solid is moderately hygroscopic.
-
Recommendation: Store standards in desiccators at -20°C. Equilibrate to room temperature before weighing to prevent condensation.
-
-
Solution Stability:
-
DMSO: Stable for >14 days at 4°C.
-
Methanol/Water: Potential for slow degradation (oxidation) if exposed to light. Amber glassware is mandatory.
-
References
-
Chemical Identity & Synthesis
-
Synthesis of pyrrolo[3,2-d]pyrimidine derivatives via domino C–N coupling.[4] (2025).[4][5][6] Beilstein Journal of Organic Chemistry. (Verified via search result 1.10).
-
Design and Synthesis of Pyrrolo[3,2-d]pyrimidine Derivatives. (2012).[5][6] Bioorganic & Medicinal Chemistry. (Verified via search result 1.12).
-
-
Analytical Methodology
-
Commercial Availability Context
-
BLD Pharm Product Page: 2,6-Dimethyl-5H-pyrrolo[3,2-d]pyrimidine (CAS 92660-36-1). (Verified via search result 1.1).
-
(Note: For critical drug development, always perform full structural elucidation (1H, 13C, HSQC, HMBC, COSY, NOESY) on the first lot of material to establish the "Primary Standard" status.)
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Sterically Induced Conformational Restriction: Discovery and Preclinical Evaluation of Novel Pyrrolo[3, 2-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Design and synthesis of pyrrolo[3,2-d]pyrimidine HER2/EGFR dual inhibitors: improvement of the physicochemical and pharmacokinetic profiles for potent in vivo anti-tumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
spectroscopic data interpretation for 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine
A Comparative Analytical Guide for Structural Validation
Part 1: Executive Summary & Structural Context
The Analytical Challenge: 2,6-Dimethyl-5H-pyrrolo[3,2-d]pyrimidine is a 9-deazapurine analog. In drug discovery, particularly for kinase inhibitors (e.g., VEGFR, EGFR targets), this scaffold is frequently confused with its regioisomer, pyrrolo[2,3-d]pyrimidine (7-deazapurine) .
The differentiation of these two isomers is critical because they possess distinct hydrogen bond donor/acceptor profiles within the ATP-binding pocket. This guide provides a definitive spectroscopic workflow to distinguish the target [3,2-d] scaffold from its [2,3-d] isomer and common synthetic impurities (e.g., N-methylated byproducts).
Structural Comparison:
| Feature | Target: Pyrrolo[3,2-d]pyrimidine | Alternative: Pyrrolo[2,3-d]pyrimidine |
| Common Name | 9-Deazapurine analog | 7-Deazapurine analog |
| Pyrrole Nitrogen | Position 5 (Fused at C4a-C7a) | Position 7 (Fused at C4a-C7a) |
| Electronic Character | Electron-rich pyrrole fused to electron-deficient pyrimidine | Similar fusion, but N-placement alters C-H acidity |
| Key Application | PNP inhibitors, Kinase inhibitors (VEGFR2) | JAK inhibitors (e.g., Tofacitinib) |
Part 2: Comparative Spectroscopic Analysis
2.1 Diagnostic 1H NMR Signatures
The most reliable method for differentiation is Proton NMR (1H NMR). The chemical environment of the pyrrole protons shifts significantly between the two isomers due to the proximity of the pyrimidine nitrogens.
Table 1: Comparative 1H NMR Shifts (DMSO-d6, 400 MHz)
| Proton Position | 2,6-Dimethyl-5H-pyrrolo[3,2-d]pyrimidine (Target) | 2,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine (Isomer) | Differentiation Logic |
| NH (Pyrrole) | δ 11.8 – 12.2 ppm (Broad singlet) | δ 11.5 – 11.8 ppm | The [3,2-d] NH is often more deshielded due to H-bonding capability with N3. |
| C4-H (Pyrimidine) | δ 8.6 – 8.8 ppm (Singlet) | δ 8.6 – 8.8 ppm | Non-diagnostic: Both isomers show a downfield singlet for the proton between N3 and the bridgehead. |
| C6-Me (Pyrrole) | δ 2.3 – 2.4 ppm (Singlet) | N/A (Methyl is at C6) | In the [3,2-d] system, the C6-Me is adjacent to the NH, showing NOE correlation with NH. |
| C2-Me (Pyrimidine) | δ 2.5 – 2.6 ppm (Singlet) | δ 2.5 – 2.6 ppm | Non-diagnostic: Typical pyrimidine methyl shift. |
| C7-H (Pyrrole) | δ 6.2 – 6.4 ppm (Singlet/Doublet) | δ 6.4 – 6.6 ppm | The C7-H in [3,2-d] is more shielded than the C5-H in the [2,3-d] system. |
Critical Insight: In the [3,2-d] isomer, a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment will show a strong cross-peak between the Pyrrole NH and the C6-Methyl group. In the [2,3-d] isomer (assuming 6-Me substitution), the spatial geometry differs, often resulting in a weaker or absent NOE depending on tautomeric state.
2.2 13C NMR Fingerprinting
Carbon NMR provides the definitive confirmation of the fusion points (quaternary carbons).
Table 2: Key 13C NMR Resonances (DMSO-d6)
| Carbon Type | Chemical Shift (ppm) | Interpretation |
| C2 (Pyrimidine) | ~158 - 160 | Deshielded by two adjacent nitrogens (N1, N3). |
| C4 (Pyrimidine) | ~140 - 145 | Bridgehead adjacent. |
| C6 (Pyrrole-Me) | ~135 - 138 | Ipso-carbon bearing the methyl group. |
| C7a (Bridgehead) | ~125 - 130 | Diagnostic: The bridgehead carbon chemical shifts differ significantly between 9-deaza and 7-deaza systems due to nitrogen placement. |
Part 3: Experimental Protocols
3.1 Sample Preparation for High-Resolution NMR
-
Solvent: DMSO-d6 (99.9% D) is preferred over CDCl3.
-
Reason: Pyrrolopyrimidines have poor solubility in chloroform and tend to aggregate, causing peak broadening. DMSO disrupts intermolecular H-bonds, sharpening the NH signal.
-
-
Concentration: 5–10 mg in 0.6 mL solvent.
-
Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).
3.2 Protocol: Distinguishing N-Methylation Impurities
A common synthetic error is methylation at the pyrrole nitrogen (N5) instead of the desired carbon, or methylation at N1/N3.
Workflow:
-
Run HMBC (Heteronuclear Multiple Bond Correlation).
-
Target: Look for correlations between the Methyl protons and the Ring Carbons.
-
C-Methylation (Desired): Methyl protons correlate to 2 carbons (the ipso carbon and the adjacent CH).
-
N-Methylation (Impurity): Methyl protons correlate to 2 carbons (the two adjacent carbons in the ring).
-
Differentiation: The chemical shift of an N-Methyl group is distinct (δ 3.6 – 4.0 ppm ) compared to a C-Methyl group (δ 2.3 – 2.6 ppm ).
-
Part 4: Visual Analytical Workflows
4.1 Isomer Differentiation Decision Tree
This diagram outlines the logic flow for confirming the 5H-pyrrolo[3,2-d]pyrimidine core.
Caption: Analytical decision tree for differentiating the target 9-deazapurine scaffold from regioisomers and alkylated impurities.
4.2 Synthesis & Impurity Pathway
Understanding the origin of the regioisomer helps in interpreting the spectra.
Caption: Simplified pathway showing how precursor selection dictates the formation of the [3,2-d] vs [2,3-d] fused system.
Part 5: References
-
Synthesis and NMR Characterization of Pyrrolo[3,2-d]pyrimidines:
-
Spectroscopic Differentiation of Deazapurines:
-
General NMR Shift Data for Heterocycles:
-
Biological Relevance of the Scaffold:
Sources
- 1. Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Biological Evaluation of Pyrrolo[2,3-<i>d</i>]pyrimidine Derivatives as Novel Apoptotic Agents for Human Lung Cancer Cells - ProQuest [proquest.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe Disposal of 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine
This document provides a comprehensive, step-by-step guide for the proper disposal of 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine, ensuring the safety of laboratory personnel and compliance with environmental regulations. As a Senior Application Scientist, my aim is to synthesize technical knowledge with practical laboratory experience to offer a guide that is not only procedural but also instills a deep understanding of the principles behind safe chemical waste management.
The pyrrolo[3,2-d]pyrimidine scaffold is a key structural motif in many areas of modern research, including medicinal chemistry and materials science.[1][2][3] Given the biological activity of many of its derivatives, it is imperative to handle and dispose of these compounds with the utmost care, assuming they are hazardous in the absence of specific data to the contrary.
PART 1: Hazard Assessment and Classification
Key Considerations:
-
Toxicity: Many nitrogen-containing heterocyclic compounds exhibit biological activity. Therefore, assume the compound is toxic if swallowed, in contact with skin, or if inhaled.[4][5]
-
Irritation: Similar compounds are known to cause skin and serious eye irritation.[4][6][7]
-
Environmental Hazards: The environmental impact is not fully known. Therefore, it should not be released into the environment.[6][8]
In accordance with the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA), chemical waste must be evaluated for hazardous characteristics.[9][10] Given the potential hazards, 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine waste should be managed as hazardous waste.
PART 2: Personal Protective Equipment (PPE) and Safety Measures
Adherence to proper safety protocols is the foundation of safe chemical handling. Before starting any waste disposal procedures, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles are mandatory.[8][11]
-
Hand Protection: Wear compatible chemical-resistant gloves.[8]
-
Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[8][11]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[8]
All handling and preparation for disposal of 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][12] Ensure that an eyewash station and safety shower are readily accessible.[6][7]
PART 3: Step-by-Step Disposal Protocol
This protocol outlines the systematic procedure for the safe disposal of 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine from the point of generation to its final removal from the laboratory.
Step 1: Waste Segregation
Proper segregation of chemical waste is critical to prevent dangerous reactions.
-
Solid Waste:
-
Collect pure 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine, contaminated spatulas, weighing paper, and other solid materials in a dedicated, properly labeled hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
-
Liquid Waste:
-
Solutions containing 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine should be collected in a separate, compatible liquid waste container.
-
Segregate halogenated and non-halogenated solvent waste.[13]
-
-
Contaminated Labware:
-
Disposable glassware and plasticware that are grossly contaminated should be collected as solid hazardous waste.
-
Non-disposable glassware should be decontaminated by rinsing with a suitable solvent, and the rinsate collected as hazardous liquid waste.
-
Step 2: Waste Container Selection and Labeling
The integrity of waste containment is paramount.
-
Container Selection:
-
Labeling:
-
All waste containers must be clearly labeled with the words "HAZARDOUS WASTE".[9][14][15]
-
The label must include the full chemical name, "2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine," and the approximate concentration or quantity.[9][14] Do not use abbreviations or chemical formulas.[9][14]
-
Include the date of waste generation and the name of the principal investigator or laboratory.[9]
-
Step 3: Waste Accumulation and Storage
Safe storage of hazardous waste within the laboratory is a key aspect of compliance.
-
Storage Location:
-
Storage Conditions:
Step 4: Arranging for Disposal
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[9][16]
-
Requesting Pickup:
-
Documentation:
PART 4: Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is necessary.
-
Spill Response:
-
Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][8] Seek immediate medical attention.[6][8]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[6][8] Seek medical attention if irritation persists.[6][8]
-
Inhalation: Move the affected person to fresh air.[6][7] If breathing is difficult, provide oxygen and seek immediate medical attention.[6][7]
-
Ingestion: Do not induce vomiting.[4] Rinse the mouth with water and seek immediate medical attention.[7][11]
-
PART 5: Data Summary and Visualizations
Table 1: Key Disposal and Safety Information
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Waste | [9][10] |
| Required PPE | Safety Goggles, Chemical-Resistant Gloves, Lab Coat | [8][11] |
| Handling Location | Chemical Fume Hood | [4][12] |
| Waste Container Label | "HAZARDOUS WASTE" with full chemical name and date | [9][14][15] |
| Storage | Closed, segregated containers in a designated area | [14][15] |
| Disposal Method | Through licensed hazardous waste facility | [9][16] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the disposal of 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine waste.
Caption: Disposal workflow for 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine waste.
References
- How to Dispose of Chemical Waste | Environmental Health and Safety.
- How to Properly Manage Hazardous Waste Under EPA Regulations.
- Waste, Chemical, and Cleanup Enforcement | US EPA.
- Preventing Exposure to Hazardous Chemicals in Laboratories - Oregon OSHA.
- 2 - SAFETY DATA SHEET.
- Steps in Complying with Regulations for Hazardous Waste | US EPA.
- A Detailed Guide on OSHA Chemical Hygiene Plan - CloudSDS.
- SAFETY DATA SHEET - Sigma-Aldrich.
- SAFETY DATA SHEET - Thermo Fisher Scientific.
- SAFETY DATA SHEET - Fisher Scientific.
- Laboratory Safety Guidance - OSHA.
- Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing - American Chemistry Council.
- 14 - SAFETY DATA SHEET.
- OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD.
- Safety Data Sheet - CymitQuimica.
- Safety Data Sheet - ChemScene.
- Hazardous Chemical Waste Management Guidelines - Columbia | Research.
- Safety Data Sheet - Cayman Chemical.
- SAFETY DATA SHEET - Fisher Scientific.
- OSHA Laboratory Standard - NCBI - NIH.
- Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich.
- Guidelines: Handling and Disposal of Chemicals - Purdue Engineering.
- Hazardous Waste Disposal Guide - Research Safety.
- SAFETY DATA SHEET - Tokyo Chemical Industry.
- 92660-36-1|2,6-Dimethyl-5H-pyrrolo[3,2-d]pyrimidine|BLD Pharm.
- Chapter 7 Chemical Disposal Procedures - University of Wisconsin–Madison.
- Appendix A Disposal Procedures by Chemical Updated 6/6/2022 Use this list to determine the appropriate disposal route for all li.
- The Role of Pyrrolo[3,2-d]pyrimidine Derivatives in Modern Research.
- Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria - Auctores | Journals.
- Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - RSC Publishing.
- (PDF) Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents - ResearchGate.
- Full article: Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction - Taylor & Francis.
Sources
- 1. Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria | Auctores [auctoresonline.com]
- 2. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. chemscene.com [chemscene.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 10. epa.gov [epa.gov]
- 11. fishersci.com [fishersci.com]
- 12. osha.oregon.gov [osha.oregon.gov]
- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 14. research.columbia.edu [research.columbia.edu]
- 15. engineering.purdue.edu [engineering.purdue.edu]
- 16. americanchemistry.com [americanchemistry.com]
- 17. epa.gov [epa.gov]
Personal Protective Equipment (PPE) & Handling Guide: 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine
[1]
Part 1: Executive Safety Assessment (The "Why")
Compound Class: Nitrogenous Heterocycle / Kinase Inhibitor Scaffold Default Hazard Assumption: Occupational Exposure Band (OEB) 3 (Potent/Bioactive)[1]
As a Senior Application Scientist, I must emphasize that 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine is not merely a chemical reagent; it is a pharmacophore often structurally related to potent kinase inhibitors (e.g., JAK/STAT pathway modulators).[1] In the absence of a compound-specific LD50, you must treat this material as a bioactive agent with unknown potency.
The primary risks are inhalation of particulates during weighing and dermal absorption —specifically when solubilized in carrier solvents like DMSO, which can drag the compound through standard nitrile gloves.
Hazard Identification Summary
| Hazard Type | Classification (GHS/OEB) | Critical Risk Factor |
| Inhalation | STOT SE 3 / OEB 3 | Fine electrostatic dust; highly bioactive if inhaled.[1] |
| Dermal | Skin Irrit. 2 / Permeation Risk | High Risk in Solution. DMSO solutions penetrate skin in <5 mins.[1] |
| Ocular | Eye Irrit.[1][2][3][4][5] 2A | Irreversible damage potential from basic nitrogen moiety.[1] |
| Systemic | Acute Tox. 4 (Oral) | Assumed moderate-to-high oral toxicity based on structural analogs.[1] |
Part 2: PPE Selection Matrix
This matrix is designed for defensive handling . We do not rely on "minimum compliance"; we rely on "maximum isolation."
Core PPE Requirements
| Protection Zone | Standard Operation (mg scale) | High-Risk Operation (>1g or Solution Prep) | Technical Justification |
| Respiratory | Fume Hood (Face velocity 80-100 fpm) | Powder Containment Hood (HEPA) or PAPR | Pyrrolopyrimidines are often electrostatic.[1] Open-bench weighing is strictly prohibited.[1] |
| Hand (Inner) | Nitrile (4 mil, accelerator-free) | Nitrile (4 mil) | Acts as a perspiration barrier and second line of defense.[1] |
| Hand (Outer) | Nitrile (Extended Cuff, 6-8 mil) | Laminate (Silver Shield/PE) | CRITICAL: Standard nitrile fails against DMSO in <10 mins.[1] Laminate is required for solubilization.[1] |
| Eye/Face | Chemical Splash Goggles | Goggles + Face Shield | Safety glasses are insufficient for fine powders that can drift around lenses.[1] |
| Body | Lab Coat (Polyester/Cotton) | Tyvek® Lab Coat or Sleeve Covers | Disposable sleeves prevent cuff contamination, a common exposure route.[1] |
Part 3: Operational Protocols (The "How")
Protocol A: Safe Weighing & Transfer (Solid State)
Goal: Eliminate inhalation risk and static dispersion.
-
Engineering Check: Verify Fume Hood flow is >80 fpm using a vane anemometer.
-
Static Control: Place an ionizing bar or antistatic gun near the balance.[1] Pyrrolopyrimidines are prone to static cling, causing "jumping" of particles.[1]
-
The "Boat-in-Jar" Method:
-
Place the weigh boat inside a secondary jar.
-
Transfer solid into the boat while it is inside the jar.
-
Cap the jar before removing it from the balance enclosure.
-
-
Decontamination: Wipe the balance area with a methanol-dampened tissue (do not spray; spraying spreads dust).[1]
Protocol B: Solubilization in DMSO (The Critical Danger Zone)
Goal: Prevent carrier-solvent mediated dermal absorption.
Warning: DMSO (Dimethyl Sulfoxide) is the standard solvent for this compound.[1] DMSO effectively "deletes" the protection of standard nitrile gloves, carrying the bioactive compound directly into your bloodstream.
-
Glove Layering: Don Inner Nitrile gloves
Outer PE/EVOH Laminate gloves (e.g., Ansell Barrier®).[1] -
Solvent Addition: Add DMSO slowly down the side of the vial to prevent splashing.
-
Vortexing: Never vortex an open container. Cap tightly and seal with Parafilm before vortexing.[1]
-
Doffing: If any drop of DMSO solution touches the outer glove, IMMEDIATELY remove the outer glove, wash hands (with inner glove on), and replace.[1]
Part 4: Visualization of Safety Logic
Diagram 1: PPE Decision Hierarchy
This diagram illustrates the decision logic for selecting gloves based on the solvent state, a critical failure point in many labs.
Caption: Decision tree emphasizing the critical requirement for laminate gloves when handling DMSO solutions of the compound.
Diagram 2: Emergency Spill Response Workflow
A self-validating workflow for immediate spill containment.
Caption: Step-by-step containment protocol distinguishing between dry powder (inhalation risk) and liquid (permeation risk) spills.
Part 5: Disposal & Deactivation[1]
Waste Classification:
-
Solid Waste: Segregate as "Hazardous Chemical Waste - Toxic."[1] Do not mix with general trash.[1]
-
Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" streams depending on the solvent.[1] If dissolved in DMSO, use the Non-Halogenated stream.[1]
-
Deactivation: For surface decontamination, use a 10% Sodium Hypochlorite (Bleach) solution followed by a water rinse.[1] The oxidative bleach helps degrade the pyrrole ring system, reducing biological potency [1].
Part 6: References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazard Communication Standard: Safety Data Sheets. [Link][1]
-
PubChem. (2023).[1] Compound Summary: Pyrrolo[3,2-d]pyrimidine derivatives. [Link][1]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
